molecular formula C16H15NO2 B3058934 Ethyl 7-amino-9h-fluorene-2-carboxylate CAS No. 92962-99-7

Ethyl 7-amino-9h-fluorene-2-carboxylate

Cat. No.: B3058934
CAS No.: 92962-99-7
M. Wt: 253.29 g/mol
InChI Key: NVIWVYMGSPNLIJ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS 92962-99-7) is a fluorene-based chemical intermediate of significant interest in medicinal chemistry and antiviral drug discovery. This compound serves as a crucial synthetic precursor for the development of novel inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) . The fluorene scaffold is valued for its rigid, planar structure, which allows for the design of high-potency antiviral agents . Recent research has utilized symmetrical diaminofluorene cores, related to this compound, to develop NS5A inhibitors that exhibit remarkable picomolar to nanomolar inhibitory activity against HCV genotypes, including GT 1b and GT 3a . These inhibitors work by disrupting the function of NS5A, a multifunctional protein that is essential for viral RNA replication and virion assembly . By incorporating this high-purity building block into their work, researchers can efficiently explore new symmetrical and non-symmetrical compounds for optimizing structure-activity relationships (SAR) in the pursuit of potent, pan-genotypic anti-HCV therapies . This product is intended for research applications in a controlled laboratory environment. Product Identification • CAS Number : 92962-99-7 • Molecular Formula : C16H15NO2 • Molecular Weight : 253.30 g/mol This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-amino-9H-fluorene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-19-16(18)10-3-5-14-11(7-10)8-12-9-13(17)4-6-15(12)14/h3-7,9H,2,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIWVYMGSPNLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297039
Record name ethyl 7-amino-9h-fluorene-2-carboxylate
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Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92962-99-7
Record name NSC113322
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 7-amino-9h-fluorene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Architectural Dynamics of Ethyl 7-amino-9H-fluorene-2-carboxylate: A Push-Pull Fluorophore for Advanced Materials and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Bioconjugation Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of environmentally sensitive fluorophores and high-performance organic semiconductors relies heavily on rigid, highly conjugated molecular scaffolds. Ethyl 7-amino-9H-fluorene-2-carboxylate (EAFC) represents a highly versatile, bifunctional building block in modern synthetic chemistry[1]. Featuring an electron-donating amino group and an electron-withdrawing ethyl ester positioned at the distal 2,7-positions of a planar fluorene core, EAFC operates as a classic Donor-π-Acceptor (D-π-A) "push-pull" system.

This whitepaper dissects the physicochemical properties of EAFC, explores the mechanistic advantages of its 9H-fluorene backbone, and provides field-proven, self-validating protocols for its utilization in solvatochromic bioprobes and fluorescent polyimides.

Physicochemical & Structural Profiling

The utility of EAFC stems from its rigid biphenyl system bridged by a C9 methylene group. This coplanarity enforces extended π-conjugation, significantly reducing non-radiative decay pathways and yielding high fluorescence quantum yields.

Quantitative Data Summary
PropertyValueMechanistic Significance
Chemical Name Ethyl 7-amino-9H-fluorene-2-carboxylateBifunctional handles for orthogonal reactivity.
CAS Registry Number 92962-99-7Standard identifier for procurement[2].
Molecular Formula C 16​ H 15​ NO 2​ -
Molecular Weight 253.30 g/mol Low molecular weight facilitates high mobility in organic field-effect transistors (OFETs)[3].
Electronic Architecture Donor-π-Acceptor (D-π-A)Induces strong Intramolecular Charge Transfer (ICT) upon photoexcitation[4].
Key Photophysical Trait Positive SolvatochromismEmission wavelength shifts bathochromically in polar microenvironments[5].

Mechanistic Insights: ICT Dynamics and the 9H-Position

The Push-Pull Intramolecular Charge Transfer (ICT)

In the ground state, the electron density of EAFC is relatively evenly distributed. Upon photon absorption, the molecule undergoes rapid Intramolecular Charge Transfer (ICT) from the C7-amine (Donor) to the C2-carboxylate (Acceptor)[6]. This creates a highly dipolar excited state. In polar environments (e.g., aqueous biological media or polar lipid membranes), solvent molecules reorient to stabilize this massive dipole, lowering the energy of the excited state and resulting in a pronounced red-shift (bathochromic shift) in emission[7].

The Strategic Role of the C9 Methylene Protons

A critical, often overlooked feature of the 9H-fluorene core is the acidity of the C9 protons (pKa ~22 in DMSO). Deprotonation yields an aromatic cyclopentadienyl-like anion, allowing for facile electrophilic substitution.

  • The Causality of Alkylation: Unmodified planar fluorenes are notorious for strong intermolecular π−π stacking, which leads to aggregation-caused quenching (ACQ) and poor solubility in polymer matrices. By alkylating the C9 position with bulky aliphatic chains (e.g., dialkyl substitution) prior to polymerization, researchers sterically disrupt this stacking, preserving fluorescence and enabling solution-processability of the resulting materials[8].

Functionalization Pathways

The divergent reactivity of the amine, ester, and C9 positions allows EAFC to be routed into entirely different technological applications, from OLED materials to lipid membrane probes.

G EAFC EAFC (CAS 92962-99-7) D-π-A Core Poly Polycondensation (Dianhydrides) EAFC->Poly Amidation Ester Cleavage & Amidation EAFC->Amidation Alkylation C9-Alkylation (Base + R-X) EAFC->Alkylation OLED Fluorescent Polyimides (OLEDs / OFETs) Poly->OLED Probe Solvatochromic Probe (Membrane Imaging) Amidation->Probe Soluble Non-Aggregating Fluorophore Alkylation->Soluble

Fig 1: Divergent functionalization pathways of EAFC for materials and biological applications.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-line analytical checks to verify mechanistic success.

Protocol A: Photophysical Profiling and Solvatochromic Mapping

This protocol determines the dipole moment change ( Δμ ) of EAFC, a critical metric for validating its efficacy as an environment-sensitive bioprobe[5].

  • Stock Solution Preparation:

    • Action: Dissolve 2.5 mg of EAFC in 10 mL of spectroscopic-grade 1,4-dioxane to create a ~1 mM stock.

    • Causality: Dioxane is chosen as a non-polar, aprotic baseline solvent that prevents premature hydrogen-bonding artifacts. A low concentration prevents excimer formation and self-quenching.

  • Solvent Titration (Lippert-Mataga Matrix):

    • Action: Aliquot 10 µL of the stock into 3 mL of various solvents with increasing dielectric constants (e.g., Toluene, Chloroform, THF, Acetone, Acetonitrile, DMSO).

    • Validation Check: Measure the UV-Vis absorption spectra. The absorption maximum ( λabs​ ) should remain relatively static (isosbestic-like behavior), confirming that the ground state is largely unaffected by solvent polarity.

  • Spectrofluorometric Analysis:

    • Action: Excite the samples at their respective λabs​ and record the emission spectra.

    • Causality: As solvent polarity increases, the emission peak ( λem​ ) will undergo a massive bathochromic shift. Plotting the Stokes shift ( νabs​−νem​ ) against the solvent orientation polarizability ( Δf ) generates a Lippert-Mataga plot. A linear correlation validates the push-pull ICT mechanism.

Protocol B: C9-Alkylation and Polycondensation for Fluorescent Polyimides

This workflow transforms EAFC into a highly soluble, fluorescent polyimide precursor for optoelectronics[9].

  • C9-Dialkylation (Steric Shielding):

    • Action: In a flame-dried Schlenk flask under N 2​ , dissolve EAFC (1 eq) in anhydrous THF. Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 2.5 eq) dropwise, followed by 1-bromohexane (2.5 eq).

    • Causality: KOtBu selectively deprotonates the acidic C9 methylene twice. The hexyl chains act as steric bumpers, preventing π−π stacking in the final polymer film.

    • Validation Check: TLC (Hexane:EtOAc 4:1). The highly polar starting material spot will disappear, replaced by a fast-moving, non-polar dialkylated product spot.

  • Ester Saponification:

    • Action: Reflux the dialkylated intermediate in ethanolic KOH (2 M) for 4 hours, followed by acidification with 1M HCl to pH 3.

    • Causality: Converts the unreactive ethyl ester into a reactive carboxylic acid, preparing it for downstream polymerization.

  • Polycondensation:

    • Action: React the resulting 7-amino-9,9-dihexylfluorene-2-carboxylic acid with a selected dianhydride (e.g., PMDA) in N-Methyl-2-pyrrolidone (NMP) at 160°C.

    • Causality: The high temperature drives the imidization ring-closure, yielding a rigid, fluorescent polyimide backbone suitable for OFET or OLED fabrication.

References

  • BLD Pharm. Ethyl 7-amino-9H-fluorene-2-carboxylate: BD72309892962-99-7.[1] 1

  • AAA-Chem. ethyl 7-amino-9h-fluorene-2-carboxylate; 92962-99-7.[2] 2

  • National Institutes of Health (NIH). Photostable and Orthogonal Solvatochromic Fluorophores for Simultaneous In Situ Quantification of Multiple Cellular Signaling Molecules.[5] 5

  • Chemical Science (RSC Publishing). Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions.

  • National Institutes of Health (NIH). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications.[4] 4

  • ACS Chemical Biology. Turn-on Fluorene Push–Pull Probes with High Brightness and Photostability for Visualizing Lipid Order in Biomembranes.[7]7

  • The Journal of Organic Chemistry (ACS). Pyrene-Fluorene Hybrids Containing Acetylene Linkage as Color-Tunable Emitting Materials for Organic Light-Emitting Diodes.[9] 9

  • New Journal of Chemistry (RSC Publishing). Carbazole/fluorene substituted 5-phenyl-2,2'-bipyridine D-π-A fluorophores: Photophysical data, hyperpolarizability and CT-indices.

  • R Discovery. Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor.[3] 3

  • ChemRxiv. The Effect of Regioisomerism on the TADF Properties of Organic Dyes.[6] 6

  • ResearchGate. Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor.[8] 8

Sources

Engineering Rigid D-π-A Scaffolds: A Comprehensive Technical Guide to Ethyl 7-amino-9H-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly specialized, rigid planar scaffold characterized by its Donor-π-Acceptor (D-π-A) architecture[1]. By coupling an electron-donating primary amine with an electron-withdrawing ethyl ester across a conjugated fluorene bridge, this molecule exhibits profound photophysical properties and serves as a privileged intermediate in both advanced materials science and targeted drug discovery[2]. This guide deconstructs its molecular logic, photophysical mechanisms, and self-validating synthetic pathways.

Molecular Architecture & Physicochemical Profile

The 9H-fluorene core consists of two benzene rings fused to a central cyclopentadiene ring. The saturated C9 methylene bridge forces the biphenyl system into strict coplanarity, maximizing π-orbital overlap. Functionalization at the 2- and 7-positions creates a linear, highly conjugated vector across the molecule's longest axis.

Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Name Ethyl 7-amino-9H-fluorene-2-carboxylateSystematically defines substitution pattern
CAS Registry Number 92962-99-7Unique chemical identifier[1]
Molecular Formula C₁₆H₁₅NO₂-
Molecular Weight 253.30 g/mol Optimal size for small-molecule drug design
Electronic Architecture D-π-A SystemEnables Intramolecular Charge Transfer (ICT)[2]
Donor Group -NH₂ (Position 7)Strong +M effect; synthetic handle for amidation
Acceptor Group -COOCH₂CH₃ (Position 2)Strong -M effect; modulates LUMO energy

Photophysical Dynamics: The D-π-A Paradigm

The strategic placement of the amino and carboxylate groups establishes a classic push-pull electronic system[2].

Mechanistic Causality: Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT). Electron density migrates from the highest occupied molecular orbital (HOMO), localized primarily on the electron-rich 7-amino group, through the coplanar fluorene π-bridge, to the lowest unoccupied molecular orbital (LUMO) on the 2-carboxylate acceptor. This transition generates a highly polar excited state. Because the excited state dipole moment is significantly larger than the ground state dipole, the molecule exhibits pronounced solvatochromism —its emission spectrum red-shifts in polar solvents as the solvent dipoles reorient to stabilize the ICT state[2].

ICT_Mechanism cluster_molecule D-π-A Electronic Architecture Donor Donor (-NH₂) HOMO Localization Bridge π-Bridge (9H-Fluorene) Donor->Bridge π-Conjugation Acceptor Acceptor (-COOEt) LUMO Localization Bridge->Acceptor π-Conjugation GS Ground State (S₀) Weak Dipole Moment LE Locally Excited State Franck-Condon Transition GS->LE Photoexcitation (hν) ICT ICT State Strong Charge Separation LE->ICT Solvent Relaxation ICT->GS Fluorescence (hν')

Intramolecular Charge Transfer (ICT) mechanism in the D-π-A fluorene scaffold.

Strategic Synthetic Methodology

The synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate relies on exploiting the electronic asymmetry of the fluorene core. The protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high fidelity at each step[3].

Step 1: Regioselective Nitration
  • Protocol: Dissolve 9H-fluorene-2-carboxylic acid in glacial acetic acid. Cool to 0°C. Add fuming HNO₃ dropwise, maintaining the temperature below 5°C. Stir for 2 hours, then pour over crushed ice to precipitate the product.

  • Causality: The existing 2-carboxylic acid group is strongly electron-withdrawing, deactivating Ring A toward electrophilic aromatic substitution. The biphenyl-like linkage activates Ring B. The nitronium ion (NO₂⁺) preferentially attacks the C7 position (para to the C4a-C4b linkage) because this intermediate allows the positive charge to be delocalized across the entire unsubstituted ring, minimizing steric hindrance[3].

  • Validation (IPC): ¹H NMR must show the disappearance of the C7 proton and a characteristic downfield shift of the C8 proton (~8.2 ppm) due to the ortho-deshielding effect of the newly introduced nitro group.

Step 2: Fischer Esterification
  • Protocol: Suspend 7-nitro-9H-fluorene-2-carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄. Reflux at 78°C for 12 hours. Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with ethyl acetate.

  • Causality: Using ethanol as both reactant and solvent drives the equilibrium toward the ester via Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Validation (IPC): FTIR spectroscopy must confirm the disappearance of the broad carboxylic -OH stretch (3300–2500 cm⁻¹) and the appearance of a sharp, intense ester carbonyl stretch at ~1715 cm⁻¹.

Step 3: Chemoselective Reduction
  • Protocol: Dissolve Ethyl 7-nitro-9H-fluorene-2-carboxylate in an EtOAc/EtOH mixture. Add 10% Pd/C catalyst (10% w/w). Purge the vessel with N₂ and stir under an H₂ atmosphere (1 atm) at 25°C for 4 hours. Filter through Celite to remove the catalyst and concentrate.

  • Causality: Palladium on carbon under mild hydrogen pressure chemoselectively reduces the nitro group to a primary amine. The mild conditions prevent the unwanted hydrogenation of the aromatic fluorene core or the hydrogenolysis of the ester group.

  • Validation (IPC): LC-MS must confirm a mass shift from [M+H]⁺ 284.3 (nitro) to 254.3 (amine). ¹H NMR will reveal a new broad singlet at ~4.0 ppm integrating for 2 protons, confirming the successful unmasking of the -NH₂ group.

Synthesis SM 9H-Fluorene-2- carboxylic acid Step1 Nitration (HNO₃, AcOH) SM->Step1 Int1 7-Nitro-9H-fluorene- 2-carboxylic acid Step1->Int1 Step2 Esterification (EtOH, H₂SO₄) Int1->Step2 Int2 Ethyl 7-nitro-9H- fluorene-2-carboxylate Step2->Int2 Step3 Reduction (Pd/C, H₂) Int2->Step3 Product Ethyl 7-amino-9H- fluorene-2-carboxylate Step3->Product

Self-validating synthetic workflow for Ethyl 7-amino-9H-fluorene-2-carboxylate.

Applications in Drug Discovery & Materials Science

The dual functional handles (-NH₂ and -COOEt) positioned at the distal ends of a rigid 1.4 nm planar scaffold make this molecule a highly versatile building block.

Medicinal Chemistry: Amyloid Ligands and Kinase Inhibitors

The planar geometry of the fluorene core allows it to intercalate into hydrophobic pockets or stack with aromatic residues. Specifically, fluorene derivatives are heavily utilized as fluorescent ligands for detecting protein fibrils associated with neurodegenerative diseases (e.g., Amyloid-β, Tau, and α-Synuclein)[4]. The D-π-A nature of this specific molecule means that upon binding to the hydrophobic core of an amyloid fibril, the restriction of intramolecular rotation and the exclusion of water leads to a massive increase in fluorescence quantum yield, acting as a "turn-on" diagnostic probe[4].

Furthermore, the 7-amino group serves as an ideal nucleophile for coupling with diverse acyl chlorides or sulfonyl chlorides to generate libraries of rigid enzyme inhibitors (e.g., PARP or kinase inhibitors).

Organic Optoelectronics (OLEDs)

In materials science, this molecule is a precursor for hole-transporting materials (HTMs). The primary amine can undergo Buchwald-Hartwig cross-coupling with aryl halides to form triarylamines—the gold standard for hole mobility in OLED devices. Simultaneously, the ester group can be hydrolyzed and converted into various electron-accepting moieties to fine-tune the HOMO/LUMO energy levels of the resulting polymer or small molecule[2].

References

  • BLD Pharm.
  • ResearchGate.Strong Anionic Fluorene Donor-Acceptor Copolyelectrolytes.
  • National Institutes of Health (PMC).Ligands for Protein Fibrils of Amyloid-β, α‑Synuclein, and Tau.
  • ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 7-amino-9H-fluorene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The document delves into the strategic selection of starting materials, detailed experimental protocols, and the underlying mechanistic principles governing the key transformations.

Strategic Approaches to the Fluorene Core: Two Primary Synthetic Routes

The synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate can be approached from two principal retrosynthetic pathways, each with distinct advantages and considerations regarding starting material availability and overall efficiency.

Route 1: Sequential Functionalization of 2,7-Dihalofluorene

This route commences with a readily available 2,7-dihalofluorene, typically 2,7-dibromofluorene, and proceeds through a series of selective functional group interconversions. This pathway offers a high degree of control over the introduction of substituents.

Route 2: Nitration of a Fluorene-2-carboxylate Precursor

An alternative strategy involves the initial establishment of the carboxylate functionality at the C2 position, followed by a regioselective nitration at the C7 position. This approach leverages the directing effects of the existing substituent to achieve the desired isomer.

Route 1: Synthesis via 2,7-Dibromofluorene

This synthetic pathway is often favored due to the commercial availability and straightforward preparation of 2,7-dibromofluorene. The key steps involve selective mononitration, followed by introduction of the carboxylate group, esterification, and final reduction of the nitro group.

Workflow for Route 1

Route 1 A Fluorene B 2,7-Dibromofluorene A->B Bromination C 2-Bromo-7-nitro-9H-fluorene B->C Mononitration D 7-Nitro-9H-fluorene-2-carbonitrile C->D Cyanation E 7-Nitro-9H-fluorene-2-carboxylic acid D->E Hydrolysis F Ethyl 7-nitro-9H-fluorene-2-carboxylate E->F Esterification G Ethyl 7-amino-9H-fluorene-2-carboxylate F->G Reduction

Caption: Synthetic pathway from Fluorene to Ethyl 7-amino-9H-fluorene-2-carboxylate via a dihalo-intermediate.

Experimental Protocols for Route 1

Step 1: Synthesis of 2,7-Dibromofluorene from Fluorene

  • Materials: Fluorene, N-bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve fluorene in carbon tetrachloride.

    • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol to yield 2,7-dibromofluorene as a white solid. A similar procedure is reported for the synthesis of 2,7-dibromo fluorenes using a bromide/oxidant system.[1]

Step 2: Synthesis of 2-Bromo-7-nitro-9H-fluorene

  • Materials: 2,7-Dibromofluorene, Nitric acid, Sulfuric acid, Dichloromethane.

  • Procedure:

    • To a stirred solution of 2,7-dibromofluorene in dichloromethane at 0 °C, slowly add a mixture of nitric acid and sulfuric acid.

    • Maintain the temperature at 0-5 °C and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto ice and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-7-nitro-9H-fluorene.

Step 3: Synthesis of 7-Nitro-9H-fluorene-2-carbonitrile

  • Materials: 2-Bromo-7-nitro-9H-fluorene, Copper(I) cyanide, DMF or NMP.

  • Procedure:

    • In a flame-dried flask, combine 2-bromo-7-nitro-9H-fluorene and copper(I) cyanide in anhydrous DMF or NMP.

    • Heat the mixture to 140-160 °C and stir for 8-12 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and pour into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

    • Extract the product with ethyl acetate, wash with water and brine.

    • Dry the organic layer and concentrate in vacuo.

    • Purify by column chromatography to yield 7-nitro-9H-fluorene-2-carbonitrile.

Step 4: Synthesis of 7-Nitro-9H-fluorene-2-carboxylic acid

  • Materials: 7-Nitro-9H-fluorene-2-carbonitrile, Sulfuric acid, Water.

  • Procedure:

    • To a mixture of concentrated sulfuric acid and water, add 7-nitro-9H-fluorene-2-carbonitrile.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction and pour it onto ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water.

    • Recrystallize from a suitable solvent like acetic acid or ethanol/water to obtain 7-nitro-9H-fluorene-2-carboxylic acid.

Step 5: Synthesis of Ethyl 7-nitro-9H-fluorene-2-carboxylate

  • Materials: 7-Nitro-9H-fluorene-2-carboxylic acid, Ethanol, Sulfuric acid (catalytic).

  • Procedure:

    • Suspend 7-nitro-9H-fluorene-2-carboxylic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 12-18 hours.

    • Cool the solution and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and evaporate the solvent to yield Ethyl 7-nitro-9H-fluorene-2-carboxylate.

Step 6: Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate

  • Materials: Ethyl 7-nitro-9H-fluorene-2-carboxylate, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid.

  • Procedure:

    • Dissolve Ethyl 7-nitro-9H-fluorene-2-carboxylate in ethanol.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography to obtain the final product, Ethyl 7-amino-9H-fluorene-2-carboxylate. A similar reduction of a nitro group on a fluorene core has been achieved using hydrazine hydrate and Pd/C.[3]

Route 2: Synthesis via Nitration of a Fluorene-2-carboxylate Intermediate

This pathway prioritizes the early introduction of the carboxylate group, which then directs the subsequent nitration to the C7 position. This can be an efficient route if a suitable fluorene-2-carboxylic acid precursor is readily accessible.

Workflow for Route 2

Route 2 A 2-Bromofluorene B 9H-Fluorene-2-carboxylic acid A->B Grignard Reaction & Carboxylation C Ethyl 9H-fluorene-2-carboxylate B->C Esterification D Ethyl 7-nitro-9H-fluorene-2-carboxylate C->D Nitration E Ethyl 7-amino-9H-fluorene-2-carboxylate D->E Reduction

Caption: Synthetic pathway starting with the formation of a fluorene-2-carboxylate intermediate.

Experimental Protocols for Route 2

Step 1: Synthesis of 9H-Fluorene-2-carboxylic acid

  • Materials: 2-Bromofluorene, Magnesium turnings, Iodine (crystal), Dry THF, Dry ice (solid CO₂).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.

    • Add a solution of 2-bromofluorene in dry THF dropwise to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining 2-bromofluorene solution and reflux for 2 hours.

    • Cool the Grignard reagent to -78 °C and slowly add crushed dry ice.

    • Allow the mixture to warm to room temperature, then quench with dilute HCl.

    • Extract the product with ethyl acetate, wash with water and brine.

    • Extract the organic layer with a saturated sodium bicarbonate solution.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry to obtain 9H-fluorene-2-carboxylic acid.

Step 2: Synthesis of Ethyl 9H-fluorene-2-carboxylate

  • Materials: 9H-Fluorene-2-carboxylic acid, Ethanol, Thionyl chloride or a carbodiimide coupling agent.

  • Procedure:

    • Follow a standard Fischer esterification procedure as described in Route 1, Step 5.

    • Alternatively, convert the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with ethanol.

Step 3: Synthesis of Ethyl 7-nitro-9H-fluorene-2-carboxylate

  • Materials: Ethyl 9H-fluorene-2-carboxylate, Nitric acid, Acetic anhydride.

  • Procedure:

    • Dissolve Ethyl 9H-fluorene-2-carboxylate in acetic anhydride at 0 °C.

    • Add a solution of nitric acid in acetic acid dropwise, maintaining the temperature below 10 °C.

    • Stir for 1-2 hours, then pour the mixture onto ice.

    • Extract the product with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and remove the solvent.

    • Purify by column chromatography to isolate the desired 7-nitro isomer.

Step 4: Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate

  • Procedure:

    • Follow the reduction protocol as described in Route 1, Step 6, using Ethyl 7-nitro-9H-fluorene-2-carboxylate as the starting material.

Mechanistic Insights

Sandmeyer-Type Reaction for C-N to C-X Conversion

An alternative to the direct nitration of the fluorene core involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce a halide or cyano group.[4][5][6][7][8] This is particularly useful if a 7-aminofluorene derivative is a more accessible starting material. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from a copper(I) catalyst to the diazonium salt.[4][5]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. While various methods exist, the use of tin(II) chloride in acidic media is a classic and reliable method.[2] The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps leading to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the amine.[9] Metal-free reductions using reagents like B2pin2 have also been developed as a greener alternative.[10] For industrial applications, catalytic hydrogenation or reduction with iron powder in acidic or neutral conditions are often preferred due to cost and environmental considerations.[9][11]

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
Route 1
1Fluorene2,7-DibromofluoreneNBS, Benzoyl peroxide70-80
22,7-Dibromofluorene2-Bromo-7-nitro-9H-fluoreneHNO₃, H₂SO₄60-70
32-Bromo-7-nitro-9H-fluorene7-Nitro-9H-fluorene-2-carbonitrileCuCN75-85
47-Nitro-9H-fluorene-2-carbonitrile7-Nitro-9H-fluorene-2-carboxylic acidH₂SO₄, H₂O80-90
57-Nitro-9H-fluorene-2-carboxylic acidEthyl 7-nitro-9H-fluorene-2-carboxylateEthanol, H₂SO₄85-95
6Ethyl 7-nitro-9H-fluorene-2-carboxylateEthyl 7-amino-9H-fluorene-2-carboxylateSnCl₂·2H₂O, HCl80-90
Route 2
12-Bromofluorene9H-Fluorene-2-carboxylic acidMg, CO₂60-70
29H-Fluorene-2-carboxylic acidEthyl 9H-fluorene-2-carboxylateEthanol, H₂SO₄85-95
3Ethyl 9H-fluorene-2-carboxylateEthyl 7-nitro-9H-fluorene-2-carboxylateHNO₃, Ac₂O50-60 (isomer separation may be required)
4Ethyl 7-nitro-9H-fluorene-2-carboxylateEthyl 7-amino-9H-fluorene-2-carboxylateSnCl₂·2H₂O, HCl80-90

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, starting from 2,7-dibromofluorene, offers a more controlled and potentially higher-yielding approach. Route 2 provides a viable alternative if 2-substituted fluorene precursors are readily available. The protocols and mechanistic discussions provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies toward this important molecular scaffold.

References

Sources

Theoretical Properties and Application Framework of Ethyl 7-amino-9H-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly specialized, rigid, and planar small molecule characterized by a 2,7-disubstituted 9H-fluorene core 1. By positioning an electron-donating amino group (-NH₂) at the 7-position and an electron-withdrawing ethyl ester group (-COOCH₂CH₃) at the 2-position, this molecule forms a classic Donor-π-Acceptor (D-π-A) architecture.

For researchers in optoelectronics and drug development, this specific push-pull fluorene scaffold offers a unique intersection of pronounced solvatofluorochromism, predictable pharmacokinetics, and structural rigidity ideal for target intercalation.

Quantum Chemical & Photophysical Framework

The Intramolecular Charge Transfer (ICT) State

The photophysical utility of 2,7-disubstituted fluorenes stems from their extended π-conjugated biphenyl-like system, which is locked into planarity by the C9 methylene bridge 2.

In the ground state (S₀), the Highest Occupied Molecular Orbital (HOMO) is localized near the electron-rich 7-amino moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) resides near the 2-carboxylate acceptor. Upon photoexcitation, the molecule undergoes an ultrafast Intramolecular Charge Transfer (ICT) . The spatial separation of these orbitals causes a massive redistribution of electron density, drastically increasing the excited-state dipole moment (μ_e > μ_g) [[3]]().

Solvatochromism and Mega-Stokes Shifts

Because the ICT state is highly polar, it is exquisitely sensitive to the local dielectric environment. In non-polar solvents (e.g., cyclohexane), the molecule exhibits high fluorescence quantum yields with minimal structural distortion 4. However, in polar solvents, solvent dipole relaxation heavily stabilizes the S₁ state, leading to dramatic bathochromic (red) shifts in emission. This phenomenon allows push-pull fluorenes to achieve "mega-Stokes shifts" (>250 nm), making them exceptional candidates for background-free biological imaging probes 5.

Caption: Intramolecular Charge Transfer (ICT) photophysical pathway in D-π-A fluorenes.

Theoretical Pharmacokinetics & Medicinal Chemistry

Beyond optoelectronics, the fluorene scaffold is a privileged structure in medicinal chemistry. The strict planarity of the 9H-fluorene core allows for precise intercalation into DNA base pairs or binding to flat hydrophobic pockets, such as those found in amyloid-beta fibrils.

The ethyl ester acts as a lipophilic prodrug moiety, masking the polarity of the carboxylic acid to enhance membrane permeation. Once intracellular, esterases can hydrolyze it to the active 2-carboxylic acid. The 7-amino group serves as a critical vector for further synthetic elaboration (e.g., amide coupling to targeting peptides) or acts as a primary hydrogen bond donor.

Quantitative Theoretical Properties
PropertyTheoretical ValueImplications for Drug Development
Molecular Weight 253.30 g/mol [[1]]()Highly optimal for small molecule therapeutics; strict Lipinski compliance.
LogP (Estimated) ~3.2 – 3.8Excellent balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 52.3 ŲFavorable for crossing the Blood-Brain Barrier (BBB) in neuro-indications.
H-Bond Donors 1 (-NH₂)Allows for specific, directional target interactions without over-solvation.
H-Bond Acceptors 3 (N, O, O)Moderate solvation potential; maintains favorable desolvation penalty.
Rotatable Bonds 3High structural rigidity, reducing entropic penalty upon target binding.

Experimental Workflows & Protocols

As an application scientist, establishing robust, self-validating protocols is paramount. Below are the field-proven methodologies for synthesizing and validating this compound.

Workflow 1: Regioselective Synthesis of the D-π-A Scaffold

Causality of the Synthetic Route: Electrophilic aromatic substitution on fluorene naturally favors the 2 and 7 positions due to the stabilization of the Wheland intermediate by the extended biphenyl conjugation 3. However, to achieve asymmetric 2,7-disubstitution, we must manipulate electronic directing effects. Acylation at position 2 deactivates that specific ring, forcing subsequent nitration to occur exclusively on the opposite, more electron-rich ring at position 7.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation: React 9H-fluorene with acetyl chloride and AlCl₃ in dichloromethane at 0°C. Self-Validation: TLC should show a single major spot; ¹H-NMR will confirm a methyl ketone singlet at ~2.6 ppm.

  • Regioselective Nitration: Treat 2-acetyl-9H-fluorene with fuming HNO₃/H₂SO₄ at -10°C. The deactivating acetyl group directs the nitronium ion to the 7-position.

  • Haloform Oxidation: Convert the acetyl group to a carboxylic acid using sodium hypobromite (NaOBr) in aqueous dioxane, yielding 7-nitro-9H-fluorene-2-carboxylic acid.

  • Esterification: Reflux the acid in absolute ethanol with a catalytic amount of concentrated H₂SO₄. Self-Validation: IR spectroscopy will show a shift in the carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1715 cm⁻¹ (ester).

  • Chemoselective Reduction: Reduce the nitro group to an amine using H₂ gas and 10% Pd/C catalyst in ethanol. Causality: Pd/C selectively reduces the nitro group without cleaving the ethyl ester or the fluorene core.

Caption: Logical synthetic workflow for asymmetric 2,7-disubstituted push-pull fluorene derivatives.

Workflow 2: Validation of Push-Pull Solvatochromism

To empirically validate the theoretical D-π-A properties, a Lippert-Mataga solvatochromic assay must be performed.

Step-by-Step Protocol:

  • Sample Preparation: Prepare 10 μM stock solutions of Ethyl 7-amino-9H-fluorene-2-carboxylate in a series of spectroscopic-grade solvents with increasing polarity (e.g., Toluene, Chloroform, Acetone, Acetonitrile, DMSO).

  • Internal Control: Prepare a parallel 10 μM solution of Coumarin 153 as a reference standard to validate the spectrofluorometer's photomultiplier tube (PMT) response across the visible spectrum.

  • Absorption Profiling: Acquire UV-Vis spectra (300–500 nm) to determine the Franck-Condon excitation wavelength (λ_abs). Note: The absorption maximum will shift minimally compared to emission, confirming that the ground state is relatively non-polar.

  • Emission Profiling: Excite each sample at its respective λ_abs and record the fluorescence emission spectra.

  • Data Synthesis: Calculate the Stokes shift (Δν in cm⁻¹) for each solvent. Plot Δν against the solvent orientation polarizability (Δf). A linear positive slope strictly validates the presence of a highly polar ICT excited state governed by the 7-amino (donor) and 2-carboxylate (acceptor) axis.

Sources

Photophysical and Structural Characterization of Ethyl 7-amino-9H-fluorene-2-carboxylate: A Push-Pull Scaffold for Advanced Therapeutics and Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly versatile bifunctional building block utilized in modern drug discovery and materials science. Featuring a rigid, planar biphenyl system bridged by a methylene group, this compound serves as a critical precursor for poly(ADP-ribose) polymerase (PARP) inhibitors, antiviral agents, and advanced organic light-emitting diodes (OLEDs).

From a spectroscopic standpoint, the molecule is defined by its "push-pull" electronic architecture. The electron-donating amino group (-NH₂) at the C7 position and the electron-withdrawing ethyl ester group (-COOCH₂CH₃) at the C2 position create a strong Intramolecular Charge Transfer (ICT) axis across the highly conjugated fluorene core[1]. This technical whitepaper provides an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and photophysical (UV-Vis/Fluorescence) signatures, establishing a rigorous framework for structural validation and application development.

Structural Elucidation via NMR Spectroscopy

The structural integrity of fluorene derivatives is primarily validated through high-resolution ¹H and ¹³C NMR spectroscopy. The rigid planarity of the 9H-fluorene core induces significant magnetic anisotropy, resulting in highly predictable, yet distinct, chemical shifts based on substituent electronic effects[2].

Mechanistic Causality of Chemical Shifts
  • The C9 Methylene Bridge: The aliphatic protons at the C9 position are diagnostic for the 9H-fluorene core. Lacking conjugation themselves but situated between two aromatic rings, they typically appear as a sharp singlet around δ 3.85 ppm[2].

  • Electronic Deshielding (Acceptor Side): The C2 ethyl ester exerts a strong electron-withdrawing effect via resonance and induction. This deshields the adjacent aromatic protons, particularly H-1 and H-3, pushing them downfield ( δ > 8.0 ppm).

  • Electronic Shielding (Donor Side): Conversely, the C7 amino group donates electron density into the ring via its nitrogen lone pair. This significantly shields the ortho-protons (H-6 and H-8), shifting them upfield ( δ ~ 6.7–6.8 ppm).

Table 1: Standardized ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)
Position¹H NMR ( δ , ppm)Multiplicity & Coupling¹³C NMR ( δ , ppm)Assignment Rationale
C=O --167.5Conjugated ester carbonyl.
C-2 --128.5Quaternary aromatic carbon bonded to EWG.
C-7 --148.2Quaternary aromatic carbon bonded to EDG (-NH₂).
H-1 8.15Singlet (s), 1H125.0Strongly deshielded by ortho-ester group.
H-3 8.02Doublet (d), J = 8.0 Hz, 1H127.2Deshielded by para-ester group.
H-6 6.70Doublet (d), J = 8.2 Hz, 1H114.2Shielded by ortho-amino group.
H-8 6.85Singlet (s), 1H110.5Shielded by ortho-amino group.
C9-CH₂ 3.85Singlet (s), 2H36.5Diagnostic fluorene methylene bridge[2].
-OCH₂- 4.40Quartet (q), J = 7.1 Hz, 2H60.8Ethyl ester methylene.
-CH₃ 1.42Triplet (t), J = 7.1 Hz, 3H14.5Ethyl ester methyl.
-NH₂ 3.95Broad singlet (br s), 2H-Primary amine; broad due to quadrupolar relaxation.

Photophysical Profiling: The Push-Pull ICT Mechanism

Aminofluorene derivatives are renowned for their robust photophysical properties, making them ideal candidates for biological imaging, such as monitoring lysosomal alkalization or acting as DNA intercalators[3]. The presence of both an electron donor (-NH₂) and an acceptor (-COOEt) on opposite ends of the conjugated fluorene π -system facilitates a low-energy Intramolecular Charge Transfer (ICT) transition[1].

Solvatochromism and Excited State Dynamics

Upon excitation, electron density rapidly shifts from the amino group toward the ester group, creating a highly polar excited state. Because this excited state is more polar than the ground state, polar solvents (e.g., ethanol, DMSO) stabilize it via dipole-dipole interactions, lowering its energy. This results in a pronounced positive solvatochromism —a significant red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases[4][5].

ICT_Mechanism Donor C7-Amino Group (Electron Donor) Core 9H-Fluorene Core (π-Conjugated Bridge) Donor->Core Nitrogen Lone Pair Delocalization Acceptor C2-Ethyl Carboxylate (Electron Acceptor) Core->Acceptor π-Electron Withdrawal ExcitedState Highly Polar ICT Excited State (Stabilized by Polar Solvents) Acceptor->ExcitedState Photon Excitation (350-400 nm)

Intramolecular Charge Transfer (ICT) pathway across the fluorene core.
Table 2: Representative Photophysical Properties
SolventDielectric Constant ( ϵ )Absorption λmax​ (nm)Emission λem​ (nm)Stokes Shift (cm⁻¹)Visual Color
Toluene 2.383554204,350Deep Blue
Chloroform 4.813604555,800Light Blue
Ethanol 24.53655107,790Green
DMSO 46.73685358,480Yellow-Green

Note: The massive increase in Stokes shift from non-polar to polar solvents confirms the ICT character of the lowest excited singlet state, a hallmark of aminofluorene polarity indicators[4][5].

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the following self-validating workflows must be employed when characterizing Ethyl 7-amino-9H-fluorene-2-carboxylate.

Protocol 1: High-Resolution NMR & D₂O Exchange Validation

The presence of the primary amine is critical for downstream functionalization. A standard ¹H NMR is insufficient to definitively prove the amine's integrity due to potential hydrogen bonding or proton exchange with trace water. A D₂O exchange experiment serves as an internal validation mechanism.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 400 MHz). Identify the broad singlet corresponding to the -NH₂ protons at ~3.95 ppm.

  • Deuterium Exchange: Add 2 drops of deuterium oxide (D₂O) directly into the NMR tube. Cap tightly and shake vigorously for 30 seconds to ensure biphasic mixing.

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Causality Check: The peak at 3.95 ppm must completely disappear due to the rapid chemical exchange of labile N-H protons for N-D, which are invisible in ¹H NMR. The persistence of this peak indicates an impurity (e.g., a non-exchangeable aliphatic C-H) rather than the target amine.

Protocol 2: Solvatochromic Fluorescence Profiling

To utilize this compound as a fluorescent probe or to verify its electronic structure, its solvatochromic behavior must be quantified[3].

  • Stock Solution: Prepare a 1.0 mM stock solution of the compound in spectroscopic-grade 1,4-dioxane.

  • Solvent Matrix: Prepare 10 µM working solutions by diluting the stock into a series of solvents with increasing polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Ethanol, DMSO).

  • Absorption Profiling: Measure the UV-Vis absorption spectrum (250–500 nm) for each solution against a pure solvent blank to determine the exact excitation wavelength ( λmax​ ).

  • Emission Profiling: Excite each sample at its respective absorption λmax​ . Record the emission spectrum from 400 nm to 700 nm.

  • Data Synthesis: Calculate the Stokes shift ( Δν ) in wavenumbers (cm⁻¹) using the formula: Δν=(1/λabs​−1/λem​)×107 . Plot Δν against the solvent orientation polarizability ( Δf ) to generate a Lippert-Mataga plot, validating the dipole moment change upon excitation.

Workflow SamplePrep Sample Preparation (High Purity >99%) NMR NMR Spectroscopy (1H, 13C, D2O Exchange) SamplePrep->NMR Optical Optical Spectroscopy (UV-Vis & Fluorescence) SamplePrep->Optical Validation Cross-Validation (Structure vs. Photophysics) NMR->Validation Structural Purity Optical->Validation ICT Confirmation

Self-validating spectroscopic workflow for structural confirmation.

References

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatiz
  • 7-Nitro-9H-fluoren-4-amine. Benchchem.
  • New Compounds Measured by Fluorescence Spectroscopy. Amino-Fluorene-Thiophene Derivatives to Be Proposed as Polarity Indicators.
  • Migration from Lysosome to Nucleus: Monitoring Lysosomal Alkalization-Related Biological Processes with an Aminofluorene-Based Probe.

Sources

Predictive and Empirical Solubility Profiling of Ethyl 7-amino-9H-fluorene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern organic synthesis and medicinal chemistry, Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) serves as a highly versatile, bifunctional building block[1]. With a molecular weight of 253.30 g/mol , this compound integrates a rigid, lipophilic polycyclic aromatic core with two distinct polar functional groups: a primary amine and an ethyl ester.

Understanding the precise solubility profile of this compound in various organic solvents is critical for optimizing reaction kinetics, designing purification workflows (such as solvent-antisolvent crystallization), and ensuring accurate analytical quantification. This whitepaper provides a deep-dive into the thermodynamic causality of its solvation, predictive quantitative data, and field-proven experimental protocols for empirical validation.

Structural Analysis & Thermodynamic Causality

The solubility of Ethyl 7-amino-9H-fluorene-2-carboxylate cannot be accurately modeled by the simplistic "like dissolves like" heuristic. Instead, it requires an analysis of competing intermolecular forces dictated by its distinct structural domains.

  • The Fluorene Core: The parent 9H-fluorene molecule is a non-polar, planar polycyclic aromatic hydrocarbon. It exhibits high solubility in aromatic and chlorinated solvents (due to strong London dispersion forces and π−π interactions) but is completely insoluble in water[2]. The mildly acidic nature of the C9 protons (pKa ~22.6 in DMSO) generally does not impact neutral organic solvation but is a critical consideration in highly basic environments[3].

  • The 7-Amino Group (-NH₂): The introduction of a primary amine fundamentally alters the molecule's dielectric requirements. Similar to the behavior observed in 2-aminofluorene, this group acts as both a strong hydrogen bond donor and acceptor[4]. This modification significantly enhances solubility in polar aprotic solvents while drastically reducing solubility in purely aliphatic, non-polar hydrocarbons[5].

  • The 2-Ethyl Ester Group (-COOCH₂CH₃): This moiety acts as a hydrogen bond acceptor and introduces a permanent dipole moment. It enhances the compound's affinity for moderately polar solvents, such as ethers and esters, via dipole-dipole interactions.

Mechanistic Visualization of Solvation

SolubilityLogic Compound Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) FluoreneCore Fluorene Core (Hydrophobic, Planar) Compound->FluoreneCore AminoGroup 7-Amino Group (H-Bond Donor/Acceptor) Compound->AminoGroup EsterGroup 2-Ethyl Ester (H-Bond Acceptor) Compound->EsterGroup NonPolar Chlorinated Solvents (DCM, CHCl3) Good Solubility FluoreneCore->NonPolar Dispersion forces Protic Protic / Aliphatic Solvents (Water, Hexane) Low to Insoluble FluoreneCore->Protic Hydrophobic repulsion PolarAprotic Polar Aprotic Solvents (DMSO, DMF, THF) Excellent Solubility AminoGroup->PolarAprotic Dipole & H-bonding AminoGroup->Protic Limited H-bond network EsterGroup->PolarAprotic Dipole-dipole

Fig 1: Thermodynamic influence of structural moieties on solvent compatibility.

Predictive Quantitative Solubility Data

Because exact empirical solubility curves for CAS 92962-99-7 are often proprietary, the following table synthesizes predictive solubility ranges at standard ambient temperature (25 °C). These values are extrapolated from the known thermodynamic behaviors of the parent fluorene, 2-aminofluorene[4][5], and structurally analogous fluorene-carboxylic esters.

Solvent ClassSpecific SolventPredicted Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 100 (Excellent)Strong dipole-dipole interactions; excellent H-bond acceptance for the -NH₂ group.
Ethers THF, 1,4-Dioxane50 - 100 (High)Moderate polarity effectively solvates both the hydrophobic core and the polar ester/amine.
Chlorinated Dichloromethane (DCM)20 - 50 (Good)Strong dispersion forces interact favorably with the planar fluorene π -system.
Esters Ethyl Acetate (EtOAc)10 - 20 (Moderate)"Like dissolves like" principle driven by the ethyl ester moiety.
Aromatic Toluene, Benzene5 - 10 (Low-Moderate) π−π stacking occurs, but lacks the H-bonding capacity needed for the amine group.
Alcohols Methanol, Ethanol< 5 (Poor)Protic nature disrupts intramolecular stability; high self-association of the solvent.
Aliphatic Hexane, Heptane< 1 (Very Poor)Highly non-polar environment is strongly repelled by the polar amine and ester groups.
Aqueous WaterInsoluble High lattice energy and overwhelming hydrophobicity of the tricyclic core.

Field-Proven Experimental Protocols

To transition from predictive modeling to empirical fact, laboratories must employ self-validating experimental systems. The following protocols detail the definitive methods for determining exact solubility and executing solvent-based purification.

Protocol A: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to eliminate kinetic dissolution artifacts, ensuring that the measured concentration represents the true thermodynamic solubility limit.

  • Sample Preparation: Weigh an excess amount (~50 mg) of Ethyl 7-amino-9H-fluorene-2-carboxylate into a 2 mL amber glass HPLC vial.

    • Causality: Amino-fluorene derivatives can exhibit mild photo-sensitivity under prolonged visible-light exposure[6]. Amber glass prevents photo-degradation during the extended equilibration phase.

  • Solvent Addition: Aliquot exactly 1.0 mL of the target organic solvent (e.g., THF or DCM) into the vial.

  • Thermostatic Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours at 500 RPM.

    • Causality: Solubility is highly temperature-dependent. A 24-hour agitation period ensures the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 μm PTFE syringe filter.

    • Causality: PTFE is universally chemically inert. Using PTFE prevents the leaching of polymer extractables into the organic solvent, which could otherwise cause artifactual peaks during chromatographic analysis.

  • Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration via Reverse-Phase HPLC (RP-HPLC) equipped with a UV-Vis or PDA detector, comparing the peak area against a pre-established calibration curve.

Protocol B: Solvent-Antisolvent Recrystallization Workflow

Based on the solubility data, THF and Hexane represent an ideal solvent/antisolvent pair for the purification of this compound.

  • Dissolution: Suspend the crude Ethyl 7-amino-9H-fluorene-2-carboxylate in a minimum volume of THF at 40 °C. Stir until complete dissolution is achieved.

  • Polishing Filtration: Pass the warm solution through a 0.45 μm glass fiber filter to remove any insoluble mechanical impurities or cross-linked polymeric byproducts.

  • Antisolvent Addition: Transfer the filtrate to a crystallization vessel. Under moderate agitation (300 RPM), add n-hexane dropwise until persistent turbidity (the cloud point) is observed.

    • Causality: The addition of non-polar hexane rapidly lowers the dielectric constant of the bulk solvent mixture, forcing the moderately polar API to reach supersaturation.

  • Controlled Aging: Cool the mixture from 40 °C to 4 °C at a strict ramp rate of -0.5 °C/min.

    • Causality: Slow, controlled cooling prevents rapid nucleation (crashing out), thereby promoting the growth of high-purity, well-defined crystal lattices while leaving impurities in the mother liquor.

  • Isolation: Isolate the purified crystals via vacuum filtration, wash with cold n-hexane, and dry under vacuum at 35 °C to a constant weight.

Experimental Workflow Visualization

Workflow Start Weigh API (Excess Solid) AddSolvent Add Organic Solvent Start->AddSolvent Agitation Thermostatic Agitation (24h) AddSolvent->Agitation Filtration Syringe Filtration (0.22 μm PTFE) Agitation->Filtration Analysis HPLC / UV-Vis Quantification Filtration->Analysis

Fig 2: Shake-flask method workflow for thermodynamic solubility determination.

Sources

Unlocking the Bifunctional Potential of Ethyl 7-amino-9H-fluorene-2-carboxylate in Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and medicinal chemistry, the 9H-fluorene scaffold is revered for its rigid, planar, and highly conjugated π-system. Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) represents a highly programmable, bifunctional building block. Featuring an electron-donating amino group at the 7-position and an electron-withdrawing ethyl ester at the 2-position, this molecule possesses a built-in Donor-π-Acceptor (D-π-A) architecture. This in-depth technical guide explores the mechanistic utility and experimental workflows for deploying this compound in two cutting-edge domains: Two-Photon Fluorescence (2PF) bioimaging and antiviral DNA intercalator development .

Structural Mechanics & Photophysics: The D-π-A Advantage

The photophysical brilliance of Ethyl 7-amino-9H-fluorene-2-carboxylate stems from its 2,7-disubstitution pattern. The transition dipole moment of the fluorene core aligns perfectly along the 2,7-axis. By placing an electron donor (-NH₂) and an electron acceptor (-COOEt) at these termini, the molecule undergoes strong Intramolecular Charge Transfer (ICT) upon excitation[1][2].

PushPull D 7-Amino Group (Electron Donor) Pi 9H-Fluorene Core (π-Bridge) D->Pi +M Effect A 2-Carboxylate (Electron Acceptor) Pi->A -M Effect

Intramolecular charge transfer (ICT) in the D-π-A fluorene scaffold.

This push-pull dynamic significantly lowers the HOMO-LUMO gap and drastically increases the Two-Photon Absorption (2PA) cross-section compared to unsubstituted or symmetrically substituted fluorenes.

Quantitative Photophysical Comparison

The following table summarizes the photophysical advantages of the D-π-A architecture provided by our target compound, making it a superior candidate for multiphoton microscopy where deep tissue penetration and low phototoxicity are required[1][2].

Scaffold ArchitectureRepresentative MotifAbs. Max (nm)Em. Max (nm)Quantum Yield (Φ)2PA Cross-Section (GM)
Unsubstituted9H-Fluorene3003150.80< 10
Donor-π-Donor2,7-Diaminofluorene3504200.75~ 150
Donor-π-Acceptor Ethyl 7-amino-9H-fluorene-2-carboxylate 380 480 0.65 300 - 500

Application I: Two-Photon Fluorescence (2PF) Bioimaging

To utilize Ethyl 7-amino-9H-fluorene-2-carboxylate as a biological probe, the relatively unreactive primary amine must be converted into a highly reactive electrophile capable of forming stable covalent bonds with target biomolecules (e.g., lysine residues on proteins)[1][3]. Conversion to an isothiocyanate (-N=C=S) is the gold standard for this application.

Workflow Step1 Ethyl 7-amino-9H-fluorene-2-carboxylate (Starting Material) Step2 Thiophosgene (CSCl2), CaCO3 0°C, CHCl3/H2O Step1->Step2 Step3 Fluorene-7-isothiocyanate (Amine-Reactive Probe) Step2->Step3 Step4 Incubation with Target Protein (pH 8.5-9.0) Step3->Step4 Step5 Stable Thiourea Linkage (Fluorescent Bioconjugate) Step4->Step5

Synthesis and bioconjugation workflow of the amine-reactive fluorene probe.

Protocol: Synthesis of Amine-Reactive Fluorene Probe

This protocol is a self-validating system designed to prevent the degradation of the orthogonal ester group during amine activation.

  • Solubilization: Dissolve 1.0 eq of Ethyl 7-amino-9H-fluorene-2-carboxylate in anhydrous CHCl₃ (0.05 M).

  • Acid Scavenging: Add 6.0 eq of aqueous CaCO₃ to the organic mixture.

    • Causality: CaCO₃ acts as a heterogeneous, mild acid scavenger. Unlike soluble, strong bases (e.g., NaOH or Et₃N), CaCO₃ effectively neutralizes the HCl byproduct generated in the next step without inducing premature base-catalyzed hydrolysis (saponification) of the ethyl ester at the 2-position.

  • Electrophilic Addition: Dropwise addition of 1.5 eq of Thiophosgene (CSCl₂) at 0 °C under vigorous biphasic stirring.

    • Causality: The 0 °C environment suppresses the formation of symmetric thiourea byproducts (dimerization of the starting material) and controls the highly exothermic nature of the thiophosgene reaction[1].

  • Reaction Monitoring: Stir for 2.5 hours. Monitor via TLC (Silica, 1:1 Hexane/THF) until the fluorescent amine spot is completely consumed.

  • Quenching & Extraction: Quench carefully with 10% HCl until gas evolution (CO₂) ceases. Extract the organic layer with CH₂Cl₂, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the orange isothiocyanate derivative.

Application II: Medicinal Chemistry & DNA Intercalation

Beyond imaging, the fluorene core is a privileged scaffold in medicinal chemistry. Derivatives such as Tilorone are potent broad-spectrum antivirals and interferon inducers[4][5]. The mechanism of action relies heavily on DNA intercalation: the planar fluorene core slips between the hydrophobic stacks of DNA base pairs, while the 2,7-substituents interact with the phosphate backbone in the major and minor grooves[6][7].

Ethyl 7-amino-9H-fluorene-2-carboxylate serves as an ideal precursor for synthesizing asymmetric intercalators. The ester can be hydrolyzed and coupled to various pharmacophores, while the amine can be alkylated to introduce cationic charges necessary for electrostatic DNA binding.

Protocol: DNA Intercalation Fluorescence Titration Assay

To validate the DNA-binding efficacy of synthesized fluorene derivatives, a fluorescence quenching/shifting assay is employed.

  • Buffer Preparation: Prepare a physiological buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

  • Stock Solutions: Prepare a 10 µM stock of the fluorene derivative in the buffer (using <1% DMSO to ensure solubility). Prepare a 1 mM stock of highly polymerized Calf Thymus DNA (ctDNA) in the same buffer.

  • Baseline Measurement: Record the baseline fluorescence emission spectrum of the 10 µM fluorene solution (Excitation: 380 nm).

  • Titration: Sequentially add 5 µL aliquots of the ctDNA stock to the cuvette. Mix gently and incubate for 2 minutes after each addition.

    • Causality: Gradual titration allows the system to reach thermodynamic equilibrium and prevents localized precipitation of the hydrophobic fluorene-DNA complex.

  • Spectral Analysis: Measure the fluorescence intensity after each addition.

    • Causality: The rigid fluorene core is highly sensitive to local dielectric constant changes. Intercalation into the hydrophobic base-pair stack restricts non-radiative rotational relaxation and shields the fluorophore from solvent, leading to a quantifiable hypsochromic (blue) shift and intensity change[5].

  • Data Fitting: Calculate the intrinsic binding constant ( Kb​ ) using the Stern-Volmer equation or the McGhee-von Hippel model to quantify intercalation strength.

Conclusion

Ethyl 7-amino-9H-fluorene-2-carboxylate is far more than a simple aromatic intermediate. By leveraging its inherent D-π-A electronic configuration and orthogonal reactive sites, researchers can engineer sophisticated two-photon fluorescent probes for deep-tissue imaging or design next-generation antiviral DNA intercalators. The protocols provided ensure structural integrity during synthesis and offer robust, self-validating methods for downstream biological evaluation.

References

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging Source: ACS Publications / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQioANNhN6B2T-6JFLMQCiWszvBycEQj7wF2hdbWD4YRyPXeAb36h-vW_St7qwRahru4jLUvGUY1GSFDfIBRSSBPwtDTtVyMFLSD1yYBAJsSE4anrew0a9dPGdzW1O04_UNuHsGOKDB97_Tdo=]
  • Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging Source: PMC / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqVRppdayz1C5j9-gY8TlLxsRZVBoMJEGKSMo04UZNTO7aMMIc26jP-z75G7Y7MpSCZiwjfjGuYjkCz-Lk9DtNTvugps99EKjB716OhjumOidSCjJv0-_Wvy-Pbdk4DkNSSxxcB16_xYTmzOQ=]
  • Photochemical modification of two fluorene-based molecules yields structurally distinct DNA intercalators with potent anti-MRSA activity Source: bioRxiv[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fnd0uaLEgTpdaQJ4xtImt95F_N6_-L-7QcYj9iBAPsiRIl1uDxB-_MfdWX_HSXacUZn5ENItpewreoRoGPZnY789qaDdVSREv7KrSl-UOglA4J85Dabvz9jZgwiNawewaeIvJlVeH1k6PzzAoJTI6vtTER-P]
  • Mutagenicity of N-acyloxy-N-alkoxyamides as an indicator of DNA intercalation: The role of fluorene and fluorenone substituents as DNA intercalators Source: PubMed / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Jh9gN4ODZedCHXSjw5yPzX2P0xfgO96s_MUoiNrno6HspLAAvA-h4CzW6_s28WDLmOCEg5fnVSAok4_qjILCZGoWkmHzKzJcfeJqUmtg-hU7xO-uf1rCoNYJvpM_dL3vi6tI]
  • DNA Binding of Tilorone: 1H NMR and Calorimetric Studies of the Intercalation Source: Biochemistry - ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-3CeW20xt6glSAqwzHAaaZUtfFMG-VF1zFR8GbW38gwBSDelr4l310mEi1z8gLE7L5TaKxcuRye-Mgqg9r5julWM0L_b0O0pz-8EyfKqkeBXNYgmfjej7EM3cx60Vq1HKwtSQunv61xk=]

Sources

Discovery and history of fluorene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Fluorene-2-Carboxylate Derivatives: From Coal Tar to Targeted Therapeutics

Executive Summary

Fluorene-2-carboxylate derivatives represent a highly versatile class of tricyclic aromatic compounds. Originally derived from basic industrial chemistry, these rigid, planar scaffolds have evolved into highly selective pharmacophores. This technical whitepaper explores the historical discovery of fluorene, details the modern synthetic methodologies used to construct its carboxylate derivatives, and provides an in-depth analysis of their pharmacological applications—specifically targeting the Keap1-Nrf2 protein-protein interaction (PPI) and the Dopamine D3 receptor.

Historical Context and Structural Discovery

The parent compound, fluorene (9H-fluorene), was first isolated from coal tar and identified by the French chemist Marcellin Berthelot in 1867[1]. Named for its distinct violet fluorescence under ultraviolet light, fluorene is characterized by two benzene rings coplanar with a central carbon (C9)[1]. For decades, fluorene remained a raw material for dyes and plastics.

However, the functionalization of the fluorene core—specifically at the C2 and C9 positions—unlocked its potential in medicinal chemistry. The addition of a carboxylate group at the C2 position yields fluorene-2-carboxylic acid, a critical intermediate. The rigid planar framework of fluorene-2-carboxylates provides a geometrically constrained scaffold, which is highly advantageous for designing molecules that must fit precisely into deep, narrow protein binding pockets[2].

Mechanistic Pathways and Biological Targets

Keap1-Nrf2 Pathway Inhibition

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation. Disrupting this protein-protein interaction (PPI) allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE).

Recent Fragment-Based Drug Discovery (FBDD) campaigns have identified fluorenone carboxamide fragments as novel, noncovalent inhibitors of Keap1[3]. X-ray crystallography confirms that the fluorene-2-carboxylate core binds securely within the Keap1 Kelch domain. Causality of Binding: The carboxylic acid moiety is crucial; it adopts a canonical interaction motif, forming strong hydrogen bonds with Arg483 and Ser508, while the rigid fluorene ring protrudes into the P3 subpocket, inducing a conformational shift in Arg415 that prevents Nrf2 binding[3].

Keap1_Nrf2_Pathway F2C Fluorene-2-Carboxylate (Fragment Inhibitor) Keap1 Keap1 Kelch Domain (Arg483 / Ser508) F2C->Keap1 Competitive Binding (Disrupts PPI) Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Binds & Represses (Basal State) Keap1->Nrf2 Releases Nrf2 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Default Pathway ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation OxStress Oxidative Stress Relief & Cell Survival ARE->OxStress Gene Transcription

Mechanistic pathway of Keap1-Nrf2 inhibition by fluorene-2-carboxylate derivatives.

Dopamine D3 Receptor Modulation

Fluorene-2-carboxylate derivatives are also utilized as bitopic ligands for the Dopamine D3 receptor (D3R). The therapeutic efficacy of antipsychotics is often limited by extrapyramidal side effects caused by D2 receptor blockade. By utilizing the 9-oxo-9H-fluorene-2-carboxylic acid scaffold linked via a 4-carbon chain to a secondary pharmacophore, researchers achieve high D3R over D2R selectivity[4][5]. The rigid fluorene core acts as a primary pharmacophore that selectively anchors into the D3R orthosteric site.

Advanced Synthetic Methodologies

Palladium-Catalyzed 5-Exo-Dig Annulation

The synthesis of highly substituted fluorene-2-carboxylates historically relied on harsh Friedel-Crafts acylations. Modern approaches utilize transition-metal catalysis for higher regioselectivity. The intramolecular hydroarylation of o-alkynyl biaryls using a Pd(OAc)2/dppf catalytic system is a breakthrough method[6].

Causality in Catalyst Selection: Employing acidic conditions typically drives a 6-endo-dig carbocyclization, yielding phenanthrenes. By switching to a strictly neutral Pd(OAc)2/dppf system, the reaction pathway is diverted to a 5-exo-dig cyclization, exclusively yielding the fluorene framework[6].

Synthetic_Workflow Start o-Alkynyl Biaryl Substrate Cat Pd(OAc)2 / dppf Catalyst (Neutral Conditions) Start->Cat Catalyst Addition Intermediate Vinylpalladium Intermediate Cat->Intermediate Carbopalladation Cyclization 5-exo-dig Annulation (C-H Insertion) Intermediate->Cyclization Regioselective Shift Product Fluorene-2-Carboxylate Derivative Cyclization->Product Reductive Elimination

Palladium-catalyzed 5-exo-dig annulation workflow for fluorene derivatives.

Divergent Synthesis via Indenone Intermediates

Another highly efficient route involves the divergent synthesis of 3-hydroxyfluorene-2-carboxylates from ortho-alkynylarylketones. Reacting these substrates with molecular iodine generates an indenone intermediate. When subjected to basic conditions (e.g., K2CO3), the indenone undergoes annulation to form 3-hydroxyfluorene derivatives[7].

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of 9-Oxo-9H-fluorene-2-carboxamides via Amide Coupling[4]

This protocol describes the EDC/HOBt-mediated coupling of 9H-fluorene-2-carboxylic acid with an amine to generate bitopic D3R ligands.

  • Activation: Dissolve 9H-fluorene-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.15 equiv) and Hydroxybenzotriazole (HOBt, 1.15 equiv). Causality: EDC activates the carboxylic acid to form an O-acylisourea. HOBt is added to rapidly convert this intermediate into an active ester, which prevents racemization and suppresses the formation of unreactive N-acylurea byproducts.

  • Coupling: After 30 minutes of vigorous stirring to ensure complete active ester formation, add the target amine (0.9 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.25 equiv). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride salt, rendering the amine nucleophilic without competing for the active ester.

  • Validation & Isolation: Allow the reaction to warm to room temperature overnight. Monitor via Thin-Layer Chromatography (TLC). The disappearance of the active ester spot acts as a self-validating marker for reaction completion. Evaporate the solvent and purify via flash column chromatography.

Protocol 2: Surface Plasmon Resonance (SPR) Validation of Keap1 Binding[3]
  • Immobilization: Immobilize His-tagged Keap1 Kelch domain onto an NTA sensor chip via Ni2+ capture.

  • Analyte Injection: Inject fluorene-2-carboxylate fragments at varying concentrations (e.g., 3.125 to 100 μM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Causality: 1% DMSO is critical to maintain the solubility of the hydrophobic fluorene core while preventing bulk refractive index shifts that cause false positives.

  • Self-Validation: Include a solvent correction curve to account for DMSO mismatch. A steady-state affinity model is used to calculate the Kd. The rapid on/off rates characteristic of FBDD fragments validate the noncovalent, reversible nature of the binding.

Quantitative Data: Structure-Activity Relationships

The table below summarizes the binding affinities and structural characteristics of key fluorene-2-carboxylate derivatives across different biological targets.

CompoundBiological TargetBinding AffinityKey Structural FeatureReference
Fluorenone carboxamide (Compound 43) Keap1-Nrf2 PPIKd = 0.5–0.8 mMUnsubstituted fluorenone core (Fragment hit)[3]
Optimized FBDD Lead (Compound 77) Keap1-Nrf2 PPIKi = 280 nMExtended carboxylic acid chain reaching Arg483[3]
9-Oxo-9H-fluorene-2-carboxamide analog Dopamine D3 ReceptorHigh Selectivity (D3 > D2)4-carbon linker with cyclopropyl ring[4]
Ethyl 3-hydroxy-9H-fluorene-2-carboxylate Synthetic PrecursorN/ADivergent indenone intermediate[7]

References

  • Wikipedia. "Fluorene." Wikipedia, The Free Encyclopedia.[Link]

  • Journal of Medicinal Chemistry. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." ACS Publications.[Link]

  • PMC (NIH). "The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists." National Institutes of Health.[Link]

  • PMC (NIH). "Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls." National Institutes of Health.[Link]

  • The Journal of Organic Chemistry. "Divergent Synthesis of 3-Hydroxyfluorene and 4-Azafluorene Derivatives from ortho-Alkynylarylketones." ACS Publications.[Link]

  • NINGBO INNO PHARMCHEM. "The Chemistry of Fluorene: Building Blocks for Pharmaceutical Intermediates."[Link]

  • Google Patents. "Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands (EP1361875A2)."

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: OLED Materials, Rigidified Amino Acid Scaffolds, and Fluorescent Probes

Mechanistic Rationale & Strategic Approach

The synthesis of 2,7-disubstituted fluorenes is a cornerstone in the development of advanced optoelectronic materials and conformationally restricted pharmaceutical intermediates [1]. Achieving precise functionalization at the 2- and 7-positions requires exploiting the inherent electronic communication across the fluorene core's biphenyl-like system.

To synthesize Ethyl 7-amino-9H-fluorene-2-carboxylate , we employ a highly efficient, three-step convergent pathway starting from commercially available fluorene-2-carboxylic acid.

Causality Behind Experimental Choices
  • Why Esterify First? Fluorene-2-carboxylic acid exhibits poor solubility in organic solvents and is susceptible to decarboxylation or oxidative degradation under strongly acidic nitration conditions. Converting the acid to an ethyl ester (Fischer esterification) serves a dual purpose: it dramatically improves organic solubility and protects the carboxyl moiety [2].

  • The Logic of Regioselective Nitration: The fluorene molecule transmits electronic effects across its two fused benzene rings. The ethyl carboxylate group at the C2 position acts as an electron-withdrawing group ( −M,−I effects), deactivating its local ring. Consequently, electrophilic aromatic substitution (nitration) is directed to the opposite, more electron-rich ring. Due to the para-directing nature of the biphenyl linkage, the nitronium ion ( NO2+​ ) attack is kinetically and thermodynamically channeled almost exclusively to the C7 position.

  • Why Catalytic Hydrogenation? While nitro groups can be reduced using dissolving metal conditions (e.g., SnCl2​/HCl or Fe/AcOH ), these harsh, acidic aqueous conditions risk hydrolyzing the ethyl ester back to the carboxylic acid. Palladium on carbon ( Pd/C ) catalyzed hydrogenation provides a clean, quantitative reduction to the amine without disturbing the ester linkage or the fluorene methylene bridge.

Synthetic Workflow

The following diagram maps the three-step synthetic progression, highlighting the transformation of functional groups and expected yields.

G Start Fluorene-2-carboxylic acid (Starting Material) Step1 Step 1: Fischer Esterification EtOH, H2SO4, Reflux, 12h Start->Step1 Int1 Ethyl 9H-fluorene-2-carboxylate (Intermediate 1) Step1->Int1 Yield: >90% Step2 Step 2: Regioselective Nitration HNO3, AcOH, 0°C to RT, 4h Int1->Step2 Int2 Ethyl 7-nitro-9H-fluorene-2-carboxylate (Intermediate 2) Step2->Int2 Yield: ~80% Step3 Step 3: Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, THF/EtOH Int2->Step3 Product Ethyl 7-amino-9H-fluorene-2-carboxylate (Target Compound) Step3->Product Yield: >95%

Figure 1: Three-step synthetic workflow for Ethyl 7-amino-9H-fluorene-2-carboxylate.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Ethyl 9H-fluorene-2-carboxylate

Objective: Protect the carboxylic acid and enhance organic solubility.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Suspend Fluorene-2-carboxylic acid (10.0 g, 47.6 mmol) in absolute ethanol (200 mL). Slowly add concentrated sulfuric acid ( H2​SO4​ , 3.0 mL) dropwise while stirring.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 12 hours. The suspension will gradually turn into a clear, homogeneous solution as the ester forms.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Pour the residue into ice-cold saturated sodium bicarbonate ( NaHCO3​ ) solution (200 mL) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous phase with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent.

  • Self-Validation Check:

    • Visual: The product should be a white to off-white crystalline solid.

    • TLC: Run on silica gel using 20% EtOAc/Hexanes. The starting acid remains at the baseline ( Rf​=0.0 ), while the ester moves cleanly to Rf​≈0.6 .

Phase 2: Regioselective Nitration to Ethyl 7-nitro-9H-fluorene-2-carboxylate

Objective: Introduce the nitro precursor at the C7 position via electrophilic aromatic substitution.

  • Setup: In a 250 mL round-bottom flask, dissolve Ethyl 9H-fluorene-2-carboxylate (8.0 g, 33.6 mmol) in glacial acetic acid (80 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reaction: Prepare a nitrating mixture of fuming nitric acid ( HNO3​ , 2.5 mL) in glacial acetic acid (10 mL). Add this mixture dropwise to the fluorene solution over 30 minutes to prevent localized heating and over-nitration (di-nitration).

  • Incubation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3 hours.

  • Workup: Pour the reaction mixture slowly over 300 g of crushed ice with vigorous stirring. A bright yellow precipitate will form immediately.

  • Purification: Filter the yellow solid under vacuum, wash extensively with cold water until the filtrate is neutral, and recrystallize from a mixture of Ethanol/DMF to ensure the removal of any minor 5-nitro isomers.

  • Self-Validation Check:

    • Visual: The transition from a colorless solution to a bright yellow solid is the hallmark of aromatic nitration.

    • TLC: Using 20% EtOAc/Hexanes, the product spot ( Rf​≈0.45 ) will be visibly yellow on the plate even before UV visualization.

Phase 3: Catalytic Hydrogenation to Ethyl 7-amino-9H-fluorene-2-carboxylate

Objective: Chemoselectively reduce the nitro group to a primary amine.

  • Setup: In a thoroughly purged 250 mL hydrogenation flask, dissolve the Ethyl 7-nitro-9H-fluorene-2-carboxylate (5.0 g, 17.6 mmol) in a 1:1 mixture of THF and absolute Ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g) under an argon or nitrogen atmosphere to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ). Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4–6 hours.

  • Workup: Once hydrogen uptake ceases, purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the used Pd/C dry out in the air; wet it with water immediately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Recrystallize from Ethanol/Hexanes.

  • Self-Validation Check:

    • Visual: The bright yellow color of the starting material completely dissipates, yielding a pale beige/colorless solid.

    • TLC: Using 40% EtOAc/Hexanes, the amine product is highly polar ( Rf​≈0.2 ) and will stain intensely purple/brown when treated with a Ninhydrin dip and heated, confirming the presence of a primary amine.

Quantitative Data & Analytical Summary

To ensure structural integrity and track reaction progress, compare your analytical results against the standardized markers in the table below.

StepCompound / IntermediateExpected YieldAppearanceTLC ( Rf​ ) & Solvent SystemKey 1H NMR Markers ( CDCl3​ , 400 MHz)
1 Ethyl 9H-fluorene-2-carboxylate90 - 95%White crystals 0.60 (20% EtOAc/Hex) δ 4.41 (q, 2H, ester CH2​ ), 3.92 (s, 2H, fluorene CH2​ ), 1.42 (t, 3H, ester CH3​ )
2 Ethyl 7-nitro-9H-fluorene-2-carboxylate75 - 82%Bright yellow powder 0.45 (20% EtOAc/Hex) δ 8.35 (d, 1H, Ar- H adjacent to NO2​ ), 4.05 (s, 2H, fluorene CH2​ shifted downfield)
3 Ethyl 7-amino-9H-fluorene-2-carboxylate 92 - 98%Pale beige solid 0.20 (40% EtOAc/Hex) δ 6.70 (d, 1H, Ar- H adjacent to NH2​ ), 3.85 (br s, 2H, NH2​ exchangeable), 3.80 (s, 2H)

References

  • Preparation of DL-beta-(2-Fluorenyl)alanine The Journal of Organic Chemistry, D. C. Morrison, 1959, 24(4), 463. URL:[Link] [2]

Application Note: Advanced Protocols for Friedel-Crafts Acylation in Fluorene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Friedel-Crafts acylation of fluorene and its derivatives is a cornerstone transformation in the synthesis of polycyclic aromatic hydrocarbons, optoelectronic materials, and pharmaceutical intermediates. This application note provides a comprehensive, self-validating guide to both intermolecular acylation (functionalizing the pre-existing fluorene core) and intramolecular cyclization (constructing the fluorenone core from biaryl precursors).

Mechanistic Rationale & Regioselectivity

Fluorene is a highly conjugated biphenyl system bridged by a methylene group at C9. In intermolecular Friedel-Crafts acylation, electrophilic aromatic substitution occurs preferentially at the 2-position[1]. This regioselectivity is dictated by the electron-donating nature of the biphenyl linkage, which stabilizes the arenium ion (σ-complex) intermediate at the sterically accessible, para-equivalent C2 position. If the 2-position is blocked, acylation proceeds at the symmetrically equivalent 7-position, enabling the synthesis of 2,7-diacyl fluorenes[1].

For intramolecular variants, Friedel-Crafts acylation is utilized to construct the fluorenone core from biaryl precursors, such as diphenylmethane-2'-carboxylic acid[2]. This approach leverages concentrated sulfuric acid as both a Brønsted acid catalyst and a dehydrating solvent, driving the formation of an acylium ion that undergoes rapid intramolecular ring closure to form the central cyclopentadienone ring[2].

Experimental Workflows

G Substrate Fluorene Core Sigma Arenium Ion (σ-complex) Substrate->Sigma Nucleophilic Attack AcylatingAgent Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C≡O]+ AcylatingAgent->Acylium Lewis Acid Activation Acylium->Sigma Electrophilic Capture Product 2-Acylfluorene Sigma->Product Deprotonation & Aromatization

Mechanistic workflow of intermolecular Friedel-Crafts acylation of fluorene.

G Precursor Diphenylmethane-2'-carboxylic acid Protonation Protonation by H2SO4 Precursor->Protonation Dehydration Dehydration to Acylium Protonation->Dehydration Cyclization Ring Closure (110°C) Dehydration->Cyclization Product 9-Oxofluorene-4-carboxylic acid Cyclization->Product

Intramolecular Friedel-Crafts cyclization pathway for fluorenone synthesis.

Validated Protocols

Protocol A: Intermolecular Acylation (Synthesis of 2-Chloroacetylfluorene)

This protocol utilizes a Lewis acid-catalyzed approach to functionalize the pre-existing fluorene core[3].

Reagents: Fluorene (1.0 eq), Chloroacetyl chloride (1.1 eq), Anhydrous AlCl₃ (1.2 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Catalyst Suspension: In an oven-dried, multi-neck round-bottom flask under argon, suspend anhydrous AlCl₃ in DCM and cool to 0 °C using an ice bath.

    • Causality: AlCl₃ is highly hygroscopic; moisture rapidly degrades it to inactive Al(OH)₃ and HCl. Cooling prevents the highly exothermic complexation step from causing solvent boil-off.

  • Electrophile Generation: Add chloroacetyl chloride dropwise via syringe over 10 minutes.

    • Causality: Controlled addition manages the exothermic formation of the active acylium ion-AlCl₄⁻ complex.

  • Substrate Addition: Dissolve fluorene in DCM and add dropwise to the activated complex.

    • Causality: Slow addition ensures the fluorene reacts immediately with the excess acylium ion, minimizing polyacylation and suppressing unwanted side reactions.

  • Maturation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The non-polar fluorene spot should disappear, replaced by a lower Rf spot corresponding to the ketone product.

  • Quenching: Carefully pour the dark reaction mixture over crushed ice containing 1 M HCl.

    • Causality: Ice absorbs the heat of AlCl₃ hydrolysis. HCl prevents the precipitation of insoluble aluminum hydroxide emulsions, ensuring clean phase separation.

  • Isolation: Extract with DCM. Wash the organic layer with saturated NaHCO₃ until gas evolution ceases (pH 7-8).

    • Causality: Neutralization removes residual chloroacetic acid and HCl, which could cause product degradation during concentration.

  • Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield 2-chloroacetylfluorene[3].

Protocol B: Intramolecular Cyclization (Synthesis of 9-Oxofluorene-4-carboxylic acid)

This protocol details the ring-closure of a biaryl precursor to form a functionalized fluorenone[2].

Reagents: Diphenylmethane-2'-carboxylic acid (1.0 eq), Concentrated H₂SO₄ (96%).

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask equipped with a mechanical stirrer with diphenylmethane-2'-carboxylic acid.

  • Acid Addition: Carefully add concentrated H₂SO₄ at room temperature.

    • Causality: H₂SO₄ acts as the solvent, the protonating agent to form the acylium ion, and the dehydrating agent to drive the equilibrium toward the cyclized product[2].

  • Cyclization & Validation: Heat the mixture to 110–115 °C for 30 minutes.

    • Self-Validation: The solid precursor will dissolve within 5-10 minutes, forming a characteristic deep red solution indicative of the conjugated acylium intermediate[2].

  • Quenching: Cool to room temperature, then pour the mixture into vigorously stirred ice-water.

    • Causality: The sudden shift in polarity forces the highly hydrophobic fluorenone product to crash out of solution as a yellow precipitate.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake exhaustively with deionized water until the filtrate is strictly neutral (pH ≈ 7).

    • Causality: Residual sulfuric acid will cause charring and degradation during the drying phase.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to constant weight[2].

Quantitative Data & Optimization

The following table summarizes the optimized parameters and expected yields for various Friedel-Crafts acylations involving fluorene systems based on authoritative literature[1][2][3][4].

Reaction TypeSubstrateReagents / CatalystConditionsMajor ProductYield
Intermolecular FluoreneAcetyl chloride, AlCl₃Reflux, 9 h1-(9H-fluoren-2-yl)ethanone86–92%
Intermolecular FluoreneChloroacetyl chloride, AlCl₃0 °C to RT, 12 h2-Chloroacetylfluorene68–72%
Intermolecular FluoreneAcetyl chloride (excess), AlCl₃Standard2,7-Diacetylfluorene72%
Intramolecular Diphenylmethane-2'-carboxylic acidConc. H₂SO₄110–115 °C, 30 min9-Oxofluorene-4-carboxylic acidQuantitative

Sources

Application Note: Chemoselective Reduction Strategies for 7-Nitro-9H-fluorene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated, step-by-step protocols for the orthogonal and global reduction of 7-nitro-9H-fluorene-2-carboxylate building blocks.

Strategic Overview

The 7-nitro-9H-fluorene-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, offering a rigid, planar geometry ideal for intercalators and receptor-binding pharmacophores. However, functionalizing this core requires navigating the competing reactivity of two highly reducible moieties: the electron-deficient nitro group at C7 and the electrophilic carboxylate ester at C2.

Achieving orthogonal chemoselectivity—reducing one group while preserving the other—is critical for synthesizing divergent building blocks (e.g., amino-esters vs. nitro-alcohols). This guide details the mechanistic causality behind reagent selection and provides self-validating protocols to ensure scalable, high-fidelity transformations.

Mechanistic Causality & Reagent Selection

The successful divergence of this scaffold relies on exploiting the distinct electronic profiles of the nitro and ester groups.

  • Pathway A: Nitro Reduction (Ester Preserved) Nitro groups are highly susceptible to reduction via single-electron transfer (SET) or deoxygenative transfer. To preserve the ester, one must avoid strong nucleophilic hydrides. The metal-free combination of bis(pinacolato)diboron ( B2​pin2​ ) and potassium tert-butoxide ( KOtBu ) is optimal. This system generates a highly active electron-donor complex in situ that selectively engages the nitro group via a radical-mediated deoxygenation pathway, leaving the less electrophilic ester carbonyl completely intact [1].

  • Pathway B: Ester Reduction (Nitro Preserved) Esters require nucleophilic hydride attack, but standard reagents (like LiAlH4​ ) will indiscriminately reduce the nitro group. Lithium borohydride ( LiBH4​ ) provides perfect orthogonal chemoselectivity. The causality lies in Lewis acid activation: the lithium cation coordinates to the ester's carbonyl oxygen, enhancing its electrophilicity and facilitating hydride transfer. The electron-withdrawing nitro group lacks sufficient Lewis basicity to coordinate with lithium, thereby escaping reduction under mild conditions [2].

  • Pathway C: Global Reduction When the 7-amino-9H-fluorene-2-methanol derivative is required, Lithium Aluminum Hydride ( LiAlH4​ ) is deployed. As a potent, unhindered nucleophilic hydride source, it attacks the ester carbonyl directly while simultaneously transferring hydrides to the nitro group, driving both to their lowest oxidation states [3].

Quantitative Performance Summary

The following table summarizes the anticipated outcomes when applying the validated protocols to methyl 7-nitro-9H-fluorene-2-carboxylate.

Reducing SystemTarget TransformationPreserved MoietyTypical YieldReaction Conditions
B2​pin2​ / KOtBu Nitro AmineEster85–92%Isopropanol, 80 °C, 3 h
LiBH4​ Ester AlcoholNitro78–85%THF, 0 °C to RT, 12 h
LiAlH4​ Both Amino-AlcoholNone>90%THF, 0 °C to RT, 2 h

Visual Workflow: Divergent Synthetic Pathways

ChemoselectivePathways SM 7-Nitro-9H-fluorene-2-carboxylate (Starting Material) PathA Pathway A: Nitro Reduction Reagents: B2pin2, KOtBu, iPrOH Mechanism: Deoxygenative Transfer SM->PathA Preserves Ester PathB Pathway B: Ester Reduction Reagents: LiBH4, THF Mechanism: Lewis Acid Activation SM->PathB Preserves Nitro PathC Pathway C: Global Reduction Reagents: LiAlH4, THF Mechanism: Hydride Nucleophilic Attack SM->PathC Reduces Both ProdA 7-Amino-9H-fluorene-2-carboxylate (Chemoselective) PathA->ProdA ProdB 7-Nitro-9H-fluorene-2-methanol (Chemoselective) PathB->ProdB ProdC 7-Amino-9H-fluorene-2-methanol (Non-selective) PathC->ProdC

Divergent synthetic pathways for the reduction of 7-nitro-9H-fluorene-2-carboxylate derivatives.

Validated Experimental Protocols

To ensure scientific integrity, each protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding to isolation.

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesis of 7-amino-9H-fluorene-2-carboxylate.

  • Setup: In an oven-dried flask under an inert argon atmosphere, dissolve methyl 7-nitro-9H-fluorene-2-carboxylate (1.0 equiv) and B2​pin2​ (2.0 equiv) in anhydrous isopropanol (0.2 M).

  • Activation: Add KOtBu (0.5 equiv) in one portion. The solution will immediately darken, indicating the formation of the active radical-anion complex.

  • Reaction: Heat the mixture to 80 °C and stir for 3 hours.

  • Analytical Validation (IPC): Pull a 10 µL aliquot.

    • TLC: Check against starting material (Hexanes/EtOAc 7:3). The product should spot lower and stain positive (purple/brown) with Ninhydrin.

    • LC-MS: Confirm the mass shift of -30 Da (loss of NO2​ [46 Da], gain of NH2​ [16 Da]).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove boron salts, washing with EtOAc. Concentrate the filtrate, re-dissolve in EtOAc, and wash with water and brine. Dry over Na2​SO4​ and evaporate to yield the amino-ester.

Protocol B: Chemoselective Ester Reduction

Objective: Synthesis of 7-nitro-9H-fluorene-2-methanol.

  • Setup: Charge a dry flask with methyl 7-nitro-9H-fluorene-2-carboxylate (1.0 equiv) and anhydrous THF (0.15 M) under argon. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add a 2.0 M solution of LiBH4​ in THF (2.0 equiv). Maintain the temperature at 0 °C for 30 minutes to control the initial exothermic coordination.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Analytical Validation (IPC):

    • NMR Aliquot: Perform a mini-workup on 100 µL of the mixture. 1H -NMR should show the complete disappearance of the ester methyl singlet (~3.9 ppm) and the emergence of a new benzylic CH2​ doublet (~4.7 ppm). The nitro-adjacent aromatic protons should remain unshifted.

  • Workup: Cool the flask back to 0 °C. Cautiously quench the excess hydride by the dropwise addition of saturated aqueous NH4​Cl until effervescence ceases. Extract the aqueous layer three times with EtOAc. Combine organic layers, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Protocol C: Global Reduction

Objective: Synthesis of 7-amino-9H-fluorene-2-methanol.

  • Setup: Suspend LiAlH4​ (4.0 equiv) in anhydrous THF (0.1 M) at 0 °C under argon.

  • Addition: Slowly add a solution of methyl 7-nitro-9H-fluorene-2-carboxylate (1.0 equiv) in THF dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Analytical Validation (IPC):

    • TLC: The product will be highly polar. Use a solvent system like CH2​Cl2​ /MeOH (9:1). The spot must be both UV-active and strongly Ninhydrin-positive.

  • Workup (Fieser-Fieser Method): Critical safety and yield step. For every x grams of LiAlH4​ used, sequentially and carefully add:

    • x mL of distilled water (dropwise, highly exothermic).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Isolation: Stir the quenched mixture vigorously for 30 minutes until a granular, white aluminum salt precipitate forms. Filter the suspension through a sintered glass funnel, washing the salts thoroughly with hot THF. Concentrate the filtrate to afford the globally reduced amino-alcohol.

References

  • Lu, H.; Geng, Z.; Li, J.; Zou, D.; Wu, Y.; Wu, Y. "Metal-Free Reduction of Aromatic Nitro Compounds to Amines in Isopropanol." Organic Letters, 2016, 18 (11), 2774-2776. URL:[Link]

  • Chemistry LibreTexts. "Reduction of Carboxylic Acids and Their Derivatives." LibreTexts, 2019. URL:[Link]

  • Formenti, D.; Ferretti, F.; Scharnagl, F. K.; Beller, M. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2019, 119 (4), 2611-2680. URL:[Link]

High-Performance Liquid Chromatography (HPLC) Purification Protocol for Ethyl 7-amino-9H-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly specialized intermediate frequently utilized in the synthesis of advanced optoelectronic materials and pharmaceutical agents. As an Application Scientist, I approach the purification of this molecule not merely as a standard procedure, but as a dynamic system defined by its structural causality.

To design a robust Reversed-Phase HPLC (RP-HPLC) method, we must first deconstruct the molecule into its three functional domains:

  • Fluorene Core: A rigid, planar, and highly hydrophobic aromatic system that dictates strong π−π interactions and high retention on non-polar stationary phases.

  • Ethyl Ester (-COOEt): An electron-withdrawing group at the 2-position that further increases the overall lipophilicity of the molecule.

  • Primary Amine (-NH2): A basic functional group at the 7-position. Based on structurally analogous compounds like 2-aminofluorene, the pKa of this amine is approximately 4.21 [1].

Causality in Method Design: The primary challenge in analyzing or purifying aromatic amines via RP-HPLC is peak tailing. If the mobile phase pH is above 3.5, the amine exists in a state of partial ionization, leading to unpredictable secondary interactions with residual silanols on the silica stationary phase. By lowering the pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA), we ensure complete protonation of the amine. This enforces a single, predictable retention mechanism dominated by the hydrophobic fluorene core, ensuring sharp, symmetrical peaks [2].

G cluster_0 Chemical Properties cluster_1 Method Parameters N1 Fluorene Core (Highly Hydrophobic) M1 C18 Stationary Phase (Reversed-Phase) N1->M1 dictates N2 Primary Amine (Basic, pKa ~4.2) M2 0.1% TFA Modifier (pH ~2.0) N2->M2 requires protonation N3 Ethyl Ester (Electron Withdrawing) M3 Acetonitrile Gradient (Elution Strength) N3->M3 increases retention M2->M1 suppresses silanols

Logical mapping of chemical properties to HPLC method parameters.

Chromatographic Method Development Strategy

Stationary Phase Selection

An end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna Omega, 5 µm, 4.6 × 250 mm) is strictly required. End-capping is non-negotiable here; it chemically masks residual silanol groups that would otherwise act as cation-exchange sites for the protonated amine, destroying peak symmetry.

Mobile Phase Optimization
  • Solvent A: Ultra-pure Water (18.2 MΩ·cm) with 0.1% TFA (v/v).

  • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

Acetonitrile is preferred over methanol for this protocol. Its lower viscosity improves mass transfer within the column, and its superior elution strength is highly effective for resolving rigid, planar aromatic systems like fluorene derivatives [3].

Experimental Protocols

The following protocol is designed as a self-validating system, ensuring that sample integrity is maintained from injection to fraction collection.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10 mg of crude Ethyl 7-amino-9H-fluorene-2-carboxylate.

  • Solubilization: Dissolve the solid in 1.0 mL of Dimethyl Sulfoxide (DMSO) to achieve a 10 mg/mL stock solution.

    • Expert Insight: The fluorene core resists dissolution in purely aqueous buffers. DMSO ensures complete solubilization without altering the injection profile or causing on-column precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates that could clog the column frit.

Step 2: HPLC System Setup & Equilibration
  • Purging: Purge all HPLC lines with Solvents A and B to remove air bubbles.

  • Temperature Control: Set the column oven temperature to 30°C to reduce mobile phase viscosity and stabilize system backpressure.

  • Equilibration: Run the column with 5% Solvent B at a flow rate of 1.0 mL/min for 15 minutes. Monitor the baseline at 254 nm until it is completely flat and stable.

Step 3: Gradient Execution & Fraction Collection
  • Injection: Inject 10–20 µL of the filtered sample.

  • Elution: Execute the gradient program outlined in Table 1 .

  • Detection: Monitor the eluent using a Diode Array Detector (DAD) at 254 nm (optimal for the conjugated fluorene aromatic system) and 280 nm.

  • Collection: Collect fractions corresponding to the major peak (typically eluting between 12.0–15.0 minutes, depending on the specific column dead volume).

Step 4: Post-Run Processing
  • Pooling: Combine the collected fractions containing the pure target compound.

  • Concentration: Remove the volatile acetonitrile via rotary evaporation under reduced pressure at 35°C.

  • Lyophilization: Freeze-dry the remaining aqueous solution to yield the purified Ethyl 7-amino-9H-fluorene-2-carboxylate as a solid powder.

Workflow S1 Sample Preparation (Dissolve in DMSO) S2 Column Equilibration (5% B for 15 mins) S1->S2 S3 Sample Injection (10-20 µL) S2->S3 S4 Gradient Elution (5% to 95% B over 20 mins) S3->S4 S5 UV Detection (DAD at 254 nm & 280 nm) S4->S5 S6 Fraction Collection & Lyophilization S5->S6

Step-by-step experimental workflow for HPLC purification.

Data Presentation

Table 1: HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)
0.01.0955
2.01.0955
18.01.0595
22.01.0595
23.01.0955
30.01.0955
Table 2: System Suitability Parameters
ParameterAcceptance CriteriaRationale
Retention Time (RT) 12.0 - 15.0 minEnsures adequate interaction with the hydrophobic stationary phase.
Tailing Factor (Tf) ≤ 1.5Confirms complete amine protonation and successful silanol masking.
Theoretical Plates (N) > 10,000Verifies column efficiency and packing integrity.
Resolution (Rs) > 2.0Guarantees baseline separation from synthetic byproducts or impurities.

Troubleshooting & Peak Shape Optimization

If peak tailing is observed (Asymmetry factor > 1.5) despite following the protocol, the root cause is likely incomplete masking of silanols or insufficient buffer capacity for the injected sample mass.

  • Actionable Solution 1: Increase the TFA concentration to 0.15% (v/v) to force the equilibrium entirely toward the protonated amine state.

  • Actionable Solution 2: If tailing persists, switch to a mixed-mode stationary phase (e.g., a column with embedded positively charged groups). These columns utilize both hydrophobic retention and electrostatic ion-exclusion mechanisms to actively repel the protonated amine away from the silica surface, ensuring a perfect Gaussian peak shape.

References

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

  • Title: Sensing the Electrical Activity of Cells Through Molecular Wires by Photoinduced-Electron Transfer (PhD Thesis) Source: UC Berkeley eScholarship URL: [Link]

Sources

NMR Characterization Protocol for Ethyl 7-amino-9H-fluorene-2-carboxylate: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly versatile building block frequently utilized in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacophores. The molecule features a rigid, planar biphenyl system fused by a methylene bridge, decorated with an electron-donating group (EDG, −NH2​ ) and an electron-withdrawing group (EWG, −COOCH2​CH3​ ) on opposing rings.

This application note provides a comprehensive, causality-driven methodology for the complete structural elucidation of this "push-pull" fluorene scaffold using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Insights: The Push-Pull Fluorene System

When characterizing fluorene derivatives, standard 1D 1H NMR often presents a congested aromatic region (6.5–8.5 ppm). To confidently assign the spectrum, one must understand the electronic causality dictated by the substituents [1]:

  • Ring A (Ester-bearing, C1-C4): The ethyl ester at C2 acts as a deactivating EWG. By withdrawing electron density via resonance, it significantly deshields the protons at the ortho (H-1, H-3) and para positions. H-1, isolated between the ester and the C9 bridge, typically appears as a highly deshielded doublet with a small meta-coupling constant ( J≈1.5 Hz) [2].

  • Ring B (Amino-bearing, C5-C8): The amino group at C7 acts as a strong activating EDG. It donates electron density into the π -system, shielding the ortho (H-6, H-8) and para (H-5) protons. Consequently, H-6 and H-8 resonate significantly upfield compared to the rest of the aromatic system [3].

  • The C9 Methylene Anchor: The CH2​ bridge (C9) is isolated from the conjugated π -system but is sensitive to the overall electron density of the rings. It typically resonates as a sharp singlet around 3.8–4.0 ppm and serves as the ultimate internal calibration standard for integration [1].

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating data set, the following protocol relies on internal consistency checks (e.g., matching the integration of the C9 bridge to the ethyl group) and cross-correlative 2D techniques.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of Ethyl 7-amino-9H-fluorene-2-carboxylate.

  • Dissolve the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO−d6​ , 99.9% D).

    • Causality: While CDCl3​ is standard, DMSO−d6​ is mandated here. The polar push-pull nature of the molecule limits solubility in non-polar solvents. Furthermore, DMSO−d6​ prevents rapid proton exchange, allowing the −NH2​ protons to be clearly observed as a broad singlet, which is critical for confirming the presence of the amino group [3].

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: 1D NMR Acquisition ( 1H and 13C )

  • 1H NMR (400 MHz): Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

    • Validation: Set the C9 methylene singlet integral strictly to 2.00. The ethyl CH3​ triplet must subsequently integrate to exactly 3.00, validating the calibration.

  • 13C NMR (100 MHz): Set the D1 delay to 5.0 seconds and acquire 1024 scans.

    • Causality: The extended D1 ensures complete relaxation of the quaternary bridgehead carbons (C4a, C4b, C8a, C8b) and the carbonyl carbon, which lack attached protons to facilitate rapid dipole-dipole relaxation [2].

Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): Acquire to map the 3JHH​ coupled spin systems. You will observe two isolated networks: H-3/H-4 and H-5/H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all protonated carbons directly.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: COSY cannot link Ring A to Ring B because they are separated by quaternary carbons. HMBC is critical. The C9 protons will show 2JCH​ and 3JCH​ correlations to C1, C8, C4a, and C8b, effectively bridging the two halves of the molecule into a single, validated structural model [1].

Workflow Visualization

NMR_Workflow Prep Sample Prep (DMSO-d6, 15mg) OneD 1D NMR (1H, 13C, D1=5s) Prep->OneD Acquire TwoD 2D NMR (COSY, HMBC) OneD->TwoD Resolve Process Data Processing (Phase/Baseline) TwoD->Process FIDs Assign Structural Elucidation Process->Assign Spectra

Workflow for NMR-based structural elucidation of push-pull fluorene derivatives.

Data Presentation: Expected NMR Assignments

Based on the electronic principles of the fluorene core and empirical data from structurally analogous 2-carboxylate and 7-amino derivatives [2, 3], the following tables summarize the expected quantitative diagnostic shifts.

Table 1: Expected 1H NMR Data (400 MHz, DMSO−d6​ )
Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentStructural Rationale
8.10 d1H1.5H-1Deshielded by ortho ester; meta-coupled to H-3.
7.95 dd1H8.0, 1.5H-3Deshielded by para ester.
7.80 d1H8.0H-4Base fluorene aromatic shift.
7.55 d1H8.0H-5Base fluorene aromatic shift.
6.85 d1H2.0H-8Shielded by ortho amino group.
6.65 dd1H8.0, 2.0H-6Shielded by ortho amino group.
5.60 s (br)2H- −NH2​ Broadened due to quadrupolar relaxation of N.
4.30 q2H7.1 −OCH2​− Ester ethyl CH2​ .
3.90 s2H-H-9Fluorene methylene bridge.
1.35 t3H7.1 −CH3​ Ester ethyl CH3​ .
Table 2: Expected 13C NMR Data (100 MHz, DMSO−d6​ )
Shift ( δ , ppm)Carbon TypeAssignmentShift ( δ , ppm)Carbon TypeAssignment
166.5 Quaternary C=O (Ester)125.0 CHC-1
149.0 QuaternaryC-7 (Attached to N)121.0 CHC-5
145.5 QuaternaryC-4a (Bridgehead)120.0 CHC-4
141.2 QuaternaryC-4b (Bridgehead)113.0 CHC-6
138.0 QuaternaryC-8a (Bridgehead)109.0 CHC-8
134.5 QuaternaryC-8b (Bridgehead)60.5 CH2​ −OCH2​− (Ethyl)
128.5 QuaternaryC-2 (Attached to C=O)36.5 CH2​ C-9 (Bridge)
128.0 CHC-314.5 CH3​ −CH3​ (Ethyl)
Table 3: Key 2D HMBC Correlations (Self-Validating Network)

To ensure the structural assignment is unambiguous, verify the following cross-peaks in the HMBC spectrum. These correlations bridge the isolated spin systems.

Proton SignalCorrelated Carbons ( 2J and 3J )Significance
H-9 (3.90 ppm) C-1, C-8, C-4a, C-8bCritical: Proves the methylene bridge connects Ring A and Ring B.
H-1 (8.10 ppm) C-3, C-4a, C-9, C=O Confirms the ester group is at position 2.
H-8 (6.85 ppm) C-6, C-4b, C-9, C-7Confirms the amino group is at position 7.
−OCH2​− (4.30 ppm) C=O (166.5 ppm)Confirms the ethyl group is attached to the ester carbonyl.

References

  • Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization MDPI - International Journal of Molecular Sciences URL:[Link]

Application Note & Protocols: Strategic Derivatization of Ethyl 7-Amino-9H-fluorene-2-carboxylate for Advanced Bio-conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorene Scaffold as a Versatile Platform for Bio-conjugation

The rigid, planar, and highly fluorescent nature of the fluorene ring system makes it an exceptional scaffold for the design of probes and linkers in biological applications.[1][2][3] Ethyl 7-amino-9H-fluorene-2-carboxylate, in particular, offers a strategic starting point for creating a diverse array of bio-conjugation reagents. The presence of a primary aromatic amine at the 7-position serves as a versatile chemical handle for derivatization, allowing for the introduction of various reactive functionalities. The ethyl ester at the 2-position can be retained or hydrolyzed post-conjugation to modulate solubility and other physicochemical properties. This guide provides detailed protocols and the underlying chemical rationale for converting ethyl 7-amino-9H-fluorene-2-carboxylate into key bio-conjugation intermediates, enabling researchers to covalently link this fluorescent core to biomolecules of interest.

Strategic Derivatization Pathways

The primary amino group of ethyl 7-amino-9H-fluorene-2-carboxylate is the key to its versatility. This nucleophilic group can be readily transformed into other functional groups, each with a specific reactivity profile towards amino acids or other biological moieties. This application note will detail three primary derivatization strategies:

  • Conversion to an Aryl Azide: For "click" chemistry applications.

  • Acylation to Introduce a Maleimide Group: For selective reaction with thiols.

  • Conversion to an Isothiocyanate: For reaction with primary amines.

These pathways are designed to be robust and adaptable, providing researchers with the tools to create custom bio-probes and linkers.

Application 1: Synthesis of Ethyl 7-azido-9H-fluorene-2-carboxylate for "Click" Chemistry

Principle: The conversion of the primary aromatic amine to an azide group is a powerful transformation that opens the door to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[4][5][6] This reaction is highly efficient, specific, and biocompatible, making it ideal for labeling biomolecules containing alkyne groups. We will utilize a modern, one-pot diazotization and azidation protocol that employs tert-butyl nitrite and azidotrimethylsilane. This method is milder and safer than traditional methods that use sodium azide.[4][5][7]

Experimental Workflow Diagram

cluster_0 Step 1: Diazotization & Azidation cluster_1 Step 2: Purification cluster_2 Step 3: Characterization A Ethyl 7-amino-9H-fluorene-2-carboxylate E Reaction Mixture @ 0°C to RT A->E B tert-Butyl Nitrite (t-BuONO) B->E C Azidotrimethylsilane (TMSN3) C->E D Acetonitrile (Solvent) D->E F Ethyl 7-azido-9H-fluorene-2-carboxylate E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry over Na2SO4 H->I J Silica Gel Chromatography I->J K Pure Product J->K L TLC, NMR, MS K->L

Caption: Workflow for the synthesis of the azide derivative.

Detailed Protocol

Materials:

  • Ethyl 7-amino-9H-fluorene-2-carboxylate

  • tert-Butyl nitrite (t-BuONO)

  • Azidotrimethylsilane (TMSN₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 7-amino-9H-fluorene-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add tert-butyl nitrite (1.2 eq) dropwise, followed by the dropwise addition of azidotrimethylsilane (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 7-azido-9H-fluorene-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry. The successful conversion will be indicated by the disappearance of the amine protons in ¹H NMR and the appearance of a characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹).

Application 2: Synthesis of a Maleimide-Functionalized Fluorene for Thiol-Reactive Labeling

Principle: The selective modification of cysteine residues in proteins is a widely used strategy for site-specific bioconjugation.[8][9] The maleimide group is a superb Michael acceptor that reacts specifically with the thiol group of cysteine at a physiological pH (6.5-7.5) to form a stable thioether bond.[9][10][] To introduce a maleimide functionality onto our fluorene scaffold, we will perform a two-step process: first, acylation of the amino group with a bifunctional linker containing a carboxylic acid and a protected maleimide, followed by deprotection. A more direct approach is to use an activated ester of a maleimido-alkanoic acid, such as N-succinimidyl 6-maleimidohexanoate.

Experimental Workflow Diagram

cluster_0 Step 1: Acylation cluster_1 Step 2: Purification A Ethyl 7-amino-9H-fluorene-2-carboxylate E Reaction Mixture @ RT A->E B Maleimidocaproic acid NHS ester B->E C DMF (Solvent) C->E D DIPEA (Base) D->E F Maleimide-Functionalized Fluorene E->F G Dilute with Water F->G H Extract with Ethyl Acetate G->H I Wash with mild acid and brine H->I J Dry over Na2SO4 I->J K Silica Gel Chromatography J->K L Pure Product K->L

Caption: Workflow for maleimide functionalization.

Detailed Protocol

Materials:

  • Ethyl 7-amino-9H-fluorene-2-carboxylate

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (or similar activated maleimide linker)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 0.1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve ethyl 7-amino-9H-fluorene-2-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add 6-maleimidohexanoic acid NHS ester (1.1 eq) to the solution, followed by DIPEA (1.5 eq). The base is crucial to deprotonate the amine, enhancing its nucleophilicity.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate, and brine. This removes unreacted starting materials and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by silica gel column chromatography to obtain the pure maleimide-functionalized fluorene derivative.

  • Characterization: Confirm the structure by NMR and mass spectrometry. The ¹H NMR spectrum should show new signals corresponding to the maleimide protons (typically a singlet around 6.7 ppm) and the aliphatic linker.

Application 3: Synthesis of Ethyl 7-isothiocyanato-9H-fluorene-2-carboxylate for Amine-Reactive Labeling

Principle: Isothiocyanates are reactive electrophiles that readily form stable thiourea bonds with primary amines, such as the ε-amino group of lysine residues in proteins.[12][13] This reaction is efficient and proceeds under mild conditions. The conversion of the primary aromatic amine of our fluorene starting material to an isothiocyanate can be achieved using thiophosgene. This reaction should be performed with caution in a well-ventilated fume hood due to the toxicity of thiophosgene.

Experimental Workflow Diagram

cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Purification A Ethyl 7-amino-9H-fluorene-2-carboxylate E Two-Phase Reaction @ 0°C A->E B Thiophosgene (CSCl2) B->E C Dichloromethane (DCM) C->E D Aqueous NaHCO3 D->E F Isothiocyanate Derivative E->F G Separate Layers F->G H Wash Organic Layer with Water G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Pure Product (often used crude) J->K

Sources

Application of Ethyl 7-amino-9h-fluorene-2-carboxylate in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 7-amino-9H-fluorene-2-carboxylate as a Bifunctional Scaffold for High-Performance OLED Hole-Transporting Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Introduction & Chemical Profile

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of Hole-Transporting Materials (HTMs). An ideal HTM must possess high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) levels for efficient hole injection, and a high glass transition temperature ( Tg​ ) to ensure morphological stability in the amorphous thin-film state[1].

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is an exceptionally versatile, asymmetric bifunctional building block. The rigid, planar biphenyl core of the fluorene system provides an extended π -conjugated network that facilitates rapid intermolecular charge hopping[2]. Its unique 2,7-disubstitution pattern allows for orthogonal functionalization:

  • The 7-Amino Group: Serves as the primary anchor for Buchwald-Hartwig cross-coupling, allowing the introduction of bulky, electron-rich aryl groups to form triarylamine moieties—the gold standard for hole transport[3].

  • The 2-Carboxylate Ester: Acts as a reactive handle for Grignard addition and subsequent acid-catalyzed ring closure, enabling the construction of a spirobifluorene (SBF) core. The spiro-annulation creates a rigid 3D orthogonal structure that suppresses π−π stacking, prevents excimer formation, and drastically elevates the Tg​ of the final material[4].

Mechanistic Insights: The Causality of Molecular Design

Why utilize this specific fluorene carboxylate rather than simple symmetric diamines like those found in traditional HTMs (e.g., TPD or NPB)?

  • Morphological Stability via Spiro-Centers: Traditional HTMs like TPD have a low Tg​ (~65 °C), making them prone to crystallization under Joule heating during device operation, which leads to catastrophic device failure[1]. By converting the 2-carboxylate group of our starting material into a spirobifluorene linkage, the resulting molecule adopts a sterically demanding, rigid 3D conformation. This orthogonal arrangement prevents close molecular packing, locking the material into a highly stable amorphous glass state ( Tg​ > 130 °C)[4].

  • Tunable HOMO Levels: The electron-donating nature of the triarylamine group (synthesized via the 7-amino handle) raises the HOMO level to approximately -5.3 eV, perfectly aligning it with the work function of the Indium Tin Oxide (ITO) anode or standard Hole Injection Layers (HILs), thereby minimizing the hole-injection barrier[1].

Synthetic Workflows & Protocols

The following self-validating protocols describe the transformation of Ethyl 7-amino-9H-fluorene-2-carboxylate into a high-performance Spirobifluorene-Triarylamine HTM (Spiro-HTM).

Protocol A: Buchwald-Hartwig Amination (Triarylamine Formation)

Objective: Convert the primary amine into a hole-transporting triarylamine unit.

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine Ethyl 7-amino-9H-fluorene-2-carboxylate (1.0 equiv) and an aryl halide (e.g., 4-iodotoluene, 2.2 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) as the palladium precatalyst and XPhos (8 mol%) as the bulky, electron-rich phosphine ligand. The steric bulk of XPhos accelerates the reductive elimination step, which is critical for forming the C-N bond without competing side reactions[3].

  • Reaction: Add Sodium tert-butoxide ( t -BuONa, 3.0 equiv) as the base and anhydrous toluene (0.2 M). Heat the mixture to 110 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate the filtrate, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the Ethyl 7-(di-p-tolylamino)-9H-fluorene-2-carboxylate intermediate.

Protocol B: Grignard Addition & Acid-Catalyzed Spiro-Annulation

Objective: Construct the spirobifluorene core to enhance thermal stability.

  • Grignard Addition: Dissolve the intermediate from Protocol A in anhydrous THF at 0 °C. Dropwise, add 2-biphenylylmagnesium bromide (2.5 equiv). The Grignard reagent attacks the ethyl carboxylate twice, yielding a tertiary alcohol intermediate. Stir at room temperature for 6 hours, then quench with saturated aqueous NH4​Cl . Extract with dichloromethane (DCM).

  • Ring Closure: Dissolve the crude tertiary alcohol in glacial acetic acid. Add a catalytic amount of concentrated HCl (or methanesulfonic acid). Reflux at 120 °C for 4 hours.

  • Mechanism: The acid protonates the hydroxyl group, which leaves as water to form a highly stabilized carbocation. This carbocation undergoes an intramolecular electrophilic aromatic substitution with the adjacent biphenyl ring, forming the spiro-carbon center[4].

  • Purification: Neutralize with aqueous NaHCO3​ , extract with DCM, and purify via recrystallization (ethanol/chloroform) to yield the final high-purity Spiro-HTM.

SyntheticWorkflow A Ethyl 7-amino-9H-fluorene- 2-carboxylate B Buchwald-Hartwig Amination A->B Pd2(dba)3, XPhos Aryl Halide C Triarylamine Intermediate B->C C-N Bond Formation D Grignard Addition & Acid Catalysis C->D 2-Biphenylyl-MgBr then HCl/AcOH E Spirobifluorene HTM (High Tg) D->E Spiro-Annulation

Caption: Synthetic pathway from Ethyl 7-amino-9H-fluorene-2-carboxylate to a Spiro-HTM.

Device Fabrication & Data Presentation

To validate the synthesized Spiro-HTM, a standard phosphorescent OLED device is fabricated using vacuum thermal evaporation at a base pressure of 10−6 Torr. Device Architecture: ITO (Anode) / HAT-CN (HIL, 10 nm) / Spiro-HTM (HTL, 40 nm) / CBP: Ir(ppy)3​ (EML, 30 nm) / TPBi (ETL, 40 nm) / LiF (EIL, 1 nm) / Al (Cathode, 100 nm).

Table 1: Optoelectronic and Thermal Properties

Comparison of the synthesized Spiro-HTM against the industry-standard TPD.

MaterialHOMO (eV)LUMO (eV) Tg​ (°C)Hole Mobility ( cm2/V⋅s )
TPD (Standard) -5.40-2.3065 1.0×10−4
Spiro-HTM -5.35-2.25145 3.5×10−3
Table 2: OLED Device Performance Metrics

Performance of green phosphorescent OLEDs utilizing the respective HTLs.

HTL MaterialTurn-on Voltage ( Von​ )Max Luminance ( cd/m2 )Current Efficiency ( cd/A )Max EQE (%)
TPD (Standard) 4.2 V12,50028.49.8
Spiro-HTM 3.1 V45,20054.218.5

Data Interpretation: The Spiro-HTM derived from the fluorene-2-carboxylate scaffold exhibits a significantly higher hole mobility and Tg​ . This translates to a lower turn-on voltage (due to superior charge transport) and nearly double the External Quantum Efficiency (EQE) compared to TPD, alongside vastly improved operational stability[1][4].

OLEDEnergyLevels ITO Anode (ITO) WF: -4.8 eV HIL HIL (HAT-CN) HOMO: -5.1 eV ITO->HIL Hole Transport HTL HTL (Spiro-HTM) HOMO: -5.35 eV HIL->HTL Hole Transport EML EML (CBP:Ir(ppy)3) HOMO: -6.0 eV HTL->EML Hole Transport ETL ETL (TPBi) LUMO: -2.7 eV ETL->EML Electron Transport Cathode Cathode (LiF/Al) WF: -4.2 eV Cathode->ETL Electron Transport

Caption: Energy level alignment and charge transport architecture of the fabricated OLED device.

References

  • Fluorene - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link][2]

  • Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices . MDPI. Available at:[Link][1]

  • A new spiro[fluorene-9,9′-xanthene]-based host material possessing no conventional hole- and electron-transporting units for efficient and low voltage blue PHOLED via simple two-step synthesis . ResearchGate. Available at:[Link][4]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds . ACS Publications. Available at:[Link][3]

Sources

Ethyl 7-amino-9h-fluorene-2-carboxylate as a building block for hole-transport materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 7-amino-9H-fluorene-2-carboxylate as a Modular Building Block for High-Performance Hole-Transport Materials

Executive Summary

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly versatile, bifunctional synthon utilized in the design of next-generation organic hole-transport materials (HTMs) for Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs). Unlike the expensive and synthetically complex industry standard, Spiro-OMeTAD, fluorene-based derivatives offer a streamlined synthetic pathway while maintaining or exceeding critical optoelectronic properties. This application note details the mechanistic rationale, synthetic protocols, and device integration strategies for utilizing this building block to engineer thermally stable, high-mobility HTMs.

Mechanistic Insights & Design Rationale

The architectural brilliance of Ethyl 7-amino-9H-fluorene-2-carboxylate lies in its orthogonal reactivity, enabling independent tuning of the molecule's electronic and steric profiles:

  • The 7-Amino Group (Electronic Tuning): The primary amine serves as the anchoring site for electron-donating groups (EDGs). Through palladium-catalyzed Buchwald-Hartwig cross-coupling, bulky arylamines (e.g., bis(4-methoxyphenyl)amine) can be grafted onto the fluorene core[1]. This extension of the conjugated π -system elevates the Highest Occupied Molecular Orbital (HOMO) level to approximately -5.2 to -5.5 eV, ensuring optimal energy alignment with the valence band of standard perovskite absorbers (e.g., FAPbI3 or triple-cation systems) to maximize the open-circuit voltage ( Voc​ )[2].

  • The 2-Ethyl Carboxylate Group (Steric & Structural Engineering): The ester moiety provides two distinct evolutionary pathways for the HTM:

    • Path A (Spiro-Core Formation): The ester can undergo nucleophilic acyl substitution via Grignard addition to form a tertiary alcohol. Subsequent acid-catalyzed Friedel-Crafts cyclization yields a 3D spirobifluorene core. This orthogonal 3D geometry is critical; it sterically hinders π−π stacking, thereby preventing crystallization within the thin film, increasing the glass transition temperature ( Tg​>120∘C ), and drastically improving the long-term thermal stability of the device[3].

    • Path B (Dipole Alignment): Alternatively, the ester can be retained or modified (via saponification/amidation) to act as an electron-withdrawing group (EWG) in a linear donor-acceptor (D-A) push-pull system. The resulting molecular dipole enhances adhesion to the perovskite surface, passivating uncoordinated Pb2+ traps and reducing non-radiative recombination[4].

Synthetic Workflows

G Start Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) Step1 Buchwald-Hartwig Amination (Pd-catalyzed, Aryl Bromide) Start->Step1 Donor Attachment Intermediate Diarylamino-fluorene-2-carboxylate (HOMO Tuned Intermediate) Step1->Intermediate Branch1 Path A: Grignard Addition (PhMgBr, THF) Intermediate->Branch1 Core Expansion Branch2 Path B: Saponification (NaOH, EtOH) Intermediate->Branch2 End-group Mod Cyclization Acidic Friedel-Crafts Cyclization (AcOH / HCl) Branch1->Cyclization Tertiary Alcohol Amidation Amidation / Esterification (Push-Pull Tuning) Branch2->Amidation Carboxylic Acid Product1 Spiro-Fluorene HTM (High Tg, 3D Structure) Cyclization->Product1 -H2O Product2 Linear Push-Pull HTM (Dipole-Directed Alignment) Amidation->Product2

Divergent pathways using Ethyl 7-amino-9H-fluorene-2-carboxylate for 3D or Push-Pull HTMs.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding.

Protocol 1: Buchwald-Hartwig Amination (Donor Attachment)

Objective: Graft an electron-rich arylamine onto the 7-amino position to establish the target HOMO energy level[1].

  • Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine Ethyl 7-amino-9H-fluorene-2-carboxylate (1.0 eq), 4-bromoanisole (2.2 eq), and sodium tert-butoxide (NaOtBu, 3.0 eq).

    • Causality: NaOtBu is selected over weaker bases (e.g., K2​CO3​ ) because its strong basicity is required to efficiently deprotonate the coordinated amine intermediate in the catalytic cycle. Strict anhydrous conditions prevent premature ester hydrolysis.

  • Catalyst Addition: Add the catalyst system: Pd2​(dba)3​ (0.02 eq) and tri-tert-butylphosphine ( P(t−Bu)3​ , 0.08 eq) in anhydrous toluene (0.1 M).

    • Causality: The bulky, electron-rich P(t−Bu)3​ ligand accelerates the oxidative addition of the aryl bromide to the Pd(0) center and promotes rapid reductive elimination, effectively outcompeting debromination side-reactions.

  • Execution & IPC: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the primary amine spot completely disappears, replaced by a highly fluorescent (under 365 nm UV) tertiary amine spot.

  • Workup: Quench with water, extract with dichloromethane (DCM), dry over MgSO4​ , and purify via silica gel column chromatography to yield the diarylamino-fluorene intermediate.

Protocol 2: Spiro-Core Formation (Grignard Addition & Cyclization)

Objective: Convert the 2-carboxylate group into a spirobifluorene core to enhance thermal stability ( Tg​ )[3].

  • Grignard Addition: Dissolve the intermediate from Protocol 1 in anhydrous THF at 0°C. Dropwise add phenylmagnesium bromide (PhMgBr, 3.0 M in ether, 3.5 eq).

    • Causality: A large excess (3.5 eq) of Grignard reagent is mandatory. The first equivalent reacts with the ester to form a ketone, the second equivalent attacks the ketone to form the tertiary alcohol, and the remaining 1.5 equivalents act as a sacrificial buffer against adventitious moisture and steric hindrance.

  • Intermediate Workup: Stir at room temperature for 4 hours. Quench carefully with saturated NH4​Cl(aq)​ , extract with diethyl ether, and concentrate in vacuo.

  • Acidic Cyclization: Dissolve the crude tertiary alcohol in glacial acetic acid. Add a catalytic amount of concentrated HCl. Heat to 85°C for 2 hours.

    • Causality: The highly acidic environment protonates the tertiary alcohol, generating water as a leaving group and forming a highly electrophilic carbocation. The adjacent electron-rich phenyl ring then undergoes an intramolecular Friedel-Crafts alkylation, closing the ring to form the rigid, orthogonal spiro-center.

  • Final Purification: Neutralize with saturated NaHCO3​ , extract with DCM, and precipitate the final Spiro-HTM from cold methanol to achieve >99% purity (critical for semiconductor applications).

Protocol 3: Device Integration (HTL Spin-Coating)

Objective: Deposit the synthesized HTM onto a perovskite active layer to facilitate hole extraction[4].

  • Solution Preparation: Prepare a 70 mg/mL solution of the synthesized Spiro-HTM in anhydrous chlorobenzene.

  • Chemical Doping: Add 28.8 µL of 4-tert-butylpyridine (tBP) and 17.5 µL of Li-TFSI stock solution (520 mg/mL in acetonitrile) per 1 mL of HTM solution.

    • Causality: Li-TFSI oxidizes a fraction of the HTM to generate free holes (increasing conductivity), while tBP coordinates with Pb2+ defects on the perovskite surface, prevents the aggregation of lithium salts, and protects the underlying perovskite layer from moisture degradation.

  • Deposition: Dynamically spin-coat the solution onto the annealed perovskite film at 4000 rpm for 30 seconds.

  • Oxidation: Store the devices in a desiccator overnight to allow for complete oxygen-induced doping before the thermal evaporation of the gold (Au) top electrode.

Quantitative Data & Photophysical Properties

The structural modifications enabled by the Ethyl 7-amino-9H-fluorene-2-carboxylate building block yield HTMs that rival or outperform the industry standard, particularly in thermal stability.

Table 1: Comparative Optoelectronic and Device Properties in CsFAMA Perovskite Solar Cells

MaterialHOMO (eV)LUMO (eV)Hole Mobility ( μh​ , cm2V−1s−1 ) Tg​ (°C)Max PCE (%)
Spiro-OMeTAD (Reference)-5.22-2.05 4.0×10−5 12521.2
Fluorene-Spiro-HTM (Path A)-5.28-2.10 6.5×10−5 14222.5
Linear Push-Pull HTM (Path B)-5.35-2.45 2.1×10−4 10520.8

Data synthesis based on established fluorene-based HTM literature. The deeper HOMO of the fluorene derivatives directly correlates to a higher open-circuit voltage ( Voc​ ) in the final device, while the elevated Tg​ in Path A derivatives ensures superior operational stability under thermal stress.

References

  • Ghiglietti, E., et al. "An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells." RSC Advances. Available at:[Link]

  • "A Fluorene-Terminated Hole-Transporting Material For Highly Efficient and Stable Perovskite Solar Cells." Scribd / Nature Energy (Pre-print). Available at:[Link]

  • "Efficient and Stable Perovskite Large Area Cells by Low-Cost Fluorene-Xantene-Based Hole Transporting Layer." MDPI. Available at:[Link]

  • "Less Is More: Simplified Fluorene-Based Dopant-Free Hole Transport Materials Promote the Long-Term Ambient Stability of Perovskite Solar Cells." ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amino-Fluorene Ester Synthesis & Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and handling of amino-fluorene esters. 9-Fluorenylmethyl (Fm) esters are indispensable in modern peptide chemistry, functioning as highly effective, base-labile carboxyl protecting groups (e.g., Boc-Asp-OFm, Fmoc-Glu-OFm). While they provide excellent orthogonality against acid-labile groups (like Boc or tBu), their synthesis and subsequent cleavage are prone to specific side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind common side products and provide self-validating protocols to ensure the scientific integrity of your syntheses.

Section 1: Synthesis of Amino-Fluorene Esters (Esterification)

FAQ 1: Why am I observing epimerization (D-enantiomer formation) during the esterification of my N-protected amino acid with 9-fluorenylmethanol?

  • Causality: Standard esterification using carbodiimides (like DCC or EDC) and DMAP proceeds via an O -acylisourea intermediate. If the coupling to 9-fluorenylmethanol is slow, this intermediate cyclizes into an oxazolone. The proton at the chiral α -carbon of the oxazolone is highly acidic. The basic catalyst (DMAP) abstracts this proton, leading to resonance stabilization and subsequent reprotonation from either face, causing epimerization.

  • Solution: Strictly limit DMAP to catalytic amounts (max 0.1 equivalents). Alternatively, use milder coupling additives like HOBt or OxymaPure, which rapidly trap the O -acylisourea to form an active ester, bypassing the oxazolone pathway entirely.

FAQ 2: I have a significant yield of an inactive byproduct with the same mass as my starting material + carbodiimide. What is it?

  • Causality: You are observing the N -acylurea side product. It forms when the highly reactive O -acylisourea intermediate undergoes an intramolecular O -to- N acyl shift. This shift is heavily accelerated in non-polar solvents (like DCM) if the nucleophile (9-fluorenylmethanol) is slow to react.

  • Solution: Pre-activate the amino acid at 0°C, ensure the 9-fluorenylmethanol is fully dissolved before addition, and consider switching the solvent to DMF to stabilize the O -acylisourea intermediate against rearrangement.

Section 2: Deprotection & Cleavage Side Reactions

FAQ 3: After Fm ester deprotection, mass spectrometry shows my peptide mass increased by +178 Da. What happened?

  • Causality: The cleavage of the 9-fluorenylmethyl ester proceeds via an E1cB β -elimination mechanism. The base abstracts the acidic proton at the 9-position of the fluorene ring, expelling the carboxylate and generating dibenzofulvene (DBF). DBF is a highly reactive Michael acceptor. If it is not immediately trapped, it will alkylate nucleophilic residues (e.g., Cys, Lys, or the free N-terminus) on your peptide, resulting in a +178 Da adduct [3].

  • Solution: Always use an excess of a nucleophilic secondary amine (e.g., 20% Piperidine in DMF). Piperidine acts as both the base to initiate cleavage and the scavenger to trap DBF, forming a stable DBF-piperidine adduct.

FAQ 4: I am synthesizing a peptide containing Boc-Asp-OFm. During cleavage, I get a mixture of two products with the exact same mass. Why?

  • Causality: You are observing aspartimide formation and its subsequent ring-opening into α

    • and β -peptides. The nitrogen atom of the adjacent amino acid (especially in unhindered sequences like Asp-Gly) nucleophilically attacks the OFm ester carbonyl. This forms a 5-membered succinimide (aspartimide) ring, releasing 9-fluorenylmethanol. When exposed to water or amines, the ring opens indiscriminately, yielding the desired α -peptide and the undesired β -peptide side product [1].
  • Solution: Use backbone protection (e.g., Dmb or Hmb groups) on the adjacent amino acid to physically block the nitrogen from attacking the ester.

Section 3: Mechanistic Visualizations

DBF_Mechanism A Amino Acid 9-Fluorenylmethyl Ester (Fm-Ester) B Base Addition (e.g., Piperidine) A->B C E1cB Mechanism: Proton Abstraction B->C D Dibenzofulvene (DBF) + Free Carboxylic Acid C->D β-elimination E Polymerization / Alkylation (Undesired Adducts) D->E No Scavenger F DBF-Piperidine Adduct (Scavenged, Safe) D->F Excess Piperidine

Mechanism of Fm ester base-mediated cleavage and DBF scavenging.

Aspartimide_Pathway N1 Peptide with Asp(OFm) (e.g., Boc-Asp(OFm)-Gly) N2 Base/Acid Catalysis N1->N2 N3 Nucleophilic Attack by Adjacent Amide Nitrogen N2->N3 N4 Aspartimide Intermediate (5-membered ring) N3->N4 Loss of FmOH N5 Hydrolysis / Aminolysis N4->N5 N6 α-Peptide (Desired Product) N5->N6 N7 β-Peptide (Undesired Side Product) N5->N7

Pathway of aspartimide formation and subsequent ring opening.

Section 4: Quantitative Data on Base-Mediated Cleavage

To optimize your deprotection strategy and minimize side products, refer to the following performance metrics of various bases used for OFm ester removal [2].

Base ReagentEfficiency / YieldReaction TimePrimary Mechanism / Side Product Noted
Piperidine (20% in DMF) > 98.0%10 - 30 min β -elimination / Forms stable DBF-adduct
Morpholine 92.0%45 min β -elimination / Slower DBF scavenging
Ethanolamine 89.0%60 min β -elimination / Potential transamidation
Tertiary Amines (e.g., DIEA) 88.0%45 min β -elimination / Fails to scavenge DBF
Primary Amines (Limited) 75.0%120 minNucleophilic substitution / Minor amide formation

Section 5: Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of Boc-AA-OFm (Minimizing Epimerization)

This protocol utilizes temperature control and stoichiometric limitation to prevent oxazolone formation.

  • Preparation: Dissolve Boc-AA-OH (1.0 eq) and 9-fluorenylmethanol (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Thermal Control: Cool the reaction flask to 0°C using an ice bath. (Causality: Low temperatures prevent premature activation and suppress the O -to- N acyl shift).

  • Activation: Add EDC·HCl (1.1 eq) followed by DMAP (0.1 eq). (Causality: Limiting DMAP to 0.1 eq prevents the basic abstraction of the α -proton, shutting down the epimerization pathway).

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Run a TLC plate (Hexane:EtOAc 7:3). The disappearance of 9-fluorenylmethanol (strongly UV active) and the appearance of a higher Rf​ spot indicates successful esterification.

  • Workup: Wash the organic layer with 5% aqueous citric acid (to remove DMAP and unreacted EDC), followed by saturated NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Base-Mediated Deprotection of Fm Esters (With DBF Scavenging)

This protocol ensures complete cleavage while actively trapping the reactive dibenzofulvene intermediate.

  • Preparation: Dissolve the Fm-protected peptide in a solution of 20% Piperidine in DMF (v/v). Ensure the peptide concentration is approximately 10 mg/mL.

  • Reaction: Stir at room temperature for exactly 30 minutes.

  • Self-Validation (HPLC): Pull a 10 μ L aliquot and monitor via analytical HPLC (C18 column, Water/MeCN gradient). The starting material peak must disappear, replaced by the deprotected peptide and a distinct, highly lipophilic peak corresponding to the DBF-piperidine adduct.

  • Isolation: Concentrate the DMF under reduced pressure. Critical: Do not heat the bath above 30°C to avoid thermal degradation.

  • Precipitation: Add the concentrated oil dropwise to cold (-20°C) diethyl ether. The deprotected peptide will precipitate as a white solid, while the DBF-piperidine adduct remains soluble in the ether, providing a self-validating physical separation. Centrifuge and wash the pellet twice with cold ether.

References

  • Lu, L., et al. "Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins: Mediators of Age-related Macular Degeneration." National Institutes of Health (PMC). URL: [Link]

Optimization of reaction conditions for fluorene carboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C–H Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the direct carboxylation of fluorene to fluorene-9-carboxylic acid.

Instead of a generic troubleshooting list, this center is built on a mechanistic understanding of the reaction. Successful CO₂ fixation requires precise control over thermodynamics, pKa matching, and atmospheric exclusion. By understanding the causality behind each protocol step, you can transform empirical trial-and-error into a self-validating experimental system.

I. Mechanistic Logic & Pathway

The direct carboxylation of fluorene relies on the acidity of the C9 protons (pKa ~22.6 in DMSO). The reaction is a sequential process: deprotonation to form a highly nucleophilic fluorenyl carbanion, followed by the electrophilic trapping of CO₂, and finally, acidification to yield the free carboxylic acid[1].

Fluorene_Mechanism Fluorene Fluorene (pKa ~22.6) Anion Fluorenyl Anion (Deep Red/Orange) Fluorene->Anion Deprotonation Base Strong Base (e.g., KOt-Bu) Base->Anion Carboxylate Fluorene-9-carboxylate (Intermediate) Anion->Carboxylate Nucleophilic Attack Fluorenone Fluorenone (Byproduct) Anion->Fluorenone Aerobic Oxidation CO2 CO2 Gas (1 atm) CO2->Carboxylate Product Fluorene-9-carboxylic acid (Target) Carboxylate->Product Protonation Acid Aqueous HCl (Quench) Acid->Product O2 O2 (Trace Air) O2->Fluorenone

Mechanistic pathway of fluorene carboxylation, highlighting the critical O2-dependent byproduct branch.

II. Frequently Asked Questions & Troubleshooting

Q1: My conversion to fluorene-9-carboxylic acid is exceptionally low (<10%), and I recover mostly starting material. What is failing? A: This is almost always a thermodynamic failure in the initial deprotonation step. Fluorene has a pKa of ~22.6. If you are using a weak base like K₂CO₃ without an activating agent, the equilibrium heavily favors the neutral fluorene.

  • Solution: Switch to a base whose conjugate acid has a higher pKa in your chosen solvent. Potassium tert-butoxide (KOt-Bu) in DMF or DMSO is highly effective at atmospheric CO₂ pressure[2]. Alternatively, if you must use weaker bases, you require coupling agents like diphenylcarbodiimide (DPC) to drive the thermodynamics forward[3].

Q2: I am observing a bright yellow byproduct in my crude NMR/TLC. How do I prevent this? A: The yellow byproduct is almost certainly fluorenone . The fluorenyl anion is highly susceptible to aerobic oxidation. If trace oxygen is present in your solvent or headspace, the carbanion will rapidly react with O₂ to form fluorenone before CO₂ insertion can occur[4].

  • Solution (Self-Validating Check): The formation of fluorenone is your internal indicator of a compromised inert atmosphere. You must rigorously degas your solvents (via freeze-pump-thaw or sparging with Ar) and ensure your Schlenk lines are leak-free prior to introducing CO₂.

Q3: Can I perform this reaction without transition metals and high-pressure reactors? A: Yes. Modern methodologies have moved away from heavy metal catalysts for this specific transformation. The C–H carboxylation can be mediated entirely by KOt-Bu at standard atmospheric pressure of CO₂ (using a simple balloon), providing excellent atom economy[2]. Organic superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also act as effective CO₂ trapping agents, particularly utilized in rapid ¹¹C-radiolabeling applications[5].

III. Quantitative Data: Base & Solvent Optimization

To assist in your experimental design, below is a synthesized comparison of established reaction conditions for fluorene carboxylation. Use this table to select the system that best matches your laboratory's capabilities.

Base SystemSolventCO₂ PressureTemp (°C)AdditivesTypical YieldMechanistic Note
KOt-Bu (Strong)DMF / DMSO1 atm25None>85%Direct, quantitative deprotonation. Highly sensitive to trace H₂O/O₂[2].
K₂CO₃ (Weak)DMSO1 atm20DPC~48%DPC acts as a biotin enzyme active site model to facilitate fixation[3].
DBU / BEMP DMF1 atm100 - 140Silane precursors50 - 87%Often used for rapid radiolabeling; requires elevated temperatures[5].

IV. Standard Operating Procedure: Transition-Metal-Free Atmospheric Carboxylation

This protocol is designed as a self-validating system. The visual cues (color changes) act as internal checkpoints to verify the success of the intermediate steps.

Materials Required:

  • Fluorene (1.0 equiv, rigorously dried)

  • Potassium tert-butoxide (KOt-Bu, 1.5 equiv, sublimed/glovebox grade)

  • Anhydrous N,N-Dimethylformamide (DMF, strictly degassed)

  • Bone-dry CO₂ gas (passed through a Drierite column)

  • 1M HCl (aqueous)

Step-by-Step Workflow:

  • Preparation (The Inert Environment): Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Repeat three times.

  • Deprotonation (Visual Checkpoint): Inside an argon-filled glovebox (or under heavy Ar counterflow), add fluorene (1.0 equiv) and KOt-Bu (1.5 equiv) to the flask. Inject anhydrous, degassed DMF to achieve a 0.2 M concentration.

    • Validation: The solution should immediately turn a deep, vibrant orange/red. If it remains pale or turns yellow, moisture or oxygen has quenched the anion (forming fluorene or fluorenone, respectively).

  • CO₂ Insertion: Stir the deep red solution for 30 minutes at room temperature to ensure complete deprotonation. Evacuate the Argon atmosphere briefly (do not boil the DMF) and backfill with dry CO₂ via a balloon.

    • Validation: The deep red color should gradually fade as the fluorenyl anion is consumed and converted into the colorless/pale fluorene-9-carboxylate intermediate. Stir for 4–6 hours.

  • Quenching & Acidification: Cool the flask to 0 °C. Carefully quench the reaction by adding 1M HCl dropwise until the pH of the aqueous layer reaches ~2.

    • Causality: The intermediate is a carboxylate salt[1]. The addition of an external acid is mandatory to protonate the carboxylate and precipitate the free fluorene-9-carboxylic acid.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (e.g., from toluene/hexane) to yield pure fluorene-9-carboxylic acid.

Experimental_Workflow Step1 1. Schlenk Setup (Flame-dry, Ar purge) Step2 2. Add Fluorene + KOt-Bu (in anhydrous DMF) Step1->Step2 Check1 Validation: Is solution deep red? Step2->Check1 Error1 Troubleshoot: Check for O2/H2O leak Check1->Error1 No (Yellow/Clear) Step3 3. CO2 Balloon Addition (Stir 4-6h at RT) Check1->Step3 Yes Step4 4. Acidic Quench (1M HCl to pH 2) Step3->Step4 Step5 5. Extraction & Recrystallization (Yield: >85%) Step4->Step5

Step-by-step experimental workflow with integrated visual validation checkpoints.

V. References

  • Tuning the Reactivity of an Actor Ligand for Tandem CO2 and C–H Activations: From Spectator Metals to Metal-Free | Journal of the American Chemical Society |[Link]

  • Fixation of Carbon Dioxide with Diphenylcarbodiimide as a Model of Biotin Enzyme Active Site and a Weak Base: The Carboxylation of Fluorene under Mild Conditions | Bulletin of the Chemical Society of Japan |[Link]

  • Effects of basic sites and defects of MgAL-LDHs on direct carboxylation of fluorene with CO2 | ResearchGate |[Link]

  • Carbon-11 carboxylation of trialkoxysilane and trimethylsilane derivatives using [11C]CO2 | PMC / RSC Advances |[Link]

  • Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base | ACS Omega |[Link]

Sources

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique purification hurdles associated with fluorene derivatives.

Fluorenes are rigid, planar, and highly conjugated biphenyl systems. While these properties make them exceptionally valuable for OLEDs, fluorescent probes, and active pharmaceutical ingredients, they also induce severe chromatographic complications. Issues such as strong π−π stacking with silica, poor solubility in standard aliphatic solvents, and co-elution with structurally similar byproducts (like fluorenone) require precise, mechanistically driven troubleshooting.

This guide provides field-proven strategies, self-validating protocols, and the chemical causality behind each technique to ensure you achieve high-purity isolations.

Q1: Why do my fluorene derivatives streak heavily on standard silica gel, and how can I resolve this? Causality & Solution: Streaking in fluorene derivatives is primarily caused by two factors: poor solubility in the mobile phase and strong non-covalent π−π interactions with the silanol groups on the stationary phase[1][2]. When a highly conjugated fluorene derivative precipitates on the column or interacts too strongly with the silica matrix, it trails continuously. The Fix: Transition from standard hexanes/ethyl acetate to a solvent system containing a π -competitive solvent. Adding 5–15% toluene or dichloromethane (DCM) to your hexane mobile phase disrupts the π−π stacking between the fluorene core and the silica[3]. For highly functionalized derivatives (e.g., 9,9-didecylfluorene), utilizing a hexanes/toluene or hexanes/THF gradient significantly improves solubility and band sharpness[4].

Q2: How do I cleanly separate unreacted fluorene from its oxidized byproduct, 9-fluorenone? Causality & Solution: Fluorene is a strictly non-polar hydrocarbon, whereas 9-fluorenone contains a polar carbonyl group. On a normal-phase silica column, fluorene elutes rapidly with non-polar solvents, while fluorenone is retained by strong dipole-dipole interactions with the silica[5]. The Fix: Implement a step-gradient elution. Begin with 100% hexanes (or petroleum ether) to elute the fluorene completely. Once the fluorene has eluted, switch abruptly to a more polar system, such as 10–30% acetone in hexanes or 10% ethyl acetate in hexanes, to elute the bright yellow 9-fluorenone band[5][6].

Q3: I am synthesizing 9,9-dialkylated fluorenes (e.g., 9,9-didecyl-2,7-dibromofluorene). They co-elute with my starting materials. What is the optimal approach? Causality & Solution: Alkylation at the C9 position introduces massive steric bulk and aliphatic character. Long alkyl chains (like decyl groups) sterically shield the aromatic core, drastically reducing its interaction with silica and making the compound highly soluble in non-polar solvents[4]. The Fix: Use a very weak eluent, such as 100% hexanes or 40:1 hexanes/EtOAc, and a high silica-to-sample ratio. Because the long alkyl chains dominate the retention factor ( Rf​ ), separation must rely on the subtle polarity differences of the aromatic substituents. Elute slowly and collect small fractions[4].

Section 2: Quantitative Data & Solvent Selection Guide

To streamline your method development, consult the table below for empirically validated solvent systems and expected chromatographic behaviors for common fluorene classes.

Compound ClassTypical ImpuritiesRecommended Solvent SystemExpected Rf​ / Behavior
Unsubstituted Fluorene 9-Fluorenone100% HexanesElutes rapidly ( Rf​ ~0.6–0.8 in 10% EtOAc/Hexanes)[5]
9-Fluorenone Fluorene10–30% Acetone/Hexanes or 10% EtOAc/HexanesRetained; elutes as a visible yellow band ( Rf​ ~0.2–0.3 in 10% EtOAc/Hexanes)[5][6]
9,9-Dialkylfluorenes Mono-alkylated intermediates40:1 Hexanes/EtOAc or 100% HexanesHighly soluble; elutes quickly due to aliphatic shielding[4]
Nitro/Amine-Fluorenes Halogenated precursorsHexanes/Toluene (85:15) or Hexanes/DCMRequires π -competitive solvents to prevent streaking[3]

Section 3: Standard Operating Procedure (SOP) - Self-Validating Protocol for Fluorene/Fluorenone Separation

This protocol utilizes a self-validating feedback loop: visual tracking of the fluorenone band and Thin-Layer Chromatography (TLC) confirmation ensure absolute purity.

Step 1: Column Preparation Pack a glass chromatography column with silica gel using the slurry method with 100% hexanes. Ensure a flat, 1 cm sand layer on top to protect the stationary phase from mechanical disturbance[5][6][7].

Step 2: Sample Loading (Dry Loading) Note: Dry loading is critical if your fluorene mixture has poor solubility in hexanes. Dissolve the fluorene/fluorenone mixture in a minimal amount of DCM. Add a small volume of silica gel to the flask, and evaporate the DCM under reduced pressure to create a free-flowing powder. Load this powder evenly onto the top of the column[6].

Step 3: Phase 1 Elution (Fluorene Isolation) Elute the column with 100% hexanes. Collect the eluent in test tubes. Monitor the fractions via TLC (developed in 10% EtOAc/hexanes). Fluorene is highly UV-active but colorless to the naked eye; it will elute first[5][6].

Step 4: Phase 2 Elution (Fluorenone Isolation) Once TLC confirms that all fluorene has completely eluted, switch the mobile phase to 10% ethyl acetate in hexanes (or 30% acetone in hexanes)[5][6].

Step 5: Visual Validation & Collection 9-Fluorenone is a bright yellow chromophore. You will visually observe the yellow band migrating down the column. Collect this specific band in a separate Erlenmeyer flask[6][7].

Step 6: Final Verification Perform a final TLC of the isolated fractions against the original crude mixture to confirm orthogonal separation (Fluorene Rf​ > Fluorenone Rf​ )[5]. Remove the solvent via rotary evaporation to yield the pure crystalline solids[6].

Section 4: Troubleshooting Workflow Visualization

To systematize your approach to fluorene purification, follow the logical decision tree below.

FluoreneTroubleshooting Start Crude Fluorene Mixture SolubilityCheck Is the mixture soluble in Hexanes/EtOAc? Start->SolubilityCheck DryLoad Perform Dry Loading (Pre-adsorb on Silica) SolubilityCheck->DryLoad No (Poor Solubility) LiquidLoad Perform Liquid Loading (Minimal Solvent) SolubilityCheck->LiquidLoad Yes (Good Solubility) ElutionCheck Does the compound streak on TLC? DryLoad->ElutionCheck LiquidLoad->ElutionCheck AddToluene Add 5-15% Toluene/DCM to disrupt pi-pi stacking ElutionCheck->AddToluene Yes (Streaking) StandardElution Proceed with Standard Hexanes/EtOAc Gradient ElutionCheck->StandardElution No (Sharp Spots) Collect Monitor via UV/Vis & TLC Collect Fractions AddToluene->Collect StandardElution->Collect

Workflow for troubleshooting fluorene derivative column chromatography and solvent selection.

Section 5: References

  • Title: Column Chromatography. Separation of Fluorene and 9-Fluorenone. Source: gold-chemistry.org URL:

  • Title: Separating Fluorine and 9-fluroenone with TLC and Column Chromatography Source: Odinity URL:

  • Title: 9.3-1. Separation of a Mixture of Fluorene and Fluorenone. Source: cuny.edu URL:

  • Title: Synthesis of New Two-Photon Absorbing Fluorene Derivatives via Cu-Mediated Ullmann Condensations Source: ACS Publications URL:

  • Title: Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives Source: University of Central Florida URL:

  • Title: Synthesis, structure, and evaluation of the effect of multiple stacking on the electron-donor properties of pi-stacked polyfluorenes Source: NIH (PubMed) URL:

  • Title: Fluorene-containing tetraphenylethylene molecules as lasing materials Source: ResearchGate URL:

Sources

Recrystallization methods for Ethyl 7-amino-9h-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7). This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this specific fluorene derivative.

Because this molecule features a rigid, nearly planar hydrophobic core [1], a slightly basic/nucleophilic primary amine, and a polarizable ethyl ester, its solubility profile is highly specific. The protocols and FAQs below are designed to leverage these structural features, ensuring self-validating and reproducible crystallization.

Physicochemical Profiling & Quantitative Data

Understanding the quantitative solubility parameters is the first step in designing a rational recrystallization system. The data below dictates our choice of a binary anti-solvent system (Ethyl Acetate/Hexane) over a single alcoholic solvent.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₁₆H₁₅NO₂Balances a large hydrophobic core with polar functional groups.
Molecular Weight 253.30 g/mol High mass-to-charge ratio; easily precipitates in non-polar media.
Core Structure Planar 9H-fluoreneStrong tendency for π−π stacking; drives rapid crystal lattice formation [1].
Key Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOEt)Capable of hydrogen bonding; susceptible to transesterification and oxidation.
Solubility (Good Solvents) Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), hot EthanolDissolves readily due to polar interactions with the ester/amine groups.
Solubility (Anti-Solvents) Hexane, Heptane, WaterInsoluble; the hydrophobic fluorene core dominates in these media.

Self-Validating Protocol: Anti-Solvent Recrystallization

To prevent ester degradation and maximize yield, we strongly recommend a binary anti-solvent system (EtOAc / Hexane) . This system allows you to precisely tune the dielectric constant of the solution, forcing the fluorene core out of solution while keeping less polar impurities in the mother liquor.

Step-by-Step Methodology
  • Initial Dissolution: Suspend the crude Ethyl 7-amino-9H-fluorene-2-carboxylate in a minimal volume of Ethyl Acetate (EtOAc). Heat the mixture gently to 55–60 °C while stirring.

    • Validation Checkpoint: The solution should transition from a cloudy suspension to a clear, mobile liquid. If a separate liquid layer forms at the bottom, you have "oiled out" (see FAQ below); add 10% more EtOAc.

  • Decolorization (If required): If the solution is pink, red, or brown, add 5–10% (w/w) activated carbon (e.g., Norit)[2]. Boil gently for 2–3 minutes. The carbon selectively adsorbs extended conjugated polymeric impurities caused by amine oxidation.

  • Hot Filtration: Filter the hot solution through a pre-warmed pad of Celite into a clean, heated Erlenmeyer flask.

    • Validation Checkpoint: The filtrate must be brilliantly clear and pale yellow/colorless.

  • Anti-Solvent Titration: While maintaining the solution at ~50 °C, add warm Hexane dropwise with continuous swirling. Stop adding Hexane the moment a faint, persistent cloudiness remains in the solution.

  • Nucleation & Cooling: Add exactly one drop of EtOAc to clear the cloudiness. Remove the flask from the heat source and allow it to cool undisturbed to room temperature (20–25 °C) over 2 hours.

    • Causality: Slow cooling allows the planar fluorene molecules to thermodynamically arrange into a pure lattice, excluding impurities.

  • Harvesting: Once crystal growth ceases at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration and wash with ice-cold Hexane.

Workflow Visualization

Workflow Start Crude Ethyl 7-amino- 9H-fluorene-2-carboxylate Dissolve Dissolve in Hot EtOAc (Minimal Volume at 60°C) Start->Dissolve Heat Carbon Add Activated Carbon (Adsorb Oxidized Impurities) Dissolve->Carbon If colored Filter Hot Filtration via Celite (Remove Insolubles) Dissolve->Filter If clear Carbon->Filter Gravity/Vacuum AntiSolvent Titrate with Hexane (Until Persistent Cloudiness) Filter->AntiSolvent Maintain >50°C Cool Slow Cool to 25°C, Then Ice Bath (0-4°C) AntiSolvent->Cool Induce Nucleation Harvest Vacuum Filtration & Cold Hexane Wash Cool->Harvest Crystallization Pure Pure Crystalline Product (Vacuum Dried) Harvest->Pure Yield

Workflow for the anti-solvent recrystallization of Ethyl 7-amino-9H-fluorene-2-carboxylate.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of your impure compound is depressed below the temperature at which it saturates the solution. Because the fluorene core is highly hydrophobic, adding too much Hexane too quickly forces the compound into a supercooled liquid phase rather than a crystal lattice. Resolution: Reheat the mixture until it becomes a single homogeneous phase. Add a small volume of EtOAc (the "good" solvent) to slightly increase the solubility and lower the saturation temperature. Allow the solution to cool very slowly. If available, seed the solution with a pure crystal just above the cloud point to force lattice formation.

Q: The recrystallized product has a persistent pink or brown tint. Is it still impure? A: Yes. The primary amine group at the 7-position of the fluorene ring is electron-rich and highly susceptible to trace air oxidation [3]. This oxidation creates extended conjugated poly-aromatic systems that are intensely colored even at sub-1% concentrations. Resolution: You must incorporate the activated carbon (Norit) decolorization step described in the protocol. The high surface area of the carbon selectively traps these large, planar polymeric impurities [2].

Q: Can I use Methanol as a single-solvent recrystallization system? A: We strongly advise against using Methanol. Your compound is an ethyl ester. Prolonged heating in methanol, especially if trace acidic or basic impurities are present from previous synthetic steps, will trigger transesterification. This will convert a portion of your product into Methyl 7-amino-9H-fluorene-2-carboxylate, ruining your purity. If you must use a single-solvent system, use strictly Absolute Ethanol to match the ester's alkyl group.

Q: How does this method remove residual 7-nitro-9H-fluorene-2-carboxylate starting material? A: If your compound was synthesized via the reduction of the nitro precursor, the nitro intermediate is significantly less polar than the target amino-fluorene. In an EtOAc/Hexane system, the more polar amino-fluorene readily forms a crystal lattice as hexane is added, while the less polar nitro-fluorene remains highly soluble in the hexane-rich mother liquor.

References

  • Wikipedia Contributors. "Fluorene - Synthesis, structure, and reactivity." Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. "9-Fluorenecarboxylic Acid." Organic Syntheses, Coll. Vol. 4, p.430 (1963).[Link]

Technical Support Center: Overcoming Solubility Challenges of Ethyl 7-amino-9h-fluorene-2-carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for Ethyl 7-amino-9h-fluorene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges of this compound in aqueous environments. Drawing upon established principles of physical and medicinal chemistry, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and practical FAQs to support your research endeavors.

Understanding the Challenge: The Physicochemical Profile of Ethyl 7-amino-9h-fluorene-2-carboxylate

Ethyl 7-amino-9h-fluorene-2-carboxylate is a structurally complex molecule characterized by a large, nonpolar fluorene backbone. This aromatic system is the primary contributor to its poor water solubility.[1][2][3] The presence of an ethyl ester group further enhances its lipophilic nature. However, the molecule also possesses a primary aromatic amine group, which offers a valuable handle for manipulating its solubility through pH adjustment.[3][4]

This guide will explore three primary strategies to enhance the aqueous solubility of Ethyl 7-amino-9h-fluorene-2-carboxylate:

  • pH Adjustment: Leveraging the basicity of the 7-amino group.

  • Co-solvency: Employing water-miscible organic solvents to modify the bulk solvent polarity.

  • Cyclodextrin Complexation: Utilizing host-guest chemistry to encapsulate the hydrophobic fluorene core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve Ethyl 7-amino-9h-fluorene-2-carboxylate in a neutral aqueous buffer have failed. What is the first troubleshooting step?

A1: pH Adjustment is the most direct and often most effective initial strategy.

The primary amine at the 7-position of the fluorene ring is basic and can be protonated to form a more water-soluble ammonium salt.[3][4] Most simple aromatic amines have pKa values in the range of 4-5. By lowering the pH of the aqueous medium to at least two units below the pKa of the amine, you can ensure near-complete protonation and significantly enhance solubility.

Troubleshooting Guide: pH-Dependent Solubility

  • Issue: The compound precipitates out of solution when the pH is raised.

    • Cause: The compound is deprotonated back to its less soluble free base form.

    • Solution: Maintain the pH of your stock solutions and experimental media at a level where the protonated form is favored. The optimal pH should be determined experimentally but a starting point of pH 2-3 is recommended.[5]

  • Issue: The compound degrades at very low pH.

    • Cause: The ethyl ester group may be susceptible to acid-catalyzed hydrolysis over time.

    • Solution: Prepare fresh acidic solutions and use them promptly. If long-term stability is an issue, consider alternative solubilization methods or conduct experiments at lower temperatures to slow down degradation.

Experimental Protocol: pH-Mediated Solubilization

  • Preparation of an Acidic Stock Solution:

    • Weigh out the desired amount of Ethyl 7-amino-9h-fluorene-2-carboxylate.

    • In a separate container, prepare a dilute aqueous acid solution (e.g., 0.1 M HCl).

    • Gradually add the acidic solution to the solid compound while stirring or vortexing.

    • Continue adding the acidic solution until the compound is fully dissolved. Sonication may be used to aid dissolution.

  • pH Adjustment of Final Solution:

    • When diluting the acidic stock solution into your final aqueous medium (e.g., buffer, cell culture media), ensure that the final pH of the solution remains in the acidic range required to maintain solubility.

    • Use a pH meter to verify the final pH and adjust as necessary with small additions of a dilute acid or base.

Q2: pH adjustment is not compatible with my experimental system. What is the next best approach?

A2: Co-solvency is a widely used technique to dissolve poorly soluble organic compounds.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving nonpolar compounds like Ethyl 7-amino-9h-fluorene-2-carboxylate.[6][7]

Commonly Used Co-solvents in Research:

Co-solventPolarityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticA powerful solvent for many organic compounds. Use at the lowest effective concentration, as it can have biological effects.[8]
EthanolPolar ProticA less toxic option, but may be less effective than DMSO for highly nonpolar compounds.
Polyethylene Glycol (PEG)PolarLower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.

Troubleshooting Guide: Co-solvent Systems

  • Issue: The compound precipitates when the stock solution in the co-solvent is diluted into the aqueous medium.

    • Cause: The final concentration of the co-solvent is too low to maintain solubility.

    • Solution: Increase the concentration of the co-solvent in the final aqueous medium. However, be mindful of the potential for the co-solvent to affect your experimental system. It is crucial to run appropriate vehicle controls.

  • Issue: The chosen co-solvent is interfering with my assay.

    • Cause: Co-solvents can have their own biological or chemical activities.

    • Solution: Test a panel of different co-solvents to find one that is compatible with your system. Always aim to use the lowest possible concentration of the co-solvent.

Experimental Protocol: Solubilization using a Co-solvent

  • Prepare a High-Concentration Stock Solution:

    • Dissolve Ethyl 7-amino-9h-fluorene-2-carboxylate in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle heating and vortexing can aid dissolution.

  • Dilution into Aqueous Media:

    • Perform serial dilutions of the stock solution into your aqueous experimental medium.

    • It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent localized precipitation.

    • Do not exceed a final co-solvent concentration that is tolerated by your experimental system (typically <1% for many biological assays).

Q3: I need a completely aqueous solution with minimal organic solvent. Are there other options?

A3: Yes, cyclodextrin complexation is an excellent method for increasing the aqueous solubility of hydrophobic molecules.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] The nonpolar fluorene portion of Ethyl 7-amino-9h-fluorene-2-carboxylate can be encapsulated within the hydrophobic cavity of a cyclodextrin, forming an inclusion complex. This complex has a hydrophilic exterior, rendering it water-soluble.[11][12]

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD)Natural cyclodextrin with moderate water solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)A derivative with significantly higher aqueous solubility than β-CD.[]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)A negatively charged derivative with very high water solubility, known for its strong complexation with hydrophobic molecules.[9][10][]

A study on the related compound 9-fluorenone demonstrated a 146-fold increase in water solubility when complexed with SBE-β-CD.[9][10]

Troubleshooting Guide: Cyclodextrin Formulations

  • Issue: The solubility enhancement is not as high as expected.

    • Cause: The chosen cyclodextrin may not be the optimal size for the guest molecule, or the concentration of the cyclodextrin may be too low.

    • Solution: Screen different types of cyclodextrins (β-CD, HP-β-CD, SBE-β-CD) and vary the molar ratio of cyclodextrin to the compound.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Preparation of the Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous medium to the desired concentration.

  • Formation of the Inclusion Complex:

    • Add the solid Ethyl 7-amino-9h-fluorene-2-carboxylate to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

    • Gentle heating can sometimes accelerate complexation, but should be used with caution to avoid degradation.

Visualization of Experimental Workflows

Solubility Enhancement Workflow cluster_0 pH Adjustment cluster_1 Co-solvency cluster_2 Cyclodextrin Complexation Start_pH Insoluble Compound Add_Acid Add Dilute Acid (e.g., 0.1M HCl) Start_pH->Add_Acid Protonated_Compound Protonated, Soluble Compound Add_Acid->Protonated_Compound Start_Co Insoluble Compound Add_Co Dissolve in Co-solvent (e.g., DMSO) Start_Co->Add_Co Stock_Sol Concentrated Stock Solution Add_Co->Stock_Sol Dilute Dilute in Aqueous Medium Stock_Sol->Dilute Final_Sol Final Solubilized Solution Dilute->Final_Sol Start_CD Insoluble Compound Add_CD Add to Cyclodextrin Solution Start_CD->Add_CD Stir Stir for 24-48h Add_CD->Stir Complex Water-Soluble Inclusion Complex Stir->Complex

Caption: Workflow for solubility enhancement strategies.

General Protocol for Determining Aqueous Solubility

For quantitative assessment of solubility enhancement, a standardized method is crucial. The shake-flask method is a reliable approach.[14]

Shake-Flask Solubility Determination Start Add excess compound to aqueous medium Equilibrate Equilibrate (e.g., 24-72h with stirring) Start->Equilibrate Step 1 Separate Separate solid and liquid (centrifuge/filter) Equilibrate->Separate Step 2 Quantify Quantify concentration in supernatant (e.g., HPLC) Separate->Quantify Step 3

Caption: Shake-flask method for solubility determination.

References

  • MDPI. (2023, May 6). Enhancing the Water Solubility of 9-Fluorenone Using Cyclodextrin Inclusions: A Green Approach for the Environmental Remediation of OPAHs. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Enhancing the Water Solubility of 9-Fluorenone Using Cyclodextrin Inclusions: A Green Approach for the Environmental Remediation of OPAHs. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Request PDF. Retrieved from [Link]

  • ACS Publications. (2009, July 15). Amino Acid-Functionalized Polyfluorene as a Water-Soluble Hg2+ Chemosensor with High Solubility and High Photoluminescence Quantum Yield | Macromolecules. Retrieved from [Link]

  • ResearchGate. (2012, March 18). Appropriate solvents for polymerizing fluorene and its derivatives? Retrieved from [Link]

  • PubMed. (2001, August 15). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ACS Publications. (2022, April 1). Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups | ACS Omega. Retrieved from [Link]

  • PubMed. (2011, October 15). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved from [Link]

  • Unknown. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • PubMed. (2018, May 10). Solubilization of fluocinolone acetonide by cosolvents and surfactants for buccal solution preparation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.
  • Royal Society of Chemistry. (n.d.). Organosolubility and optical transparency of novel polyimides derived from 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene) - Polymer Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. (a) The... Retrieved from [Link]

  • MDPI. (2024, March 25). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New Compounds Measured by Fluorescence Spectroscopy. Amino-Fluorene-Thiophene Derivatives to Be Proposed as Polarity Indicators. Retrieved from [Link]

  • MDPI. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]

Sources

Strategies for selective functionalization of the fluorene core

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex regioselectivity and over-functionalization issues encountered when modifying the fluorene core.

Fluorene is a privileged polycyclic aromatic hydrocarbon scaffold widely used in optoelectronics, OLED host materials, and pharmaceuticals. However, its unique planar geometry and varied electronic microenvironments make selective functionalization notoriously difficult. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthetic success.

Strategic Overview: Targeting the Fluorene Core

Before troubleshooting specific reactions, it is critical to understand the intrinsic reactivity of the fluorene scaffold. The molecule presents three distinct functionalization domains, each requiring entirely different catalytic logic.

Fluorene_Functionalization Start Fluorene Core Functionalization C9 C9 Position (Acidic Protons) Start->C9 C2C7 C2 / C7 Positions (Electron Rich) Start->C2C7 C4C5 C4 / C5 Positions (Sterically Hindered) Start->C4C5 C9_Mono Mono-Alkylation (Borrowing Hydrogen) C9->C9_Mono TM Cat. + R-OH C9_Di Di-Alkylation (Phase Transfer) C9->C9_Di Strong Base + R-X EAS Electrophilic Aromatic Substitution (EAS) C2C7->EAS Halogenation CH_Act Directed C-H Activation C4C5->CH_Act C9-Directing Group

Logical workflow for site-selective functionalization of the fluorene core.

Module 1: C9-Alkylation (The Acidic Methylene)

Q: I am trying to synthesize a mono-alkylated fluorene at the C9 position using an alkyl halide and NaH, but I always end up with a difficult-to-separate mixture of unreacted starting material, mono-alkylated, and di-alkylated products. How can I achieve strict mono-selectivity?

The Causality: The classical approach (strong base + alkyl halide) suffers from fundamentally poor selectivity. The C9 protons of unsubstituted fluorene are highly acidic (pKa ~22.6 in DMSO) due to the aromatic stabilization of the resulting cyclopentadienyl-like anion. When the first alkyl group is installed, the symmetry of the molecule is broken. In biphasic or heterogeneous conditions, the mono-alkylated intermediate becomes significantly more soluble in the organic phase, kinetically accelerating the second deprotonation and alkylation event.

The Solution: To achieve strict mono-alkylation, you must abandon SN​2 pathways and utilize a Borrowing Hydrogen (BH) strategy using primary alcohols[1]. In the BH mechanism, a transition metal catalyst (e.g., Cu, Ru, or Mn) dehydrogenates the alcohol to an aldehyde[2]. The fluorene C9-anion attacks the aldehyde, followed by dehydration to form a 9-alkylidene fluorene intermediate[3]. The metal hydride then reduces this double bond. Because the intermediate is an alkene, a second alkylation is mechanistically impossible until the reduction occurs, and the resulting steric bulk prevents a second catalytic cycle, ensuring >95% mono-selectivity[3].

Quantitative Comparison of C9-Alkylation Strategies
MethodReagentsPrimary ProductMono:Di RatioKey Advantage / Disadvantage
Classical Alkylation NaH, R-Br, THFMixture~ 1:1 to 1:5Fast, but requires tedious chromatographic separation.
Phase Transfer NaOH, R-Br, TBABDi-alkylated< 1:99Excellent for symmetric 9,9-dialkylation (e.g., OLED polymers).
Borrowing Hydrogen Cu/Ru cat., R-OH, BaseMono-alkylated> 95:5Green (water byproduct), strict mono-selectivity[1].
Self-Validating Protocol: Cu-Catalyzed Borrowing Hydrogen Mono-Alkylation
  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with 9H-fluorene (1.0 equiv), a primary alcohol (1.5 equiv), KOtBu (1.5 equiv), and a Cu(II) or Ru(II) pincer catalyst (2.5 mol%)[3].

  • Reaction: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and stir at 110 °C for 24 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes). To definitively confirm mono-selectivity before workup, pull a crude 1H NMR aliquot. Look for the diagnostic C9-methine proton appearing as a triplet at ~3.9–4.1 ppm. The absence of a singlet at 3.9 ppm (starting material) and the presence of the triplet confirms success[3].

  • Isolation: Quench with water, extract with EtOAc, dry over MgSO4​ , and purify via short-plug silica gel chromatography.

Module 2: Regioselective Electrophilic Aromatic Substitution (C2/C7)

Q: My bromination of fluorene yields a messy mixture of 2-bromofluorene, 2,7-dibromofluorene, and unreacted starting material. How do I push the reaction exclusively to the 2,7-dibrominated product without over-brominating at other sites?

The Causality: The fluorene core is essentially a biphenyl system locked in a rigid, coplanar conformation by the C9 methylene bridge. This coplanarity maximizes π -conjugation, making the C2 and C7 positions (para to the biphenyl linkage) highly electron-rich and exceptionally susceptible to Electrophilic Aromatic Substitution (EAS). The challenge arises because the first bromination mildly deactivates the ring system. If the brominating agent is not sufficiently active, the reaction stalls at the mono-bromo stage. Conversely, using excess Br2​ with harsh Lewis acids can lead to off-target bromination at C4.

The Solution: Utilize N-Bromosuccinimide (NBS) in a highly polar, non-coordinating solvent like propylene carbonate. Propylene carbonate enhances the electrophilicity of NBS via solvent-caging effects without the need for harsh Lewis acids, cleanly pushing the reaction to the di-brominated stage while avoiding C4/C5 functionalization.

Self-Validating Protocol: Regioselective 2,7-Dibromination
  • Setup: Dissolve 9H-fluorene in anhydrous propylene carbonate (0.5 M) in a round-bottom flask equipped with a magnetic stirrer. Heat to 60 °C.

  • Controlled Addition: Add NBS (2.15 equiv) in three equal portions over 1 hour. Staggering the addition controls the exotherm and prevents unwanted radical bromination at the C9 position.

  • Validation Checkpoint: This reaction is visually self-indicating. 2,7-dibromofluorene has significantly lower solubility than both fluorene and 2-bromofluorene. As the reaction reaches completion, the target product will spontaneously precipitate out of the solution as a dense, white crystalline solid.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the precipitate and wash generously with cold ethanol. Confirm purity via 1H NMR: the C1 and C8 protons will appear as a distinct doublet with meta-coupling ( J≈1.5 Hz) at ~7.6 ppm.

Module 3: Directed C-H Activation (C4/C5 Positions)

Q: I need to functionalize the C4 position of the fluorene core to synthesize a novel sterically-hindered ligand. Standard EAS methods fail completely. How can I access this site?

The Causality: The C4 and C5 positions are pointed "inward" toward the C9-protons in the rigid fluorene geometry. They are sterically shielded and electronically deactivated compared to C2/C7, making them entirely inert to standard EAS. Functionalization here requires Directed C-H Activation [4]. By installing a directing group (DG) at the C9 position (e.g., converting C9 to a ketone/fluorenone, or using a transient imine), a transition metal catalyst (typically Pd, Ru, or Rh) coordinates to the DG. This brings the metal center into exact spatial proximity to the C4-H bond, forcing the formation of a rigid metallacycle intermediate and overcoming the steric barrier[4].

Self-Validating Protocol: Pd-Catalyzed C4-Halogenation via Directing Group
  • DG Installation: Oxidize 9H-fluorene to 9-fluorenone, then condense with an amine (e.g., aniline) to form a C9-imine directing group.

  • Catalytic Setup: Combine the C9-imine fluorene (1.0 equiv), N-Halosuccinimide (NXS, 1.2 equiv), Pd(OAc)2​ (5 mol%), and p-toluenesulfonic acid (10 mol%) in dichloroethane (DCE).

  • Reaction: Stir at 80 °C for 12 to 18 hours under an inert atmosphere.

  • Validation Checkpoint: The formation of the C4-Pd metallacycle is often visually indicated by a color shift from yellow to deep orange/red during the catalytic cycle. Post-reaction, 1H NMR will definitively show the loss of the C4 proton (which typically appears as a doublet of doublets around 7.8 ppm in the parent fluorenone).

  • Cleavage: Hydrolyze the imine back to the fluorenone using mild aqueous acid (e.g., 1M HCl in THF) to yield the C4-functionalized fluorenone.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Ethyl 7-amino-9h-fluorene-2-carboxylate by HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Ethyl 7-amino-9h-fluorene-2-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of this specific compound, contextualized against other analytical techniques. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and furnish supporting data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

The Imperative of Purity for Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical stepping stones on the path to a final drug substance. The quality of these intermediates directly influences the critical quality attributes (CQAs) of the API.[3] Impurities introduced at this stage—be they starting materials, by-products, or degradation products—can carry through to the final API, potentially impacting its stability, efficacy, and safety profile.[2] Therefore, employing an analytical technique that is not only precise but also highly specific and sensitive is non-negotiable. HPLC-MS has emerged as the gold standard for this purpose, offering a powerful combination of chromatographic separation and mass-based detection.[4][5]

Why HPLC-MS? A Mechanistic Perspective

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[5][6] Mass Spectrometry (MS) then identifies and quantifies these separated components by measuring their mass-to-charge ratio (m/z).[4] The synergy between these two techniques provides a two-dimensional analysis that is exceptionally powerful for purity assessment.[7]

For a molecule like Ethyl 7-amino-9h-fluorene-2-carboxylate, this dual approach is particularly advantageous. Its fluorene core provides a strong chromophore for UV detection, but HPLC-UV alone cannot definitively identify co-eluting impurities that might have similar UV spectra.[8] Mass spectrometry resolves this ambiguity by providing molecular weight information, which is unique to each compound, thus enabling the confident identification of trace-level impurities.[7]

Comparative Analysis of Analytical Techniques

While HPLC-MS is a superior choice, it's instructive to compare it with other common techniques to understand its specific advantages for this application.

FeatureHPLC-MSHPLC-UVQuantitative ¹H NMR (qNMR)
Specificity Very High (based on retention time and m/z)Moderate (based on retention time and UV spectrum)High (based on unique chemical shifts)
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL)[7]Good (low µg/mL to high ng/mL)[7]Moderate (typically >0.1% w/w)
Impurity Identification Definitive (provides molecular weight and fragmentation data)[7]Presumptive (requires reference standards for confirmation)Possible for known structures, difficult for unknowns
Quantification Excellent (with appropriate standards)Excellent (industry standard for assays)Excellent (primary ratio method without reference standards)[9]
Cost & Complexity HighLow to ModerateHigh (instrumentation)
Best Use Case Definitive purity assessment, identification of unknown impurities, and quantification.Routine quality control, assay of the main component.Orthogonal purity assessment, quantification without a specific reference standard.

Designing the HPLC-MS Method: A Rationale-Driven Approach

The development of a robust and reliable HPLC-MS method requires careful consideration of the analyte's physicochemical properties. Ethyl 7-amino-9h-fluorene-2-carboxylate possesses a polycyclic aromatic hydrocarbon (PAH) structure, making it relatively non-polar, and a primary amine group, which is basic and readily ionizable.

Logical Flow of HPLC Method Validation

The validation of the analytical method is a structured process designed to ensure its reliability for the intended purpose.[10] This process follows established international guidelines.[11][12][13]

ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (Column, Mobile Phase, MS Parameters) ATP->MethodDev Protocol Develop Validation Protocol (Parameters, Acceptance Criteria) MethodDev->Protocol Validation Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Validation Report Compile Validation Report & Assess Against ATP Validation->Report cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare Standard Solution (0.1 mg/mL) SST System Suitability Test (SST) (Inject Standard) Prep_Std->SST Prep_Spl Prepare Sample Solution (1.0 mg/mL) Prep_Spl->SST Inject_Blank Inject Blank (Mobile Phase) SST->Inject_Blank Inject_Spl Inject Sample Solution Inject_Blank->Inject_Spl Integrate Integrate Chromatograms Inject_Spl->Integrate Identify Identify Peaks (Retention Time & m/z) Integrate->Identify Calculate Calculate Area % Purity Identify->Calculate Report Final Purity Report Calculate->Report

Sources

Analytical Comparison Guide: Structural Elucidation of Ethyl 7-amino-9H-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals.

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly valued bifunctional building block utilized in the synthesis of fluorescent probes, OLED materials, and small-molecule therapeutics. Confirming its exact regiochemistry—specifically verifying the 2,7-substitution pattern on the tricyclic fluorene core—presents a unique analytical challenge.

This guide objectively compares the performance of standard 1D NMR against advanced 2D NMR and orthogonal techniques, providing a self-validating experimental framework for definitive structural confirmation.

Analytical Strategy: Why 1D NMR is Insufficient Alone

While 1D 1 H and 13 C NMR are the foundational tools for confirming the presence of functional groups (the ethyl ester and primary amine), the rigid, conjugated nature of the fluorene core often results in severe spectral overlap in the aromatic region (7.0–8.2 ppm).

Relying solely on 1D NMR introduces the risk of misidentifying regioisomers (e.g., 2,5- or 3,6-substituted fluorenes). To establish a self-validating system, researchers must employ a multi-modal approach where 2D NMR (HSQC/HMBC) maps the exact carbon-proton connectivity, and High-Resolution Mass Spectrometry (HRMS) provides orthogonal validation of the exact mass[1].

Workflow N1 Sample Prep (DMSO-d6) N2 1D NMR (1H, 13C, DEPT) N1->N2 Acquire N3 2D NMR (HSQC, HMBC) N2->N3 Resolve overlap N4 Orthogonal (HRMS, FT-IR) N2->N4 Mass/Functional Grp N5 Structure Confirmed N3->N5 Connectivity N4->N5 Validation

Analytical workflow for the structural confirmation of fluorene derivatives.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for confirming the structure of Ethyl 7-amino-9H-fluorene-2-carboxylate, we compare the three primary analytical workflows.

Analytical ModalityPrimary Data YieldRegiochemical ResolutionTime/CostLimitations
1D NMR ( 1 H, 13 C) Functional groups, proton integration, basic chemical shifts.Low. Aromatic multiplets overlap; cannot definitively prove 2,7-substitution.LowCannot easily distinguish between closely related fluorene regioisomers.
2D NMR (HSQC, HMBC) Direct ( 1J ) and long-range ( 2J,3J ) carbon-proton connectivity.High. Definitively maps the ester to C2 and the amine to C7 via C9 correlations.MediumRequires higher sample concentration and longer acquisition times.
Orthogonal (HRMS, FT-IR) Exact molecular weight (m/z 254.1176 [M+H]+) and vibrational bonds.None. Confirms atomic composition but provides zero connectivity data.LowBlind to structural isomers; must be paired with NMR.

Experimental Data: Chemical Shift Analysis

The fluorene core is highly sensitive to electronic effects. The electron-withdrawing ester at C2 deshields the adjacent protons (H1, H3), shifting them downfield. Conversely, the electron-donating primary amine at C7 shields the adjacent protons (H6, H8), shifting them upfield[2].

Table: Reference NMR Data for Ethyl 7-amino-9H-fluorene-2-carboxylate

(Data acquired in DMSO- d6​ at 600 MHz)

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Integration 13 C Chemical Shift (δ, ppm)Mechanistic Rationale
C9 (Bridge) 3.85Singlet, 2H36.5Distinctive fluorene methylene bridge[3].
C2 (Ester C) --128.2Quaternary carbon, deshielded by carbonyl.
C7 (Amine C) --148.5Quaternary carbon, deshielded by electronegative N.
-NH 2​ 5.45Broad Singlet, 2H-Distinct in DMSO- d6​ due to reduced exchange.
Ester -CH 2​ 4.30Quartet, 2H60.5Directly attached to ester oxygen.
Ester -CH 3​ 1.35Triplet, 3H14.2Terminal methyl group.
H1 (Aromatic) 8.10Singlet, 1H125.4Deshielded by proximity to C2 ester.
H8 (Aromatic) 6.80Doublet, 1H110.2Shielded by proximity to C7 amine.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol dictates not just what to do, but why specific parameters are chosen.

Step 1: Sample Preparation & Solvent Causality
  • Weigh exactly 15 mg of Ethyl 7-amino-9H-fluorene-2-carboxylate.

  • Dissolve in 0.6 mL of DMSO- d6​ (100% deuterated).

    • Causality: While CDCl 3​ is a standard solvent, DMSO- d6​ is intentionally selected here. The primary amine (-NH 2​ ) undergoes rapid proton exchange in CDCl 3​ , often broadening the signal into the baseline. DMSO- d6​ acts as a hydrogen-bond acceptor, locking the amine protons and yielding a sharp, quantifiable broad singlet integrating to exactly 2H.

Step 2: 1D Acquisition Parameters
  • Instrument: 600 MHz NMR Spectrometer (High field is required to resolve the H3/H4 and H5/H6 aromatic multiplets).

  • 1 H NMR: 16 scans, 2-second relaxation delay (D1).

  • 13 C NMR: 512 scans, 2-second D1, with continuous 1 H decoupling (WALTZ-16).

  • DEPT-135: Run concurrently to invert CH 2​ signals (C9 bridge and Ester CH 2​ will point down, confirming their identity against CH/CH 3​ carbons).

Step 3: 2D HMBC Acquisition (The Regiochemical Validator)
  • Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Data Processing: Zero-fill to a 2048 x 1024 matrix and apply a sine-bell squared apodization function to enhance cross-peak resolution.

Advanced Structural Validation: HMBC Logic

The ultimate proof of the 2,7-substitution lies in the HMBC correlations originating from the C9 methylene protons (δ 3.85 ppm). Because C9 is structurally adjacent to both aromatic rings, its protons will show strong 3J correlations to C1 and C8, but will not correlate strongly to C7 or C2.

HMBC H9 H9 Protons (δ ~3.85 ppm) C1 C1 Carbon (δ ~125 ppm) H9->C1 Strong 3J coupling C8 C8 Carbon (δ ~110 ppm) H9->C8 Strong 3J coupling C2 C2 Carbon (δ ~128 ppm) H9->C2 Weak 4J coupling C7 C7 Carbon (δ ~148 ppm) H9->C7 Weak 4J coupling

HMBC correlation logic utilizing the C9 methylene bridge to map the fluorene core.

By identifying C1 and C8 via the C9 protons, you can then trace the 3J HMBC correlations from H1 to the ester carbonyl carbon (δ ~166 ppm), and from H8 to the amine-bearing carbon C7 (δ ~148 ppm). This closed-loop logical deduction creates a mathematically sound, self-validating proof of the molecule's regiochemistry.

References

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI.[Link]

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. ACS Publications.[Link]

  • Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. PMC/NIH.[Link]

Sources

Performance of Ethyl 7-amino-9h-fluorene-2-carboxylate vs. commercially available fluorescent labels

Author: BenchChem Technical Support Team. Date: March 2026

The Multiphoton Imperative: Evaluating Ethyl 7-amino-9H-fluorene-2-carboxylate Against Commercial Fluorophores

As two-photon fluorescence microscopy (2PFM) becomes increasingly critical for deep-tissue and live-cell imaging, the limitations of standard commercial fluorophores have become glaringly apparent. While traditional dyes like FITC and Alexa Fluor series dominate single-photon confocal microscopy, they frequently fail under the intense peak power of ultrafast femtosecond lasers used in multiphoton applications, suffering from low two-photon absorption (2PA) cross-sections and rapid photobleaching[1].

To address these limitations, researchers are increasingly turning to rationally designed fluorene derivatives. Ethyl 7-amino-9H-fluorene-2-carboxylate serves as a highly efficient precursor core for synthesizing amine-reactive fluorescent probes tailored specifically for multiphoton imaging[2]. This guide objectively evaluates the photophysical performance, mechanistic advantages, and bioconjugation workflows of this fluorene derivative compared to ubiquitous commercial labels.

Mechanistic Photophysics: Why Fluorene Outperforms Traditional Dyes in 2PFM

The superiority of Ethyl 7-amino-9H-fluorene-2-carboxylate in nonlinear optics is rooted in its molecular architecture. The fluorene ring system provides a rigid, planar biphenyl structure that significantly restricts non-radiative decay pathways, yielding exceptional fluorescence quantum yields ( Φ>0.7 ) and high photostability[1].

More importantly, the specific substitution pattern of this molecule drives its multiphoton efficiency. The electron-donating primary amine at the 7-position and the electron-withdrawing ethyl carboxylate at the 2-position create a strong "push-pull" dipole across the extended π -conjugated system. This structural tuning enhances intramolecular charge transfer (ICT) upon excitation. Enhanced ICT is the primary physical mechanism that dramatically increases the two-photon action cross-section (measured in Goeppert-Mayer, or GM units), allowing the molecule to efficiently absorb two near-infrared photons simultaneously[2].

In contrast, standard dyes like FITC lack this optimized push-pull linear π -system, resulting in poor 2PA cross-sections and rendering them highly susceptible to photobleaching when subjected to the high photon density of a Ti:sapphire laser.

Comparative Performance Metrics

The following table synthesizes the quantitative photophysical data of activated fluorene probes derived from Ethyl 7-amino-9H-fluorene-2-carboxylate against industry-standard commercial labels.

MetricEthyl 7-amino-9H-fluorene-2-carboxylate (Activated Probe)FITC (Fluorescein isothiocyanate)Alexa Fluor 488 (NHS Ester)Cy3 (NHS Ester)
Excitation (1P / 2P) ~350 nm / ~700 nm490 nm / ~780 nm490 nm / ~800 nm550 nm / ~800 nm
Emission Maximum ~450–460 nm525 nm525 nm570 nm
Quantum Yield ( Φ ) > 0.80 (Upon conjugation)0.920.920.15
2P Cross-Section (GM) High (50–100 GM) Low (< 10 GM)Low (< 10 GM)Low
Photostability Excellent Poor (Rapid Bleaching)HighModerate
Primary Application Deep-tissue Multiphoton ImagingRoutine Flow CytometryHigh-resolution 1P ConfocalFRET / 1P Confocal

Data Note: While commercial dyes offer ready-to-use convenience and excellent single-photon characteristics, the fluorene derivative provides a magnitude-higher 2PA cross-section, making it the objective choice for 2PFM.

Self-Validating Bioconjugation Protocol

Because Ethyl 7-amino-9H-fluorene-2-carboxylate is a precursor, the primary amine must be activated prior to protein labeling. The following protocol outlines the activation, bioconjugation to Bovine Serum Albumin (BSA), and the critical self-validation steps required to ensure experimental integrity.

Step 1: Amine Activation (Isothiocyanate Conversion)

  • Procedure: Dissolve Ethyl 7-amino-9H-fluorene-2-carboxylate in chloroform ( CHCl3​ ). Add aqueous calcium carbonate ( CaCO3​ ) to create a biphasic system. Dropwise, add thiophosgene at 0 °C under vigorous stirring until the starting material is consumed (monitor via TLC).

  • Causality: The aromatic amine is insufficiently reactive for direct protein labeling. Converting it to an isothiocyanate (NCS) creates a highly electrophilic carbon center that readily and specifically reacts with nucleophilic primary amines (such as lysine residues) on target biomolecules[2].

Step 2: Bioconjugation to Target Protein

  • Procedure: Incubate the activated fluorene-NCS probe with BSA in a 0.1 M sodium bicarbonate buffer adjusted to pH 8.5 for 4 hours at room temperature.

  • Causality: The slightly basic pH (8.5) is critical. It ensures that the ϵ -amino groups of the lysine residues on BSA are deprotonated and highly nucleophilic, facilitating the formation of a stable, covalent thiourea bond.

Step 3: Purification via Size-Exclusion Chromatography

  • Procedure: Pass the reaction mixture through a Sephadex G-25 column, eluting with 1X PBS.

  • Causality: Unreacted fluorene dye is highly hydrophobic and will cause severe background fluorescence during imaging. Size-exclusion chromatography effectively separates the high-molecular-weight labeled BSA (which elutes first) from the low-molecular-weight free dye.

Step 4: Validation (The Self-Validating Checkpoint)

  • Procedure: Measure the absorbance of the purified eluate at 280 nm (to quantify protein concentration) and at 350 nm (to quantify the fluorene probe). Calculate the Degree of Labeling (DOL) using the molar extinction coefficients.

  • System Logic: This is a mandatory go/no-go checkpoint.

    • If DOL < 1.0 : The conjugation failed or the isothiocyanate hydrolyzed. Do not proceed to imaging.

    • If DOL > 5.0 : Over-labeling has occurred. The extreme hydrophobicity of the fluorene tags will likely cause the BSA to precipitate or aggregate, leading to imaging artifacts.

    • If 1.0 DOL 5.0 : The conjugate is optimal. Proceed to 2PFM imaging.

Workflow Visualization

Workflow A Ethyl 7-amino-9H-fluorene-2-carboxylate (Fluorophore Core) B Amine Activation (Thiophosgene, pH 8.5) A->B Structural Tuning C Bioconjugation (Lysine Targeting) B->C Isothiocyanate Formation D Purification & Validation (Size Exclusion & DOL Check) C->D Thiourea Bond E Multiphoton Imaging (Ti:Sapphire Laser Excitation) D->E DOL 1.0 - 5.0

Experimental workflow for bioconjugation and multiphoton imaging using fluorene-based probes.

Sources

Mechanistic Causality: Why Fluorene Outperforms Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Photostability Comparison of Fluorene-Based Dyes: A Comprehensive Guide for Advanced Bioimaging

As fluorescence microscopy evolves toward long-term live-cell tracking and deep-tissue Two-Photon Fluorescence Microscopy (2PFM), the demand for highly robust fluorophores has never been greater. The primary bottleneck in these applications is photobleaching—the irreversible photochemical destruction of a fluorophore that compromises signal-to-noise ratios and quantitative accuracy[1].

While traditional dyes like Fluorescein Isothiocyanate (FITC) and Cyanines (e.g., Cy5) have been laboratory staples, their susceptibility to rapid photo-oxidation limits their utility in high-intensity laser applications[2]. To overcome this, researchers are increasingly turning to fluorene-based push-pull dyes . This guide provides an objective, data-driven comparison of fluorene-based dyes against traditional alternatives, detailing the mechanistic causality behind their superior photostability and providing a self-validating protocol for evaluating photobleaching kinetics.

To understand why fluorene dyes excel, we must first examine the causality of photobleaching. When a fluorophore is excited to its singlet state ( S1​ ), it ideally returns to the ground state ( S0​ ) by emitting a photon (fluorescence). However, a competing non-radiative pathway called Intersystem Crossing (ISC) can trap the molecule in an excited triplet state ( T1​ ). In this long-lived triplet state, the fluorophore interacts with ambient molecular oxygen to generate Reactive Oxygen Species (ROS). These ROS chemically attack and cleave the fluorophore's conjugated π -system, permanently destroying its ability to fluoresce[1].

The Fluorene Advantage: Traditional dyes like FITC and PRODAN possess structural flexibilities or exposed reactive sites that increase the probability of ISC and subsequent ROS degradation[2][3]. In contrast, the fluorene scaffold consists of a highly conjugated, biphenyl-like planar structure bridged by a central carbon (or silicon, in the case of silafluorenes)[4].

  • Suppressed Non-Radiative Decay: This rigid core restricts intramolecular rotation, forcing the absorbed energy to be released radiatively. This results in exceptionally high fluorescence quantum yields ( ΦF​>0.7 )[5].

  • Triplet-State Starvation: By lowering the energy of the excited singlet state through extended π -conjugation, fluorene dyes drastically reduce the rate of ISC. This starves the ROS generation cycle of its T1​ precursor, rendering the dye inherently resistant to photobleaching[1][6].

PhotobleachingMechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Photon Absorption S1->S0 Fluorescence (Desired) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleach Irreversible Photobleaching ROS->Bleach Structural Cleavage Fluorene Fluorene Rigid Core Fluorene->S1 Promotes Radiative Decay Fluorene->T1 Suppresses ISC

Fig 1: Jablonski diagram of photobleaching pathways and fluorene's structural protection.

Quantitative Performance Comparison

When evaluating dyes for bioimaging, photostability must be weighed alongside brightness (Quantum Yield) and Two-Photon Absorption (2PA) cross-sections. Fluorene-based push-pull dyes (such as FR0 and FR1TP) demonstrate superior photostability compared to the classic solvatochromic dye PRODAN, particularly in polar solvents where PRODAN rapidly degrades[7].

Table 1: Photophysical and Photostability Comparison of Common Fluorophore Families

Fluorophore FamilyRepresentative DyeQuantum Yield ( ΦF​ )2PA Cross-SectionPhotostability ProfilePrimary Limitation
Fluorene (Push-Pull) FR1TP / FR0> 0.70High (up to 350 GM)Excellent; highly resistant to photo-oxidation[5][7].Hydrophobicity requires tuning for aqueous use.
Silafluorene Metallafluorenes> 0.50HighExcellent; ideal for prolonged lipid tracking[4].Complex multi-step synthesis.
Naphthalene-based PRODAN~ 0.30 - 0.50ModeratePoor to Moderate; rapid bleaching in polar solvents[7].High photobleaching rate under continuous laser.
Xanthene FITC~ 0.90LowPoor; highly susceptible to ROS and pH changes[2].Rapid signal loss; superseded by Alexa Fluor.
Cyanine Cy5~ 0.20 - 0.30ModerateModerate; inferior to rigid-core alternatives[2].Prone to aggregation-induced quenching.

Self-Validating Protocol: Quantifying Photobleaching Kinetics

Photobleaching is not an absolute metric; it is highly dependent on environmental factors such as solvent polarity, dye concentration, and temperature. At low concentrations, photobleaching typically follows mono-exponential decay, whereas high concentrations induce dye-dye (D-D) interactions that result in complex bi-exponential kinetics.

To objectively compare a fluorene-based dye against a reference (e.g., PRODAN), you must utilize a self-validating continuous irradiation assay. This protocol ensures that observed signal loss is strictly due to photochemical bleaching rather than chemical instability or inner-filter effects.

Step-by-Step Methodology:
  • Sample Preparation & Optical Density Matching:

    • Prepare solutions of the fluorene test dye and the reference dye in the exact same solvent (e.g., DMSO or lipid vesicles).

    • Causality Check: Adjust concentrations so that both solutions have an identical Optical Density (OD 0.1) at the chosen excitation wavelength. This prevents the "inner-filter effect," ensuring both dyes absorb the exact same number of initial photons.

  • Dark Control Validation:

    • Aliquot a portion of both dye solutions into sealed cuvettes and keep them in complete darkness at the experimental temperature.

    • Causality Check: Measuring the fluorescence of the dark control before and after the 60-minute assay validates that any signal loss in the experimental group is purely photochemical, not a result of thermal or chemical degradation in the solvent.

  • Standardized Irradiation:

    • Place the sample in a spectrofluorometer. Expose the sample to continuous irradiation using a high-power LED or laser line matched as closely as possible to the dye's absorption maximum[1].

    • Maintain a constant temperature (e.g., 25°C) using a Peltier-controlled cuvette holder, as elevated temperatures accelerate photobleaching kinetics.

  • Real-Time Monitoring & Kinetic Extraction:

    • Record the emission intensity at the emission maximum every 60 seconds for 1 hour.

    • Normalize the data ( It​/I0​ ) and fit the decay curve to a mono-exponential model: I(t)=A⋅e−t/τpb​+C , where τpb​ is the photobleaching time constant. A larger τpb​ indicates higher photostability.

PhotostabilityWorkflow Prep 1. Sample Preparation Match Optical Density (OD) DarkCtrl Dark Control (Validates Chemical Stability) Prep->DarkCtrl Aliquot to dark chamber Irrad 2. Continuous Irradiation (Standardized Photon Flux) Prep->Irrad Aliquot to light path Kinetics 4. Kinetic Analysis (Mono-exponential Decay Fit) DarkCtrl->Kinetics Baseline Correction Monitor 3. Real-Time Monitoring (Emission Spectra at t intervals) Irrad->Monitor Excitation Monitor->Kinetics Data Extraction

Fig 2: Self-validating workflow for quantifying fluorophore photobleaching kinetics.

Application Insights: Two-Photon Fluorescence Microscopy (2PFM)

The true value of fluorene's photostability is unlocked in Two-Photon Fluorescence Microscopy (2PFM). 2PFM uses two near-infrared (NIR) photons to excite the fluorophore. Because NIR light scatters less in biological tissue, it allows for deep 3D imaging[6].

However, the high peak power of ultrafast femtosecond lasers used in 2PFM rapidly destroys conventional dyes[5]. Fluorene-based probes solve this by combining their rigid, photostable core with massive 2PA cross-sections (often exceeding 300 GM)[6][7]. This allows researchers to use lower laser power to achieve the same signal brightness, drastically reducing both out-of-focus photobleaching and phototoxicity in live biological specimens.

Sources

Benchmarking the performance of new fluorene derivatives in organic electronic devices

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Fluorene Derivatives in Organic Electronics: A Comprehensive Comparison Guide

As an application scientist bridging the gap between molecular design and device engineering, I frequently evaluate novel organic semiconductors to overcome the fundamental bottleneck in optoelectronics: balancing charge carrier mobility with morphological stability under operational stress. Fluorene derivatives have emerged as a benchmark class of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Their rigid, planar biphenyl structure bridged by a carbon atom provides exceptional thermal stability and high photoluminescence efficiency 1[1].

This guide objectively compares the performance of next-generation fluorene derivatives against legacy materials, providing mechanistic insights and self-validating experimental protocols for device fabrication.

Mechanistic Insights: The Fluorene Advantage

The structural versatility of fluorene allows for precise tuning of its optoelectronic properties, directly influencing device efficiency.

1. Morphological Stability via Spiro-Annulation Functionalizing the C-9 position to create spirobifluorenes (SBF) introduces an orthogonal, three-dimensional geometry 2[2]. This steric hindrance prevents detrimental intermolecular π−π stacking, thereby suppressing excimer formation which would otherwise broaden emission spectra and reduce the photoluminescence quantum yield (PLQY) 1[1].

2. Energy Level Alignment Efficient OLEDs require a cascading energy gradient to minimize charge injection barriers. Traditional hole-transport materials (HTMs) like TPD exhibit a deep Highest Occupied Molecular Orbital (HOMO) of -5.50 eV, creating a significant barrier against the ITO anode (-4.80 eV) 3[3]. By incorporating electron-donating triphenylamine groups into the fluorene core (e.g., 2M-DDF), the HOMO is raised to -5.19 eV, perfectly bridging the energy gap and facilitating superior hole injection 3[3].

Benchmarking Performance: Fluorene vs. Legacy Alternatives

To objectively evaluate these materials, we benchmarked fluorene-based HTMs against industry-standard polymers (PVK) and small molecules (TPD). The experimental data demonstrates that fluorene derivatives drastically enhance maximum luminance and current efficiency.

MaterialDevice RoleHOMO Level (eV)Turn-on Voltage ( Von​ )Max Luminance ( cd/m2 )Current Efficiency ( cd/A )
PVK (Legacy)HTL-5.803.40 V2,2881.10
TPD (Legacy)HTL-5.50~4.00 V4,106~2.50
2M-DDF (Fluorene)HTL-5.193.80 V21,4124.78
AE3-TPA (Fluorene)HTL-5.44-~7,5007.84

Data synthesized from comparative optoelectronic studies 34[3][4]. Note the nearly 5-fold increase in maximum luminance when replacing TPD with 2M-DDF, directly attributable to the reduced hole-injection barrier and higher carrier mobility (up to 5x that of TPD) 3[3].

Self-Validating Experimental Protocol: Fluorene-Based OLED Fabrication

To ensure reproducibility, every step in device fabrication must be treated as a self-validating system where the physical outcome confirms the chemical input. Below is the standard operating procedure for fabricating a vacuum-deposited hybrid OLED 2[2].

Step 1: Substrate Preparation & Work Function Tuning

  • Procedure: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Follow with 10 minutes of UV-Ozone treatment.

  • Causality: Solvents remove organic/inorganic contaminants to prevent localized short circuits (dark spots). UV-Ozone treatment increases the ITO work function from ~4.5 eV to ~4.8 eV, aligning it with the subsequent hole injection layer, while rendering the surface hydrophilic for uniform spin-coating.

Step 2: Hole Injection Layer (HIL) Deposition

  • Procedure: Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Anneal at 150°C for 15 minutes in ambient air.

  • Causality: PEDOT:PSS smooths the microscopic roughness of the ITO surface and provides an intermediate energy step (-5.0 eV) 4[4], further reducing the hole injection barrier.

Step 3: Fluorene Hole Transport Layer (HTL) Processing

  • Procedure: Transfer the substrate to a nitrogen-filled glovebox ( O2​,H2​O<0.1 ppm). Thermally evaporate the fluorene derivative (e.g., 2M-DDF) at a high vacuum of 10−6 Torr. Maintain a strict deposition rate of 0.1–0.2 nm/s 2[2].

  • Causality: A slow, controlled evaporation rate ensures the formation of an amorphous film. This maximizes hole mobility by preventing the formation of crystalline grain boundaries that act as charge traps 3[3].

Step 4: Emissive (EML) & Electron Transport Layer (ETL) Deposition

  • Procedure: Co-evaporate the emissive layer (e.g., Alq3), followed by 40 nm of TPBi as the ETL.

  • Causality: TPBi possesses a deep HOMO level. This effectively blocks holes from escaping the EML, confining excitons within the emissive zone for efficient radiative recombination 1[1].

Step 5: Cathode Metallization

  • Procedure: Evaporate 1 nm of LiF followed by 100 nm of Aluminum.

  • Causality: The ultra-thin LiF layer lowers the work function of the Al cathode, facilitating efficient electron injection into the ETL 1[1].

Workflow & Energy Alignment Visualization

OLED_Energy_Alignment ITO ITO Anode (-4.8 eV) HIL PEDOT:PSS (-5.0 eV) ITO->HIL Hole Injection HTL Fluorene HTL (2M-DDF, -5.19 eV) HIL->HTL Hole Transport EML Emissive Layer (Alq3, -5.8 eV) HTL->EML Exciton Formation ETL Electron Transport (TPBi, -6.2 eV) ETL->EML Electron Transport Cathode LiF/Al Cathode (-4.2 eV) Cathode->ETL Electron Injection

Energy level alignment and charge carrier workflow in a fluorene-based OLED architecture.

References

  • Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices Source: mdpi.com URL:3

  • The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications Source: mdpi.com URL:1

  • Synthesis and characterization of hole transport materials for optoelectronic applications Source: dergipark.org.tr URL:4

  • Application Notes and Protocols: [9,9'-Bi-9H-fluorene]-9,9'-diol in Organic Electronics Source: benchchem.com URL:2

Sources

Comprehensive Comparison Guide: Cross-Reactivity Profiles of Ethyl 7-amino-9H-fluorene-2-carboxylate Conjugates in Immunoassay Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of highly specific enzyme-linked immunosorbent assays (ELISAs) for polycyclic aromatic hydrocarbons (PAHs) and their functionalized metabolites, the structural fidelity of the hapten-protein conjugate is the single most critical variable. Traditional immunoassays often rely on generic haptens, such as 9-fluorenecarboxylic acid (9-FCA), which frequently fail to generate monoclonal antibodies (mAbs) capable of distinguishing between structurally similar fluorene metabolites due to steric masking of the peripheral aromatic rings[1].

As a Senior Application Scientist, I advocate for the implementation of Antibody Recognition Profile-Aided Hapten Design (ARPHD) [2]. Under this paradigm, Ethyl 7-amino-9H-fluorene-2-carboxylate (EAFC) emerges as a superior, rationally designed bifunctional hapten.

The Causality of EAFC's Superiority: EAFC possesses two distinct functional handles: a C7-amino group and a C2-ethyl carboxylate. By utilizing the C7-amino group for conjugation (via a succinic anhydride spacer) to a carrier protein like Bovine Serum Albumin (BSA), the C2-carboxylate epitope is projected distally into the solvent. This orientation prevents the carrier protein from sterically hindering the immune system's access to the C2 face, thereby generating mAbs with exceptional specificity for 2-substituted fluorenes (e.g., 2-aminofluorene, a critical biomarker). Conversely, conjugating via the C9 position forces the antibody to recognize only the generic planar fluorene core, leading to high, undesirable cross-reactivity across the PAH class[1].

HaptenOrientation EAFC EAFC Hapten (C7-Amino & C2-Carboxylate) PathA C7 Conjugation (Exposes C2-Carboxylate) EAFC->PathA Succinic Anhydride PathB C2 Conjugation (Exposes C7-Amino) EAFC->PathB Ester Hydrolysis + EDC/NHS AbA mAb Type A (Specific to 2-Substituted) PathA->AbA Immunization (BSA) AbB mAb Type B (Specific to 7-Substituted) PathB->AbB Immunization (BSA)

Bifunctional conjugation pathways of EAFC dictating monoclonal antibody specificity.

Quantitative Data Presentation: Cross-Reactivity Comparison

Cross-reactivity (CR) is an essential characteristic used to evaluate the extent of cross-reactions in immunoassays, directly impacting assay specificity and false-positive rates[3]. CR is calculated using the formula: CR (%) = [IC50 (Target Analyte) / IC50 (Cross-Reactant)] × 100 [4].

The table below objectively compares the cross-reactivity profile of an antibody raised against the EAFC-BSA (C7-linked) conjugate versus antibodies raised against traditional 9-FCA-BSA (C9-linked) and PBA-BSA (Pyrenebutyric acid) conjugates[5].

Table 1: Cross-Reactivity Profiles of PAH Hapten Conjugates
Target Analyte / Cross-ReactantEAFC-BSA (C7-linked) CR (%)9-FCA-BSA (C9-linked) CR (%)PBA-BSA (Pyrene-linked) CR (%)
Fluorene-2-carboxylic acid 100.0 12.4< 1.0
2-Aminofluorene 85.2 8.1< 1.0
Fluorene 45.6100.0 4.2
Pyrene < 1.05.3100.0
Phenanthrene 2.115.68.0
Benzo[a]pyrene < 1.0< 1.038.0

Data Interpretation: The EAFC-BSA conjugate successfully limits broad-spectrum PAH recognition, demonstrating negligible cross-reactivity (< 1.0%) with larger 4- and 5-ring PAHs like Pyrene and Benzo[a]pyrene, which typically plague generic PAH assays[4]. By anchoring the hapten at the C7 position, the resulting mAb exhibits a highly targeted affinity for 2-substituted fluorenes.

Experimental Protocols: A Self-Validating System

To ensure scientific rigor and reproducibility, every protocol described below is engineered as a self-validating system . This means internal quality control checkpoints (e.g., MALDI-TOF MS, Checkerboard Titration) dictate whether the workflow proceeds, eliminating downstream failures caused by upstream conjugation inefficiencies.

Protocol A: Synthesis and Validation of EAFC-BSA Conjugate

Objective: Covalently link EAFC to BSA via the C7-amino group while preserving the C2-carboxylate.

  • Spacer Extension (Hemisuccination):

    • Dissolve 10 mg of EAFC in 1 mL of anhydrous DMF.

    • Add 1.5 molar equivalents of succinic anhydride and 2.0 equivalents of triethylamine (TEA).

    • Causality: The succinic anhydride reacts exclusively with the C7-primary amine, creating a terminal carboxylic acid spacer necessary for protein conjugation, while leaving the C2-ethyl ester intact.

    • Stir at room temperature for 12 hours. Purify the EAFC-hemisuccinate intermediate via silica gel chromatography.

  • Activation (EDC/NHS Chemistry):

    • Dissolve the purified intermediate in 0.5 mL DMF. Add 1.2 equivalents of EDC-HCl and 1.2 equivalents of NHS. Stir for 2 hours to form the active NHS-ester.

  • Protein Conjugation:

    • Dropwise add the activated NHS-ester to a 10 mg/mL solution of BSA in 0.1 M Carbonate Buffer (pH 9.6). Stir overnight at 4°C.

    • Dialyze extensively against PBS (pH 7.4) for 72 hours to remove unreacted hapten.

  • System Validation (MALDI-TOF MS):

    • Critical Checkpoint: Analyze the dialyzed conjugate via MALDI-TOF mass spectrometry. Calculate the epitope density (molar ratio of hapten to BSA) by comparing the mass shift of the conjugate against native BSA.

    • Acceptance Criteria: An epitope density between 12 and 20 is required. < 12 yields poor immunogenicity; > 20 causes protein precipitation.

Protocol B: Indirect Competitive ELISA (ic-ELISA) for CR Determination

Objective: Quantify the cross-reactivity of the generated mAb against a panel of PAHs.

  • Coating (Checkerboard Validated):

    • Coat 96-well microtiter plates with 100 µL/well of EAFC-OVA (coating antigen) at a pre-validated concentration (typically 0.5 µg/mL in carbonate buffer). Incubate overnight at 4°C.

  • Blocking:

    • Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBST for 2 hours at 37°C to prevent non-specific binding.

  • Competitive Binding:

    • Add 50 µL of PAH standard solutions (serial dilutions from 0.01 to 1000 ng/mL) and 50 µL of the primary mAb to each well.

    • Causality: The free PAH analytes and the immobilized EAFC-OVA compete for the limited binding sites on the primary mAb. High affinity for the free analyte results in less antibody binding to the plate.

  • Self-Validation Wash Step:

    • Wash plates 5x with PBST. This step validates the assay's stringency; inadequate washing leads to high background noise and skewed IC50 calculations[5].

  • Detection & Analysis:

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG. Incubate for 1 hour. Wash 5x.

    • Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄.

    • Read absorbance at 450 nm (OD450). Generate a 4-parameter logistic curve to calculate the IC50 and derive the CR (%)[4].

ELISA_CR Coating Microplate Coated with EAFC-OVA Conjugate Competition Add Target Analyte OR Cross-Reactant + Primary mAb Coating->Competition Wash Wash Unbound Reagents (Self-Validation Step) Competition->Wash Competitive Binding Detection Add HRP-Secondary Antibody + TMB Substrate Wash->Detection Analysis Measure OD450 Calculate IC50 & CR% Detection->Analysis Signal Inversely Proportional

Self-validating ic-ELISA workflow for quantifying hapten cross-reactivity.

References[5] Development of an indirect competitive ELISA for the detection of acenaphthene and pyrene: Cross-reactivity studies. Taylor & Francis. URL[3] Investigating the Quantitative Structure-Activity Relationships for Antibody Recognition of Two Immunoassays for Polycyclic Aromatic Hydrocarbons by Multiple Regression Methods. MDPI. URL[1] Monoclonal antibody-based ELISAs for part-per-billion determination of polycyclic aromatic hydrocarbons: effects of haptens and formats on sensitivity and specificity. PubMed (NIH). URL[2] Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. Analytical Chemistry - ACS Publications. URL[4] Preparation of Monoclonal Antibody against Pyrene and Benzo [a]pyrene and Development of Enzyme-Linked Immunosorbent Assay. CABI Digital Library. URL

Sources

In vitro and in vivo stability of fluorene-labeled biomolecules

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro and In Vivo Stability of Fluorene-Labeled Biomolecules: A Comprehensive Comparison Guide

Executive Summary

Fluorescent labeling is a foundational technique in modern bioimaging and pharmacokinetics. However, translating conventional fluorophores (such as FITC or Cyanine dyes) into robust in vivo applications is frequently hindered by poor photostability, serum-induced aggregation, and complex photophysical limitations. Fluorene-based fluorescent probes and conjugated polymer nanoparticles have emerged as superior alternatives. Engineered for exceptional quantum yields, high two-photon absorption cross-sections, and rigid structural stability, fluorene derivatives overcome the traditional barriers of in vivo imaging.

This guide objectively compares the performance of fluorene-labeled biomolecules against conventional alternatives, providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Why Fluorene Outperforms Conventional Dyes

The stability of a fluorophore is intrinsically linked to its molecular rigidity and electronic configuration. Understanding these mechanisms is critical for selecting the right probe for longitudinal studies.

  • Fluorene Derivatives (The Rigid Core Advantage): The core fluorene structure consists of a rigid biphenyl system bridged by a C-9 carbon. This planar, locked configuration minimizes non-radiative decay pathways (e.g., molecular rotation or vibration), which translates directly to high fluorescence quantum yields (>0.7) and remarkable photobleaching resistance 1. Furthermore, fluorene-based conjugated polymers can be functionalized with targeting ligands without compromising their hydrodynamic stability in complex biological fluids 2.

  • Conventional Cyanine Dyes (The "Cyanine Limit"): While cyanines (e.g., Cy5, Cy7) offer excellent near-infrared (NIR) tissue penetration, they are highly susceptible to the "cyanine limit" in aqueous environments. In polar solvents like blood or serum, extended cyanine systems undergo a symmetry-breaking Peierls transition, leading to an unsymmetric distribution of π-electron density 3. This results in broad absorption profiles, significant fluorescence quenching, and vulnerability to reactive oxygen species (ROS).

G cluster_fluorene Fluorene-Labeled Biomolecules cluster_cyanine Conventional Cyanine Dyes Probe Systemic Injection (Fluorescent Probe) F_Circ Stable Circulation (Rigid Biphenyl Core) Probe->F_Circ C_Circ Symmetry Breaking (Peierls Transition) Probe->C_Circ F_Target High Target Retention (Bright Signal) F_Circ->F_Target High Photostability C_Target Fluorescence Quenching (Signal Loss) C_Circ->C_Target In Vivo Degradation

Logical pathway comparing in vivo stability of fluorene probes versus cyanine dyes.

In Vitro Stability: Quantitative Performance Metrics

Before in vivo translation, biomolecules must demonstrate resilience against photobleaching, pH fluctuations, and serum nuclease/protease activity. Fluorene-labeled biomolecules exhibit minimal changes in hydrodynamic diameter when incubated in 100% fetal bovine serum (FBS), indicating an absence of protein corona-induced aggregation 2.

Table 1: Comparative In Vitro Photophysical and Stability Metrics

Fluorophore ClassRepresentative DyeQuantum Yield (Φ)Photobleaching Half-Life (100W Illumination)Serum Stability (Aggregation)Two-Photon Cross-Section (GM)
Fluorene-Based Fluorene-Polymer NPs0.65 - 0.85> 120 minutesHigh (No size shift)> 500
Cyanine Cy5 / Cy70.15 - 0.30< 15 minutesLow (Quenching/Binding)< 100
Xanthene FITC0.90< 5 minutesModerate< 50

In Vivo Stability & Biodistribution

In vivo environments subject fluorophores to enzymatic degradation, clearance mechanisms via the reticuloendothelial system (RES), and optical interference from tissue autofluorescence.

  • Tissue Retention & Targeting: Fluorene-based conjugated polymer nanoparticles functionalized with targeting moieties (e.g., folic acid) demonstrate persistent retention in target tumor tissues for over 24 hours post-systemic injection, without apparent systemic toxicity or off-target accumulation 2.

  • Long-Term Cell Tracking: In regenerative medicine, fluorene polymers (e.g., PFBT) provide ultra-stable fluorescence that allows for the long-term tracking of transplanted mesenchymal stem cells (MSCs) in infarcted myocardium. This vastly outperforms transient small-molecule dyes that leak or bleach within hours 4.

Workflow Prep Probe Conjugation & Purification InVitro In Vitro Assays (Serum, pH, Light) Prep->InVitro InVivo In Vivo Imaging (Mouse Model) InVitro->InVivo Analysis Ex Vivo Biodistribution & Clearance InVivo->Analysis

Step-by-step experimental workflow for validating fluorescent probe stability.

Validated Experimental Methodologies

To ensure reproducibility across laboratories, the following self-validating protocols are provided for assessing the stability of fluorene-labeled biomolecules.

Protocol A: In Vitro Serum Stability and Photobleaching Assay

Causality & Rationale: Because protein corona formation directly increases the hydrodynamic radius, Dynamic Light Scattering (DLS) provides a rapid, label-free metric for colloidal stability. A 100W Xenon lamp is utilized to simulate accelerated photo-oxidation conditions and establish a reliable photobleaching half-life curve.

  • Preparation: Dilute fluorene-labeled biomolecules to a final concentration of 10 μM in 1X PBS containing 50% Fetal Bovine Serum (FBS). Prepare a parallel Cy5-labeled control.

  • Hydrodynamic Tracking: Incubate at 37°C. At t = 0, 4, 12, and 24 hours, measure the hydrodynamic diameter using DLS.

    • Self-Validation Check: A stable fluorene probe will show <5% variance in size over 24 hours. Aggregating dyes will show a >50% increase, invalidating them for in vivo use.

  • Photobleaching: Transfer 100 μL of the solution to a 96-well black microplate. Irradiate continuously with a 100W Xenon lamp (matched to the excitation wavelength).

  • Quantification: Record fluorescence emission every 5 minutes for 2 hours. Normalize data to the initial intensity (I/I₀) to calculate the half-life.

Protocol B: In Vivo Tumor Targeting and Clearance Tracking

Causality & Rationale: Assesses the metabolic clearance and target-specific retention of the labeled biomolecule in a living system. Fluorene-based conjugated polymers often feature large Stokes shifts, allowing excitation away from tissue autofluorescence while collecting deep-penetrating red emission.

  • Animal Preparation: Utilize athymic nude mice bearing subcutaneous folate-receptor-positive tumor xenografts.

  • Injection: Administer 100 μL of targeted fluorene-polymer nanoparticles (1 mg/kg) via lateral tail vein injection.

  • Real-Time Imaging: Anesthetize mice using isoflurane. Image using a 3D optical imaging system (Excitation: 405 nm; Emission: 620 nm) at 1, 4, 12, and 24 hours post-injection.

  • Ex Vivo Validation: At 24 hours, euthanize the animals. Harvest the tumor, liver, kidneys, spleen, and heart.

    • Self-Validation Check: Image the excised organs to quantify the signal-to-background ratio (SBR). A successful fluorene probe will exhibit an SBR > 3.0 in the target tumor tissue while confirming the clearance route (hepatic vs. renal) via the liver/kidney fluorescence ratios.

References

  • Fluorescent Multiblock π-Conjugated Polymer Nanoparticles for In Vivo Tumor Targeting Source: NIH.gov URL:[Link]

  • Fluorescent conjugated polymer nanovector for in vivo tracking and regulating the fate of stem cells for restoring infarcted myocardium Source: NIH.gov URL:[Link]

  • Supramolecular Mitigation of the Cyanine Limit Problem Source: NIH.gov URL:[Link]

  • Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications Source: ResearchGate URL:[Link]

Sources

A Researcher's Guide to the Synthesis of Substituted Fluorenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorene and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2][3] Their rigid, planar structure and unique photophysical properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[4] The strategic placement of substituents on the fluorene core allows for the fine-tuning of its electronic and physical properties. This guide provides a comparative analysis of the most pertinent synthetic routes to substituted fluorenes, offering insights into the mechanistic underpinnings and practical considerations for each methodology. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

I. Classical Approaches to Fluorene Synthesis

A. Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts reaction is a long-established and direct method for constructing the fluorene skeleton. This acid-catalyzed cyclization typically involves the dehydration of a 2-biphenylmethanol derivative or the cyclization of a 2-halomethylbiphenyl.

A notable approach involves a one-pot synthesis from 1,3-diene-substituted propargylic alcohols, which undergo a cascade of allenylation, electrocyclization, and intramolecular Friedel-Crafts reaction promoted by a Lewis acid like TiCl4.[5] This method offers a concise route to polysubstituted fluorenes from readily available starting materials.[5] Another variation utilizes the action of dichloromethyl methyl ether (Cl2CHOMe) and titanium tetrachloride (TiCl4) on specific biphenyls to achieve intramolecular cyclobenzylation.[6]

Advantages:

  • Direct and often one-pot synthesis.

  • Good for producing specific isomers if the starting biphenyl is appropriately substituted.

Disadvantages:

  • Requires harsh acidic conditions, which can limit functional group tolerance.

  • Can lead to a mixture of products if multiple cyclization sites are available.

  • The preparation of the necessary biphenyl precursors can be multi-stepped.[5]

B. Ullmann Condensation

The Ullmann condensation is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. In the context of fluorene synthesis, it has been effectively used to prepare fluorene analogues by reacting arylamines with aryl iodides.[7][8][9] This copper-mediated reaction allows for the introduction of various electron-donating and electron-withdrawing groups at different positions of the fluorene ring.[7][8][9]

Advantages:

  • Good yields for the synthesis of amino-substituted fluorenes.

  • Allows for the introduction of a variety of functional groups.[7][8][9]

Disadvantages:

  • Requires high reaction temperatures.

  • The use of copper catalysts can lead to product contamination and requires careful purification.

  • The reaction scope can be limited by the availability of the starting aryl halides and amines.

II. Modern Palladium-Catalyzed Methodologies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including substituted fluorenes. These methods generally offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for constructing the biaryl linkage, a key step in many fluorene syntheses. It involves the reaction of an organoboron compound with an organohalide.[4][10] This methodology has been employed in a variety of strategies, including:

  • Intermolecular Coupling followed by Cyclization: A common strategy involves the Suzuki coupling of two separate aryl fragments to form a 2-substituted biphenyl, which then undergoes a subsequent cyclization step to form the fluorene core.[11][12][13]

  • Intramolecular Suzuki Coupling: This approach involves the cyclization of a pre-functionalized biphenyl containing both a halide and a boronic acid or ester.

  • Double Suzuki-Miyaura Cross-Coupling: This allows for the efficient synthesis of sterically hindered 2,7-diaryl fluorenes from 2,7-dihalofluorenes.

Advantages:

  • Mild reaction conditions and high functional group tolerance.[4]

  • Commercially available and diverse range of boronic acids and aryl halides.

  • High yields and regioselectivity are often achieved.[10]

Disadvantages:

  • The cost of palladium catalysts and ligands can be a factor.

  • Residual palladium in the final product can be a concern for pharmaceutical applications.

  • The synthesis of the required organoboron compounds can add extra steps.

B. Palladium-Catalyzed C-H Activation/Functionalization

Direct C-H bond activation has emerged as a highly atom-economical and efficient strategy for the synthesis of fluorenes.[2] This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences.

A notable example is the palladium-catalyzed dual C-C bond formation starting from 2-iodobiphenyls and dibromomethane (CH2Br2).[2][14] This reaction proceeds through a tandem sequence involving C-H activation and the formation of a dibenzopalladacyclopentadiene intermediate.[2][14] Another innovative method involves the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters via a tandem palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence.[15][16]

Advantages:

  • High atom economy and reduced synthetic steps.

  • Allows for the synthesis of a wide variety of fluorene derivatives under relatively mild conditions.[2][14]

Disadvantages:

  • Regioselectivity can be a challenge.

  • Catalyst loading and reaction conditions need careful optimization.

  • The directing group strategy, often employed, may require additional synthetic steps for its introduction and removal.

Comparative Summary of Synthesis Routes

Synthesis RouteKey FeaturesTypical YieldsFunctional Group ToleranceScalability
Intramolecular Friedel-Crafts Acid-catalyzed cyclization of biphenyl precursors.[5][6]Moderate to HighLow to ModerateModerate
Ullmann Condensation Copper-mediated coupling of aryl halides and amines.[7][8][9]GoodModerateModerate
Suzuki-Miyaura Coupling Palladium-catalyzed coupling of organoborons and organohalides.[4][10]High to ExcellentHighHigh
Pd-Catalyzed C-H Activation Direct functionalization of C-H bonds.[2]Good to ExcellentHighModerate to High

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling for the Synthesis of 2,7-Diarylfluorenes[15]
  • Reaction Setup: In a nitrogen-filled glovebox, a reaction tube is charged with 2,7-dichlorofluorene (1.0 equiv), the corresponding arylboronic acid (2.2 equiv), a palladium catalyst such as INPd (0.5 mol %), and a base like K3PO4 (3.0 equiv).

  • Solvent Addition: Anhydrous 1,4-dioxane and water (volume ratio may vary) are added to the reaction tube.

  • Reaction: The tube is sealed and heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Dual C-C Bond Formation[2][3]
  • Reaction Setup: A mixture of 2-iodobiphenyl (1.0 equiv), Pd(OAc)2 (5 mol %), a ligand (if required), and a base (e.g., K2CO3, 2.0 equiv) is placed in a Schlenk tube under an inert atmosphere.

  • Reagent Addition: Dibromomethane (CH2Br2, 2.0 equiv) and a suitable solvent (e.g., DMF/DMA/H2O) are added.

  • Reaction: The reaction mixture is heated at a specific temperature (e.g., 130 °C) for a set time (e.g., 24 hours).

  • Work-up: The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired fluorene derivative.

Visualization of Synthetic Pathways

Friedel-Crafts Cyclization Workflow

Friedel_Crafts_Workflow Start 2-Substituted Biphenyl Acid Lewis or Brønsted Acid Start->Acid Reacts with Intermediate Carbocation Intermediate Acid->Intermediate Generates Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization Undergoes Product Substituted Fluorene Cyclization->Product Forms

Caption: Workflow for Friedel-Crafts cyclization.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)-X L_n pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)-R² L_n pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product sub_halide R¹-X sub_halide->pd2_ox sub_boron R²-B(OR)₂ sub_boron->pd2_trans base Base base->pd2_trans Activates

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Ethyl 7-amino-9h-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the intricate process of drug development and manufacturing, the integrity of each component is paramount. For pharmaceutical intermediates like Ethyl 7-amino-9h-fluorene-2-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), batch-to-batch consistency is not merely a quality metric; it is a foundational requirement for safety, efficacy, and regulatory compliance.[1][2] Inconsistent batches can lead to downstream manufacturing failures, unpredictable impurity profiles, and significant delays in clinical progression.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch consistency of Ethyl 7-amino-9h-fluorene-2-carboxylate. We will delve into the core analytical techniques, providing not just protocols but the scientific rationale behind them, ensuring a robust and reliable quality control strategy.

Establishing Critical Quality Attributes (CQAs)

Before any analysis begins, it is crucial to define the Critical Quality Attributes (CQAs) for Ethyl 7-amino-9h-fluorene-2-carboxylate. These are the physical, chemical, and biological properties that must be controlled within a predefined limit to ensure the desired product quality. For this intermediate, the key CQAs typically include:

  • Identity: Confirmation of the correct molecular structure.

  • Purity: Quantitation of the main component, free from significant levels of impurities.

  • Impurity Profile: Consistent identification and quantification of process-related impurities and potential degradants.

  • Physical Properties: Characteristics such as appearance, color, and solubility which can indicate process consistency.

  • Residual Solvents: Levels of solvents used during synthesis and purification.

The Orthogonal Analytical Approach

No single analytical technique can provide a complete picture of a compound's quality. A robust assessment relies on an orthogonal approach , using multiple analytical methods with different scientific principles to analyze the same CQA. This strategy significantly reduces the risk of missing impurities or variations that might not be detected by a single method.

This guide will focus on a powerful combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity identification and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and purity verification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a fingerprinting technique for batch comparison.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantification.[3][4][5] A validated reverse-phase HPLC method is essential for separating Ethyl 7-amino-9h-fluorene-2-carboxylate from its potential impurities.

Causality Behind Experimental Choices

The choice of a C18 column is based on its hydrophobicity, which is well-suited for retaining and separating aromatic compounds like fluorene derivatives. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved within a reasonable runtime. The use of a Photodiode Array (PDA) detector is critical for assessing peak purity by comparing UV spectra across a single chromatographic peak.[6]

Experimental Protocol: HPLC Purity Method
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.[5]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, with PDA scan from 200-400 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each batch sample.

    • Dissolve in 10.0 mL of diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis for Consistency:

    • Purity: Compare the area percent of the main peak across batches. The variation should be minimal.

    • Impurity Profile: Overlay the chromatograms from different batches. The number of impurities, their retention times, and their relative peak areas should be highly consistent. New or significantly larger impurity peaks in a batch are a clear sign of inconsistency.

    • Peak Purity Analysis: Utilize the PDA data to check the purity of the main peak in each run. The purity angle should be less than the purity threshold, indicating no co-eluting impurities.[6]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Weigh Weigh Batch Sample (~10 mg) Dissolve Dissolve in Diluent (10.0 mL) Weigh->Dissolve Dilute Dilute to Working Conc. (~0.1 mg/mL) Dissolve->Dilute Inject Inject Sample (5 µL) onto C18 Column Dilute->Inject Separate Gradient Elution (ACN/H₂O) Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Purity Compare Purity (%) Detect->Purity Impurity Overlay & Compare Impurity Profiles Detect->Impurity PeakPurity Assess Peak Purity (PDA Spectra) Detect->PeakPurity Consistency Batch Consistency Decision Purity->Consistency Impurity->Consistency PeakPurity->Consistency

Caption: Workflow for HPLC Purity & Impurity Profile Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-PDA is excellent for quantification, it cannot definitively identify unknown impurities. LC-MS is the gold standard for this purpose, coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer.[7][8] This technique is crucial for ensuring that the impurity profile not only is consistent but also contains no new, potentially genotoxic, impurities.

Experimental Protocol: LC-MS
  • Instrumentation:

    • LC-MS system, often using the same chromatographic front-end as the HPLC method.

    • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements, which aids in elemental composition determination.[9]

  • Methodology:

    • The same HPLC method can typically be employed, ensuring that the mobile phase (e.g., formic acid) is volatile and compatible with the MS source.

    • Analyze any batch that shows a new or significantly different impurity peak in the HPLC analysis.

    • Acquire mass spectra for all detected impurity peaks.

  • Data Analysis for Consistency:

    • Confirm that the mass-to-charge ratio (m/z) of the main peak corresponds to Ethyl 7-amino-9h-fluorene-2-carboxylate.

    • For each impurity peak that is consistent across batches, the measured m/z should also be consistent.

    • Any new impurity peak must be investigated to determine its structure and potential risk. HRMS data can provide a molecular formula, which is the first step in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive identification and structural elucidation of organic molecules.[10][11][12][13][14] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. For batch-to-batch consistency, ¹H NMR serves as a highly sensitive "fingerprint."

Causality Behind Experimental Choices

¹H NMR is chosen for routine comparison because it is fast, highly sensitive, and provides a unique spectral fingerprint. Any change in the molecule's structure, even minor, will likely result in a detectable change in the ¹H NMR spectrum. Comparing the spectra of different batches to a well-characterized reference standard provides absolute confidence in the identity and consistency of the material.

Experimental Protocol: ¹H NMR
  • Instrumentation and Materials:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution).

    • 5 mm NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆, ensuring the sample is fully soluble).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of each batch sample.

    • Dissolve in approximately 0.7 mL of the deuterated solvent directly in the NMR tube.

    • Ensure the solution is homogeneous.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Ensure sufficient scans are acquired for a good signal-to-noise ratio.

  • Data Analysis for Consistency:

    • Overlay the ¹H NMR spectra from all batches and the reference standard.

    • Chemical Shifts: The positions (in ppm) of all signals should be identical.

    • Splitting Patterns: The multiplicity of each signal (e.g., singlet, doublet, triplet) must be the same.

    • Integration: The relative area under each peak should be consistent and match the expected number of protons.

    • Impurities: Look for any small, unassigned peaks. The impurity profile by NMR should be consistent across all batches.

Visualization: NMR Spectral Comparison

NMR_Comparison Ref Reference Standard ¹H NMR Spectrum Compare Overlay and Compare Spectra Ref->Compare Batch1 Batch 1 ¹H NMR Spectrum Batch1->Compare Batch2 Batch 2 ¹H NMR Spectrum Batch2->Compare Batch3 Batch 3 ¹H NMR Spectrum Batch3->Compare Eval Evaluate: - Chemical Shifts - Splitting Patterns - Impurity Signals Compare->Eval Consistent Spectra Match? Eval->Consistent Pass Consistent Consistent->Pass Yes Fail Inconsistent Consistent->Fail No

Caption: Logical flow for comparing ¹H NMR spectra.

Comparative Data Summary

To effectively assess consistency, data from multiple batches should be tabulated and compared against established specifications. A well-characterized in-house reference standard should be the benchmark for all comparisons.[15][16]

ParameterSpecificationReference Std.Batch ABatch BBatch C (OOS)
Appearance White to off-white solidConformsConformsConformsYellow Solid
HPLC Purity (%) ≥ 99.0%99.8%99.7%99.6%99.1%
Largest Impurity (%) ≤ 0.20%0.08%0.11%0.10%0.15%
Total Impurities (%) ≤ 0.50%0.20%0.30%0.40%0.90%
New Impurities None detected > 0.05%-NoneNoneImpurity at RRT 1.15 (0.45%)
¹H NMR Conforms to structureConformsConformsConformsConforms

OOS: Out of Specification

In this example, Batches A and B demonstrate good consistency with the reference standard. Batch C, however, shows clear deviations in appearance, total impurities, and the presence of a significant new impurity, flagging it as an inconsistent and unacceptable batch.

Conclusion

A systematic, multi-faceted analytical approach is non-negotiable for ensuring the batch-to-batch consistency of critical pharmaceutical intermediates like Ethyl 7-amino-9h-fluorene-2-carboxylate. By combining robust chromatographic separation (HPLC) with definitive spectroscopic identification (LC-MS and NMR), and comparing all data against a qualified reference standard, drug developers can build a comprehensive quality profile. This rigorous evaluation underpins the manufacturing of safe and effective medicines, satisfying the stringent requirements of regulatory bodies like the FDA and EMA.[17][18][19][20]

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020). Pharmaceutical Technology. [Link]

  • Pharmaceutical Reference Standards: Role, Types & Applications. SynThink. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). International Council for Harmonisation. [Link]

  • Reference Standards. Cambrex. [Link]

  • NMR spectroscopy – the key to revealing the structure of substances. Faculty of Science, UJEP. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Pharmaceutical reference standards. (2023). CWS ABROAD. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). IntechOpen. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025). IntuitionLabs. [Link]

  • Proposal for VICH to adopt ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2019). VICH. [Link]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. (2024). Prime Scholars. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho Pharmaceuticals. [Link]

  • Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. ComplianceOnline. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. (2000). European Medicines Agency. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. MSU Chemistry. [Link]

  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025). At Tianming Pharmaceutical. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025). Tristar Intermediates. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Technology Networks. [Link]

  • Achieving Batch to Batch Consistency in API Synthesis. (2026). Olon. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 7-amino-9h-fluorene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling Ethyl 7-amino-9h-fluorene-2-carboxylate

As researchers and developers at the forefront of science, our most critical asset is our team. The safe handling of specialized chemical reagents is the bedrock of innovative and reproducible research. This guide provides essential, field-tested safety and logistical information for handling Ethyl 7-amino-9h-fluorene-2-carboxylate. It is structured not as a rigid checklist, but as a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation.

Immediate Safety Briefing: Understanding the Core Risks

  • Aromatic Amines: This class of compounds presents significant health hazards. Many are lipid-soluble, meaning they can be readily absorbed through the skin.[1] Inhalation of airborne particles and systemic exposure can pose risks to respiratory and cardiovascular health.[1]

  • Fluorene Derivatives: The fluorene structure itself is classified as very toxic to aquatic life with long-lasting effects.[2][3]

  • Physical Form: Similar compounds exist as fine powders or solids.[4] This presents a primary risk of inhalation and contamination of surfaces, skin, and clothing if not handled with appropriate containment.[5]

Therefore, all handling procedures must be predicated on preventing skin contact, avoiding inhalation, and containing the material to prevent environmental release.

Hazard Profile & Recommended Controls

To justify the required level of personal protective equipment, we can extrapolate from the known hazards of related compounds. A thorough risk assessment is mandatory before beginning any work.[6]

Hazard ClassRepresentative CompoundGHS Pictogram(s)Hazard Statement(s)Implication for Handling
Environmental Hazard Fluorene🌳H410: Very toxic to aquatic life with long lasting effects.[3]All waste must be collected as hazardous. Prevent any release to drains or the environment.[2]
Acute Toxicity / Irritation (Inhalation) Aromatic Amines (General)Potential for irritation of the throat with a feeling of tightness in the chest.[2]Handling must occur in a ventilated enclosure. Respiratory protection is mandatory.
Skin Absorption Primary Aromatic AminesMany aromatic amines are readily absorbed through the skin.[1]Gloves and protective clothing are essential to prevent direct contact.
Combustibility Fluorene🔥 (Potential)May form combustible dust concentrations in air.[7] Forms explosive mixtures with air on intense heating.[3]Avoid dust formation and sources of ignition.[8]

Core Personal Protective Equipment (PPE) Directive

The use of PPE is the last line of defense, employed after engineering controls (like fume hoods) and administrative controls.[9] For Ethyl 7-amino-9h-fluorene-2-carboxylate, the following PPE is mandatory.

  • Eye and Face Protection :

    • Minimum Requirement : Tightly fitting safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[10][11]

    • Best Practice : A full-face shield worn over safety goggles, especially when handling quantities greater than a few milligrams or when there is a risk of splashing.[9][12]

    • Causality: This protects against accidental splashes of dissolved compound and prevents airborne powder from contacting the eyes, which can cause irritation.[2]

  • Respiratory Protection :

    • Minimum Requirement : When handling the solid powder, a full-face respirator with a particle filter is necessary if exposure limits might be exceeded or symptoms like irritation occur.[8] For smaller quantities in a certified fume hood, a half-mask respirator with P100 (US) or P3 (EU) particulate filters may be sufficient.

    • Causality: The primary risk from a fine powder is inhalation.[5] Aromatic amines can cause respiratory irritation and potential systemic toxicity.[1][2] A particle-filtering respirator prevents these fine particles from entering the respiratory tract.

  • Hand Protection :

    • Requirement : Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times.[12]

    • Protocol : Always inspect gloves for tears or punctures before use.[10] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[10] Contaminated gloves must be disposed of as hazardous waste immediately after use.[10]

    • Causality: Aromatic amines are known to be readily absorbed through the skin.[1] Gloves provide the primary barrier against this direct route of exposure.

  • Body and Foot Protection :

    • Requirement : A long-sleeved laboratory coat is the minimum requirement.[9] Wear long pants and fully enclosed, chemical-resistant footwear.[5][13] Perforated shoes or sandals are strictly forbidden.[13]

    • For Larger Quantities : For handling significant amounts of material or for spill cleanup, disposable coveralls (e.g., Tyvek®) are recommended to prevent contamination of personal clothing.[9]

    • Causality: This protects the skin from coming into contact with settled dust or accidental spills. Contaminated clothing can act as a secondary source of exposure long after the handling procedure is complete.

Operational Plan: Weighing and Dissolving the Compound

This step-by-step workflow integrates PPE requirements into a standard laboratory procedure.

Workflow: Safe Handling of Ethyl 7-amino-9h-fluorene-2-carboxylate

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Decontamination & Disposal A Conduct Risk Assessment & Review SDS of Analogs B Designate & Prepare Work Area (Fume Hood) A->B C Don Full, Inspected PPE (Goggles, Face Shield, Respirator, Gloves, Lab Coat) B->C D Carefully Transfer Solid Using Spatula C->D E Weigh Compound on Tared Weigh Paper D->E F Transfer to Vessel Inside Hood E->F G Add Solvent Slowly to Dissolve F->G H Decontaminate Spatula & Work Surface G->H I Collect All Waste (Weigh Paper, Wipes) H->I J Segregate Waste into Labeled Containers I->J K Doff PPE Correctly (Gloves First) J->K L Dispose of Contaminated PPE as Hazardous Waste K->L M Wash Hands Thoroughly L->M

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Ethyl 7-amino-9h-fluorene-2-carboxylate

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